molecular formula C10H13NO2 B016276 2-Propoxybenzamide CAS No. 59643-84-4

2-Propoxybenzamide

Cat. No.: B016276
CAS No.: 59643-84-4
M. Wt: 179.22 g/mol
InChI Key: FAVIQMSTEFBUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propoxybenzamide (CAS 59643-84-4) is a substituted benzamide derivative of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C 10 H 13 NO 2 and a molecular weight of 179.22 g/mol, this compound serves as a valuable scaffold for developing novel therapeutic agents. Key Research Applications & Value: Anti-inflammatory Research: Structural analogs of this compound, such as parsalmide, are established anti-inflammatory agents. Research indicates this class of compounds can inhibit cyclooxygenase (COX) enzymes, providing a model for developing drugs that may spare the gastrointestinal tract . Epigenetics and Neurodegenerative Disease: The 2-aminobenzamide pharmacophore is a recognized class of histone deacetylase (HDAC) inhibitors. Compounds in this class have demonstrated efficacy in preclinical models of Friedreich's ataxia by reversing epigenetic silencing of the FXN gene, leading to increased frataxin protein expression . Chemical Synthesis and Crystallography: This compound is a characterized chemical intermediate with a defined crystal structure, facilitating its use in structure-activity relationship (SAR) studies and the synthesis of more complex molecules . Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVIQMSTEFBUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208310
Record name Benzamide, o-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59643-84-4
Record name 2-Propoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59643-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, o-propoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059643844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, o-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-propoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Propoxybenzamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Propoxybenzamide: Chemical Properties and Structure

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a significant benzamide derivative. The document is structured to deliver in-depth technical information tailored for researchers, scientists, and professionals in drug development. It covers the core chemical properties, molecular and crystal structure, synthesis and purification protocols, analytical characterization techniques, and safety considerations. The synthesis of technical data with practical insights aims to facilitate a deeper understanding and application of this compound in a research and development setting.

Introduction and Core Identifiers

This compound, also known as o-propoxybenzamide, is an aromatic organic compound and a derivative of benzamide.[1] Its structure is characterized by a propoxy group (-OCH₂CH₂CH₃) at the ortho-position of a benzamide core. This substitution pattern imparts specific chemical and physical properties that are of interest in medicinal chemistry and materials science. The compound is identified by the CAS Number 59643-84-4 .[1]

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound dictates its reactivity, intermolecular interactions, and ultimately its potential applications.

Molecular Structure

The chemical formula for this compound is C₁₀H₁₃NO₂.[1] Key structural features include a benzene ring, an amide group (-CONH₂), and a propoxy group. A notable feature is the formation of an intramolecular N—H⋯O hydrogen bond between one of the amide hydrogens and the oxygen atom of the propoxy group.[2] This interaction influences the conformation of the molecule. The benzene ring forms dihedral angles of 12.41° and 3.26° with the amide and propoxy group mean planes, respectively.[2]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for experimental design, including solvent selection and reaction condition optimization.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Melting Point 375 K (102 °C)[2]
Monoisotopic Mass 179.094628657 Da[1]
XLogP3 1.7[1]
Topological Polar Surface Area 52.3 Ų[1]
CAS Number 59643-84-4[1]
Crystal Structure Insights

In the crystalline state, this compound molecules form pairs through intermolecular N—H⋯O hydrogen bonds.[2] These pairs are arranged in parallel planes with an offset. This packing is distinct from its homolog, 2-ethoxybenzamide, which does not form an intramolecular hydrogen bond and thus exhibits a different intermolecular bonding network.[2]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the Williamson ether synthesis, a reliable and well-established method in organic chemistry.

Synthetic Pathway: Williamson Ether Synthesis

The rationale for this pathway is the straightforward and high-yielding reaction between a phenoxide and an alkyl halide. Salicylamide serves as the phenolic starting material, which is deprotonated by a strong base to form the corresponding phenoxide. This nucleophile then displaces the iodide from n-propyl iodide to form the desired ether linkage.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Salicylamide Salicylamide Deprotonation 1. Deprotonation of Salicylamide Salicylamide->Deprotonation nPropylIodide n-Propyl Iodide NucleophilicAttack 2. Nucleophilic Attack (Williamson Ether Synthesis) nPropylIodide->NucleophilicAttack KOH KOH (Base) KOH->Deprotonation DMSO DMSO (Solvent) DMSO->Deprotonation Deprotonation->NucleophilicAttack forms phenoxide Workup 3. Aqueous Workup & Extraction NucleophilicAttack->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[2]

  • Reaction Setup : To a solution of powdered potassium hydroxide (1.12 g, 20.0 mmol) in dimethyl sulfoxide (DMSO, 9 ml), add salicylamide (1.37 g, 10.0 mmol).

  • Deprotonation : Stir the resulting mixture for 10 minutes at room temperature to ensure complete formation of the phenoxide. The choice of DMSO as a solvent is crucial as it is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.

  • Alkylation : Add n-propyl iodide (4.2 g, 24.7 mmol) dropwise to the reaction mixture.

  • Reaction Progression : Stir the solution for 12 hours at room temperature to allow the reaction to proceed to completion.

  • Workup : Pour the reaction mixture into water (200 ml) and extract the product with chloroform (3 x 50 ml).

  • Drying and Concentration : Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate the solution in vacuo.

  • Purification : Subject the residue to column chromatography on silica gel using a mixture of chloroform and methyl tert-butyl ether (1:1 v/v) as the eluent to yield pure this compound as colorless crystals. This step is critical for removing unreacted starting materials and byproducts.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propoxy chain (triplet for the methyl group, sextet for the central methylene, and a triplet for the methylene attached to the oxygen), and the broad signal for the amide protons.

    • ¹³C NMR : The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the carbons of the propoxy group, and the carbonyl carbon of the amide.[1]

  • Infrared (IR) Spectroscopy : The IR spectrum provides valuable information about the functional groups present.[1]

    • N-H Stretch : A primary amide typically shows two bands in the range of 3200-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

    • C=O Stretch : A strong absorption band for the carbonyl group of the amide is expected around 1650 cm⁻¹.

    • C-O Stretch : The C-O stretching of the ether linkage will appear in the fingerprint region.

  • Mass Spectrometry : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The predicted monoisotopic mass is 179.0946 Da.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation.[1]

  • Hazard Statement : H319: Causes serious eye irritation.[1]

  • Precautionary Statements :

    • P264: Wash hands thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P337+P313: If eye irritation persists: Get medical advice/attention.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications and Biological Significance

2-Alkoxybenzamides, the class of compounds to which this compound belongs, have been explored for various applications, including their use as intermediates in the synthesis of more complex molecules.[2] While specific, large-scale applications for this compound are not extensively documented in the public domain, its structural motifs are present in molecules with biological activity. Further research may uncover its potential in areas such as drug discovery and materials science.

Conclusion

This technical guide has provided a detailed examination of the chemical properties, structure, synthesis, and analysis of this compound. The information presented, grounded in authoritative sources, is intended to equip researchers and scientists with the necessary knowledge to effectively utilize this compound in their work. The combination of structural analysis, detailed protocols, and safety information serves as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43051, this compound. Retrieved from [Link].[1]

  • Jasinski, J., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2639. Retrieved from [Link].[2]

  • PubChemLite (n.d.). This compound (C10H13NO2). Retrieved from [Link].[3]

  • University of Calgary (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link].

Sources

Introduction: The Significance of Benzamide Scaffolds and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Propoxybenzamide from Salicylamide

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of this compound from salicylamide, a process of significant interest to researchers in medicinal chemistry and drug development. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and offers insights into the critical process parameters that ensure a high-yield, high-purity synthesis. The guide is structured to serve as a practical resource for laboratory scientists, explaining not only the procedural steps but also the fundamental chemical principles that govern the transformation.

Benzamide derivatives form the core of numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, analgesic, anticancer, and antipsychotic properties.[1][2] The modification of the salicylamide scaffold, specifically through O-alkylation of the phenolic hydroxyl group, allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can profoundly impact its therapeutic efficacy.

This compound is an O-alkylated derivative of salicylamide.[3] The synthesis strategy detailed herein employs the Williamson ether synthesis, a classic and highly effective nucleophilic substitution reaction.[4][5] This method involves the deprotonation of the phenolic hydroxyl group of salicylamide to form a potent nucleophile, which subsequently displaces a halide from an alkyl halide, in this case, a propyl halide. This SN2 reaction is renowned for its reliability and versatility in preparing both symmetrical and asymmetrical ethers.[6][7]

Reaction Mechanism and Scientific Principles

The synthesis of this compound from salicylamide is a quintessential example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] Understanding the causality behind this mechanism is critical for process optimization and troubleshooting.

Step 1: Deprotonation (Acid-Base Reaction) The reaction is initiated by treating salicylamide with a suitable base. The phenolic hydroxyl group (-OH) of salicylamide is weakly acidic. The base, typically an alkali metal carbonate (e.g., K2CO3) or hydroxide (e.g., KOH, NaOH), abstracts the acidic proton to form a sodium or potassium salicylamide phenolate intermediate.[8] The formation of this phenolate is crucial as the resulting anion (RO-) is a much stronger nucleophile than the neutral alcohol (ROH), significantly accelerating the rate of the subsequent substitution reaction.[5]

Step 2: Nucleophilic Attack (SN2 Substitution) The newly formed salicylamide phenolate ion acts as the nucleophile. It attacks the primary alkyl halide (e.g., 1-bromopropane or 1-iodopropane) in a concerted, single-step mechanism.[7][9] The nucleophile performs a "backside attack" on the electrophilic carbon atom bonded to the halogen.[6] Simultaneously, the carbon-halogen bond breaks, and the halogen is expelled as a halide ion (leaving group). For this SN2 reaction to be efficient, a primary alkyl halide is strongly preferred, as secondary and tertiary halides are prone to undergo a competing elimination (E2) reaction, which would produce an alkene instead of the desired ether.[7]

Solvent Selection: The choice of solvent is critical. A polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone, is ideal.[8][10] These solvents can solvate the cation (e.g., K+) but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive, thereby promoting a faster SN2 reaction rate.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. It is a self-validating system where successful completion of each step ensures the integrity of the process.

3.1 Materials and Equipment

  • Reagents:

    • Salicylamide (98%+)

    • Potassium hydroxide (KOH), powdered (85%+)

    • 1-Bromopropane (99%+)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Deionized water

    • Hydrochloric acid (HCl), 1 M solution

    • Saturated sodium chloride solution (Brine)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO4)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Condenser

    • Separatory funnel (250 mL)

    • Büchner funnel and filter flask

    • Rotary evaporator

    • Standard laboratory glassware

3.2 Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add salicylamide (1.37 g, 10.0 mmol).

  • Solvent and Base Addition: Add anhydrous dimethyl sulfoxide (DMSO, 15 mL) to the flask. Begin stirring to suspend the salicylamide. Carefully add powdered potassium hydroxide (0.66 g, ~10.0 mmol based on 85% purity) to the suspension. Causality: KOH is a strong base that efficiently deprotonates the phenolic hydroxyl group of salicylamide to form the reactive potassium phenolate.[10] DMSO is used as a polar aprotic solvent to facilitate this SN2 reaction.

  • Alkylating Agent Addition: Slowly add 1-bromopropane (1.35 g, 1.09 mL, 11.0 mmol) to the reaction mixture using a syringe or dropping funnel.

  • Reaction Execution: Attach a condenser to the flask and heat the mixture to 60-70 °C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Trustworthiness: Maintaining the temperature below 80°C minimizes potential side reactions. Monitoring by TLC ensures the reaction is driven to completion before initiating workup.

  • Quenching and Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate of crude this compound should form.

  • Neutralization: Stir the aqueous mixture for 15-20 minutes. Check the pH and, if necessary, neutralize by slowly adding 1 M HCl. This step ensures that any unreacted phenolate is protonated.

  • Isolation of Crude Product: Isolate the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 20 mL).

  • Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. Determine the final mass and calculate the percentage yield.

Process Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis of this compound.

SynthesisWorkflow Start Start: Reagents Salicylamide Salicylamide Start->Salicylamide KOH Potassium Hydroxide Start->KOH DMSO DMSO (Solvent) Start->DMSO nBP 1-Bromopropane Start->nBP Reaction Reaction Setup (10 mmol Scale) Salicylamide->Reaction KOH->Reaction DMSO->Reaction nBP->Reaction Heating Heat to 60-70°C (4-6 hours) Reaction->Heating Workup Aqueous Workup (Quench with H₂O) Heating->Workup Filtration1 Vacuum Filtration (Isolate Crude Product) Workup->Filtration1 Recrystallization Recrystallization (Ethanol/Water) Filtration1->Recrystallization Filtration2 Vacuum Filtration (Isolate Pure Product) Recrystallization->Filtration2 Drying Drying under Vacuum Filtration2->Drying FinalProduct Final Product: This compound Drying->FinalProduct

Caption: Workflow for the Synthesis of this compound.

Data Summary

The following table summarizes the quantitative data for the described protocol.

ParameterValueMoles (mmol)Molar RatioNotes
Reactants
Salicylamide1.37 g10.01.0Limiting reagent. MW: 137.14 g/mol .
Potassium Hydroxide (85%)0.66 g~10.0~1.0Base for deprotonation. MW: 56.11 g/mol .
1-Bromopropane1.35 g (1.09 mL)11.01.1Alkylating agent. A slight excess is used. MW: 123.00 g/mol .
Solvent
Dimethyl sulfoxide (DMSO)15 mL--Anhydrous, polar aprotic solvent.
Reaction Conditions
Temperature60 - 70 °C--Optimal for SN2 reaction while minimizing side reactions.
Time4 - 6 hours--Monitor by TLC for completion.
Product
This compound (Theory)1.79 g10.0-Theoretical yield. MW: 179.22 g/mol .[3]
Expected Yield75-85%--Typical yields for this type of reaction.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point: Compare the observed melting point with the literature value. A sharp melting range indicates high purity.

  • 1H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the propyl group (a triplet around 1.0 ppm, a sextet around 1.8 ppm, and a triplet around 4.1 ppm), aromatic protons, and two distinct signals for the amide (-CONH2) protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretches of the amide (around 3100-3400 cm-1), the C=O stretch of the amide (around 1630-1680 cm-1), and C-O-C stretching of the ether linkage.

The crystal structure of this compound reveals an intramolecular N—H···O hydrogen bond between one of the amide hydrogens and the ether oxygen atom, which influences its molecular conformation and crystal packing.[10]

Conclusion

The synthesis of this compound from salicylamide via the Williamson ether synthesis is a highly efficient and reliable method. By carefully controlling the reaction conditions—specifically the choice of a strong base, a primary alkyl halide, and a polar aprotic solvent—researchers can achieve high yields of the desired product. The protocol detailed in this guide is robust and grounded in well-established chemical principles, providing a solid foundation for the synthesis of this and other related benzamide derivatives for applications in pharmaceutical and chemical research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43051, this compound. Available at: [Link]

  • Chem LibreTexts. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]

  • Chimenti, F., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Journal of Medicinal Chemistry, 54(17), 6017-6021. Available at: [Link]

  • Gawande, N. B., et al. (2019). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Catalysts, 9(11), 934. Available at: [Link]

  • Ashenhurst, J. (2022). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

  • Chimenti, F., et al. (2014). Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. European Journal of Medicinal Chemistry, 86, 595-604. Available at: [Link]

  • Fun, H. K., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(1), o18. Available at: [Link]

  • Haffo, E. A., et al. (2022). 2-(N-allylsulfamoyl)-N-propylbenzamide. Molbank, 2022(2), M1383. Available at: [Link]

  • Chimenti, F., et al. (2013). 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action. European Journal of Medicinal Chemistry, 65, 427-435. Available at: [Link]

  • Oniga, S., et al. (2011). Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity. Farmacia, 59(3), 346-353. Available at: [Link]

  • Jiang, J., et al. (2019). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Medicinal Chemistry Letters, 10(7), 1028-1033. Available at: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(3). Available at: [Link]

  • ResearchGate. (2022). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

  • Kim, M. S., et al. (2013). Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4844-4848. Available at: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-Alkoxybenzamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-alkoxybenzamide scaffold is a cornerstone in modern neuropharmacology and gastroenterology, giving rise to drugs with diverse therapeutic applications, from antipsychotics to prokinetic agents. Their mechanism of action, while varied, is frequently centered on the modulation of dopamine and serotonin receptor systems. This guide provides a detailed examination of the molecular interactions, signaling pathways, and structure-activity relationships that define this important class of compounds. We will dissect their hallmark dose-dependent effects on dopamine D2 receptors, explore their interactions with other neurotransmitter systems, and provide validated experimental protocols for their characterization. This document serves as a comprehensive resource for researchers aiming to understand and exploit the therapeutic potential of 2-alkoxybenzamides.

Introduction: The Versatile 2-Alkoxybenzamide Scaffold

2-Alkoxybenzamides are a class of organic molecules characterized by a benzamide ring substituted at position 2 with an alkoxy group (-OR). This chemical moiety is found in a range of medically significant drugs, including the atypical antipsychotic amisulpride, the antiemetic metoclopramide, and the D2/D3 antagonist sulpiride.[1] The therapeutic versatility of this class stems from its ability to be chemically modified to achieve high affinity and selectivity for specific G-protein coupled receptors (GPCRs), primarily dopamine and serotonin receptors.[1][2] Understanding their nuanced mechanism of action is critical for the rational design of next-generation therapeutics with improved efficacy and side-effect profiles.

The Primary Molecular Target: Dopamine D2/D3 Receptors

The most well-characterized mechanism of action for neurologically active 2-alkoxybenzamides is their interaction with D2-like dopamine receptors (D2 and D3).[3] Unlike many other antipsychotics, compounds like amisulpride exhibit a unique, dose-dependent pharmacological profile that allows them to treat both the positive and negative symptoms of schizophrenia.[4][5][6]

Dose-Dependent Antagonism: A Bimodal Mechanism

The clinical efficacy of certain 2-alkoxybenzamides is attributed to a dual-action mechanism dependent on dosage.[5]

  • Low Doses (Disinhibitory Effect): At lower concentrations, these drugs preferentially block presynaptic D2/D3 autoreceptors.[4][7] These autoreceptors function as a negative feedback mechanism, sensing synaptic dopamine levels and inhibiting further dopamine synthesis and release. By antagonizing these autoreceptors, amisulpride effectively "cuts the brakes" on dopamine neurons, leading to increased dopaminergic transmission in brain regions like the prefrontal cortex. This action is thought to alleviate the negative symptoms of schizophrenia (e.g., apathy, anhedonia) and may contribute to antidepressant effects.[4][5][6]

  • High Doses (Antipsychotic Effect): At higher therapeutic doses, the drug concentration is sufficient to antagonize postsynaptic D2 receptors, particularly in mesolimbic pathways.[4][5] This blockade of postsynaptic receptors mitigates the effects of excessive dopamine signaling, which is hypothesized to underlie the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[7]

This dose-dependent activity is a key differentiator from classical neuroleptics, which typically block postsynaptic receptors non-selectively, leading to a higher incidence of extrapyramidal side effects.[7]

G cluster_0 Low Dose cluster_1 High Dose Presynaptic Neuron Presynaptic Neuron Dopamine Release Dopamine Release Presynaptic Neuron->Dopamine Release Increases D2/D3 Autoreceptor D2/D3 Autoreceptor D2/D3 Autoreceptor->Presynaptic Neuron Inhibits Synaptic Cleft Synaptic Cleft Dopamine Release->Synaptic Cleft Amisulpride_Low Amisulpride Amisulpride_Low->D2/D3 Autoreceptor Blocks Postsynaptic Neuron Postsynaptic Neuron Postsynaptic D2 Receptor Postsynaptic D2 Receptor Signal Transduction Signal Transduction Postsynaptic D2 Receptor->Signal Transduction Inhibits Amisulpride_High Amisulpride Amisulpride_High->Postsynaptic D2 Receptor Blocks Synaptic Cleft->Postsynaptic D2 Receptor Activates

Dose-dependent mechanism of amisulpride at dopamine synapses.
Downstream Signaling: Modulation of the cAMP Pathway

Dopamine D2 receptors are Gi/o-coupled GPCRs.[3] Their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[3][8] By acting as antagonists, 2-alkoxybenzamides block this inhibitory effect. In a functional context, this means that in the presence of dopamine, a 2-alkoxybenzamide will prevent the dopamine-induced decrease in cAMP. This disinhibition of adenylyl cyclase restores cAMP production, impacting downstream signaling cascades, including the activity of Protein Kinase A (PKA).[8]

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Benzamide 2-Alkoxybenzamide Benzamide->D2R Antagonizes Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

D2 receptor antagonism disrupts Gi signaling, restoring cAMP levels.

Interactions with Other Neurotransmitter Systems

While dopamine receptor antagonism is their primary mechanism, the therapeutic profile of many 2-alkoxybenzamides is refined by their interactions with other receptor systems.

  • Serotonin (5-HT) Receptors: Some benzamides show affinity for serotonin receptors. For instance, amisulpride is a potent antagonist at 5-HT7 receptors, an action which may contribute to its antidepressant effects.[6] Others have been specifically designed as 5-HT3 or 5-HT4 receptor modulators for gastrointestinal applications.[9][10]

  • Sigma (σ) Receptors: Affinity for sigma receptors has been noted for some benzamide analogues.[11] While the precise functional role of this interaction is still being elucidated, it may contribute to the overall psychopharmacological profile of these drugs.[11]

Structure-Activity Relationships (SAR)

The pharmacological specificity of 2-alkoxybenzamides is dictated by their chemical structure. SAR studies have revealed key insights:

  • The 2-Alkoxy Group: The nature and size of the alkoxy group influence receptor affinity and selectivity.[12][13]

  • Amide Side Chain: The structure of the N-substituted side chain is critical. For example, the (S)-enantiomer of the N-ethyl-2-pyrrolidinylmethyl side chain is crucial for the high D2 receptor affinity of compounds like amisulpride.[2][14]

  • Aromatic Substituents: Substitutions on the benzamide ring can drastically alter the compound's binding profile, tuning its selectivity between dopamine, serotonin, and other receptors.[9][13]

Experimental Elucidation of Mechanism

Determining the precise mechanism of action of a 2-alkoxybenzamide requires a suite of validated in vitro assays. Here, we detail two foundational experimental protocols.

Data Presentation: Receptor Binding Affinity

The binding affinity of a compound for its target receptor is a critical parameter. It is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates higher affinity.

CompoundD2 Ki (nM)D3 Ki (nM)5-HT7 Ki (nM)Reference
Amisulpride2.83.2~10-20[4][6]
Haloperidol0.912.9>1000[3]
(-)-S Amisulpride~2.0~2.5N/A[14]
(+)-R Amisulpride~76~47.5N/A[14]

Table 1: Comparative binding affinities of selected 2-alkoxybenzamides and reference compounds for human dopamine and serotonin receptors. Ki values are approximate and can vary based on experimental conditions.

Experimental Protocol 1: Radioligand Binding Assay

This assay quantifies the affinity of a test compound (the 2-alkoxybenzamide) for a specific receptor by measuring its ability to compete with a radioactively labeled ligand ([³H]-spiperone, for example) that has a known high affinity for the receptor.[15][16]

Objective: To determine the inhibition constant (Ki) of a 2-alkoxybenzamide for the dopamine D2 receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human dopamine D2 receptor (e.g., HEK293-D2R).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) to break open the cells.[17]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes, which contain the receptors.[17]

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[17]

  • Competitive Binding Assay:

    • In a 96-well plate, add the membrane preparation to each well.[17]

    • Add increasing concentrations of the unlabeled test compound (2-alkoxybenzamide).

    • Add a fixed concentration of a radioligand with high affinity for D2 receptors (e.g., [³H]-spiperone or [³H]-YM-09151-2).[18]

    • For determining non-specific binding, add a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol) to a separate set of wells.

    • Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[17]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[17]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Dry the filters, add a scintillation cocktail, and count the radioactivity in a scintillation counter.[17]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration.

    • Plot the specific binding as a function of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

G P1 Prepare D2R-expressing cell membranes P2 Incubate membranes with: 1. Radioligand ([³H]-Spiperone) 2. Test Compound (Benzamide) 3. Controls (Buffer, Non-specific) P1->P2 P3 Separate bound from free ligand via vacuum filtration P2->P3 P4 Quantify bound radioactivity using scintillation counting P3->P4 P5 Analyze data: - Calculate Specific Binding - Determine IC50 - Calculate Ki P4->P5

Workflow for a competitive radioligand binding assay.
Experimental Protocol 2: cAMP Functional Assay

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the downstream signaling of a GPCR. For the Gi-coupled D2 receptor, antagonism is measured by the compound's ability to block an agonist-induced decrease in cAMP levels.[19]

Objective: To determine the functional potency (IC50) of a 2-alkoxybenzamide as a D2 receptor antagonist.

Methodology:

  • Cell Preparation:

    • Culture cells expressing the human dopamine D2 receptor (e.g., CHO-D2R).

    • Plate the cells in a suitable assay plate and allow them to adhere.[20]

  • Functional Assay:

    • Pre-treat the cells with increasing concentrations of the test compound (2-alkoxybenzamide).

    • Stimulate the cells with an adenylyl cyclase activator, such as forskolin. This is necessary to create a detectable baseline of cAMP, as the D2 receptor's natural function is to inhibit this production.[8]

    • Add a fixed concentration of a D2 receptor agonist (e.g., quinpirole) at a concentration that produces about 80% of its maximal effect (EC80). This will cause a measurable decrease in the forskolin-stimulated cAMP levels.

    • Incubate to allow for changes in intracellular cAMP levels.

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as HTRF, AlphaScreen, or ELISA-based assays.[20][21] These kits typically work on a competitive immunoassay principle.[21]

  • Data Analysis:

    • Plot the measured cAMP levels against the concentration of the test compound.

    • The 2-alkoxybenzamide, as an antagonist, will reverse the agonist-induced inhibition of cAMP production. The data will show a dose-dependent increase in cAMP levels back toward the forskolin-stimulated baseline.

    • Fit the data using non-linear regression to determine the IC50 value, which represents the concentration of the antagonist that restores the response halfway to the baseline.

Conclusion and Future Directions

The 2-alkoxybenzamide class of compounds exemplifies the power of targeted drug design. Their primary mechanism, a highly selective and often dose-dependent antagonism of D2/D3 receptors, provides a powerful tool for modulating dopaminergic neurotransmission. The additional interactions with other receptor systems, like 5-HT7, add layers of complexity and therapeutic potential. Future research will likely focus on developing compounds with even greater subtype selectivity (e.g., D3 vs. D2) and biased agonism, where ligands preferentially activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways) to further refine therapeutic effects and minimize adverse reactions. The protocols and principles outlined in this guide provide a robust framework for the continued exploration and development of this vital pharmacological class.

References

  • Schoemaker, H., Claustre, Y., Fage, D., Rouquier, L., Chergui, K., Curet, O., Oblin, A., Gonon, F., Le Fur, G., & Scatton, B. (1997). Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity. The Journal of pharmacology and experimental therapeutics, 280(1), 83–97. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Kato, S., Morie, T., & Kon, T. (1994). Development of Potent serotonin-3 (5-HT3) Receptor Antagonists. I. Structure-activity Relationships of 2-alkoxy-4-amino-5-chlorobenzamide Derivatives. Journal of medicinal chemistry, 37(8), 1182–1189. [Link]

  • ResearchGate. (n.d.). cAMP Measurement for Antagonists of a Gαs-Coupled Receptor. ResearchGate. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Tejeda, G. S., Esteban, G., & de la Fuente, L. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 189(2), 256–263. [Link]

  • Follmann, M. (2009). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Universitäts- und Landesbibliothek der Heinrich-Heine-Universität Düsseldorf. [Link]

  • Perrault, G., Depoortere, R., Morel, E., Sanger, D. J., & Scatton, B. (1997). Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity. The Journal of pharmacology and experimental therapeutics, 280(1), 73–82. [Link]

  • Tejeda, G. S., Esteban, G., & de la Fuente, L. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 189(2), 256–263. [Link]

  • An, S., & Toll, L. (2012). Tools for GPCR drug discovery. Expert opinion on drug discovery, 7(12), 1113–1126. [Link]

  • Psych Scene Hub. (2020). Amisulpride - Mechanism of Action and Psychopharmacology. Psych Scene Hub. [Link]

  • Hermann, T., Hochegger, P., Dolensky, J., Seebacher, W., Pferschy-Wenzig, E. M., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 14(11), 1109. [Link]

  • ResearchGate. (n.d.). Radioligand binding assay in D2R and D3R. ResearchGate. [Link]

  • Hermann, T., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Semantic Scholar. [Link]

  • ResearchGate. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. ResearchGate. [Link]

  • Koide, Y., et al. (1992). Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. Journal of Medicinal Chemistry, 35(13), 2440–2445. [Link]

  • The Good Drug Guide. (n.d.). Amisulpride ( Solian ) and the dopamine D2 and D3 receptors. The Good Drug Guide. [Link]

  • Jarvie, K. R., Niznik, H. B., & Seeman, P. (1988). Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2. European journal of pharmacology, 144(2), 163–171. [Link]

  • Al Jasem, Y. (2018). Crystal structures of some 2-Alkoxybenzamides. Sciforum. [Link]

  • Pettersson, I., & Liljefors, T. (1992). Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. Journal of medicinal chemistry, 35(13), 2355–2363. [Link]

  • Mach, R. H., et al. (2004). Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands. Bioorganic & medicinal chemistry letters, 14(1), 195–200. [Link]

  • Das, D., et al. (2017). Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. Oncotarget, 8(52), 89634–89654. [Link]

  • Haga, N., et al. (2002). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Journal of medicinal chemistry, 45(1), 97–105. [Link]

  • Franchini, S., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Molecules (Basel, Switzerland), 29(11), 2533. [Link]

  • Högberg, T. (1991). The development of dopamine D2-receptor selective antagonists. Drugs of the future, 16(4), 333. [Link]

  • Kasé, Y., et al. (1966). Antitussive activity and other related pharmacological properties of 2-allyoxy-4-chloro-N-(2-diethylaminoethyl) benzamide. Japanese journal of pharmacology, 16(4), 342–352. [Link]

  • Wesołowska, A., et al. (2015). Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action. Pharmacological reports : PR, 67(6), 1145–1152. [Link]

  • Zhang, T., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of medicinal chemistry, 65(15), 10481–10505. [Link]

  • Duggan, K. C., et al. (2016). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. The Journal of biological chemistry, 291(29), 15167–15178. [Link]

  • Wesołowska, A. (2017). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. International journal of molecular sciences, 18(12), 2535. [Link]

  • Lauffer, B. E., et al. (2013). Divergent kinetics differentiate the mechanism of action of two HDAC inhibitors. Biochemistry, 52(41), 7079–7088. [Link]

  • Beckers, T., et al. (2007). Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. International journal of cancer, 121(5), 1138–1148. [Link]

Sources

A Technical Guide to the Potential Biological Activities of 2-Propoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxybenzamide is a chemical compound with the molecular formula C10H13NO2.[1] It belongs to the benzamide class of organic compounds. While not as extensively studied as some other pharmaceutical agents, emerging research suggests that this compound and its derivatives may possess a range of biological activities, with the most notable being its potential analgesic and antipyretic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, its potential mechanisms of action, and the experimental methodologies used to evaluate its efficacy.

Core Biological Activities: Analgesic and Antipyretic Potential

The primary area of interest for this compound lies in its potential as an analgesic (pain-relieving) and antipyretic (fever-reducing) agent. These properties are often linked to the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—lipid compounds that mediate pain, inflammation, and fever.

Mechanism of Action

The proposed mechanism of action for the analgesic and antipyretic effects of this compound centers on the inhibition of prostaglandin synthesis. Prostaglandins, particularly Prostaglandin E2 (PGE2), are crucial mediators of pain and fever.[2] They are synthesized from arachidonic acid by the COX enzymes. By inhibiting COX enzymes, this compound could reduce the production of prostaglandins, thereby alleviating pain and reducing fever.

The following diagram illustrates the simplified prostaglandin synthesis pathway and the potential point of intervention for this compound.

Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Pain_Fever Pain & Fever Prostaglandins->Pain_Fever Propoxybenzamide This compound Propoxybenzamide->COX_Enzymes Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory role of this compound.

Preclinical Evidence

While specific preclinical data for this compound is not extensively published, the evaluation of its potential analgesic and antipyretic activities would rely on established in vivo models. The following table summarizes the types of data that would be generated from such studies.

Biological Activity In Vivo Model Key Parameters Measured Potential Efficacy of this compound
AnalgesicAcetic Acid-Induced Writhing Test[3]Number of writhes (abdominal constrictions)Dose-dependent reduction in the number of writhes compared to a control group.
AnalgesicHot Plate Test[3]Latency to response (e.g., paw licking, jumping)Increased latency to response, indicating a higher pain threshold.
AnalgesicFormalin Test[4]Biphasic pain response (neurogenic and inflammatory phases)Reduction in paw licking time in both phases, suggesting both central and peripheral analgesic effects.[4]
AntipyreticBrewer's Yeast-Induced Pyrexia[5][6]Rectal temperatureDose-dependent reduction in elevated body temperature.[7]

Other Potential Biological Activities

Beyond its analgesic and antipyretic potential, the benzamide scaffold is present in a variety of biologically active compounds, suggesting that this compound and its derivatives could exhibit other pharmacological effects.

  • Anti-inflammatory Activity: Given its potential to inhibit COX enzymes, this compound may also possess anti-inflammatory properties.[8]

  • Antimicrobial Activity: Some 2-aminobenzamide derivatives have been shown to have antimicrobial and antifungal properties.[9]

  • Anticancer Activity: Certain benzamide derivatives have demonstrated antiproliferative activity against various cancer cell lines.[10][11][12]

  • Insecticidal and Fungicidal Activity: Novel benzamides have been synthesized and shown to have insecticidal and fungicidal activities.[13][14][15]

Further research is necessary to explore these potential activities for this compound specifically.

Experimental Protocols

The following are detailed, step-by-step methodologies for key in vivo experiments to assess the analgesic and antipyretic activities of this compound.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This widely used model evaluates peripheral analgesic activity by inducing a pain response through the intraperitoneal injection of acetic acid.[3]

Methodology:

  • Animal Acclimatization: Male or female albino mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: Animals are divided into groups (n=6-8 per group), including a control group (vehicle), a positive control group (e.g., aspirin), and test groups receiving different doses of this compound. The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 0.6% solution of acetic acid is injected intraperitoneally.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching of the abdomen and hind limbs) is counted for a predetermined period (e.g., 20-30 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Brewer's Yeast-Induced Pyrexia for Antipyretic Activity

This is a standard method to induce fever in laboratory animals and assess the efficacy of antipyretic drugs.[5][6]

Methodology:

  • Animal Selection and Baseline Temperature: Healthy adult rats or rabbits are selected, and their baseline rectal temperature is recorded using a digital thermometer.

  • Induction of Pyrexia: A 15-20% suspension of Brewer's yeast in saline is injected subcutaneously into the dorsal region of the animals.[16]

  • Confirmation of Fever: After a period of 18-24 hours, the rectal temperature is measured again. Animals showing a significant increase in temperature (typically >0.5°C) are selected for the study.[7]

  • Drug Administration: The febrile animals are divided into groups, including a control group (vehicle), a positive control group (e.g., paracetamol), and test groups receiving different doses of this compound. The test compound or vehicle is administered orally.

  • Temperature Monitoring: Rectal temperature is recorded at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration.

  • Data Analysis: The reduction in rectal temperature over time is calculated and compared between the groups.

The following diagram illustrates the general workflow for these in vivo experiments.

In_Vivo_Experiment_Workflow cluster_analgesic Analgesic Activity (Writhing Test) cluster_antipyretic Antipyretic Activity (Yeast-Induced Pyrexia) A1 Animal Acclimatization A2 Grouping & Drug Administration A1->A2 A3 Acetic Acid Injection (i.p.) A2->A3 A4 Observe & Count Writhes A3->A4 A5 Data Analysis A4->A5 B1 Baseline Temperature Measurement B2 Brewer's Yeast Injection (s.c.) B1->B2 B3 Confirm Fever Development B2->B3 B4 Grouping & Drug Administration B3->B4 B5 Monitor Rectal Temperature B4->B5 B6 Data Analysis B5->B6

Caption: Workflow for in vivo analgesic and antipyretic testing.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with potential analgesic and antipyretic properties, likely mediated through the inhibition of prostaglandin synthesis. While further in-depth preclinical studies are required to fully elucidate its pharmacological profile, the established in vivo models provide a clear path for its evaluation. Future research should focus on:

  • In vitro assays: To confirm the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

  • Structure-Activity Relationship (SAR) studies: To synthesize and evaluate derivatives of this compound to optimize its potency and selectivity.

  • Pharmacokinetic and toxicological studies: To assess the absorption, distribution, metabolism, excretion, and safety profile of the compound.

The exploration of this compound and its analogues could lead to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

References

  • Vertex AI Search. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.
  • Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents.
  • Significance and symbolism. (2024, December 14). Yeast-induced pyrexia method: Significance and symbolism.
  • Significance and symbolism. (2025, June 22). In vivo analgesic activity: Significance and symbolism.
  • PubMed Central. (n.d.). Forsythoside A exerts antipyretic effect on yeast-induced pyrexia mice via inhibiting transient receptor potential vanilloid 1 function.
  • SciELO. (2019, March 18). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential.
  • MDPI. (n.d.). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach.
  • ResearchGate. (2025, August 6). Brewer's yeast is a potent inducer of fever, sickness behavior and inflammation within the brain.
  • International Research Journal. (n.d.). Antipyretic effect of Ocimum gratissium on brewer's yeast induced fever in wistar rats.
  • ResearchGate. (2025, August 5). Baker yeast-induced fever in young rats: Characterization and validation of an animal model for antipyretics screening.
  • NIH. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.
  • PubChem - NIH. (n.d.). This compound.
  • PMC - NIH. (n.d.). This compound.
  • NIH. (n.d.). Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality.
  • PubMed. (n.d.). 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Biological Activity of N-[2-(2-Pyridinyl)ethyl]benzamide and Its Derivatives.
  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
  • PubMed. (n.d.). Antipyretic activity of new compounds 4-(3-oxo-1,2-benzisothiazolin-2-yl)phenylalkanoic acids, their esters, amides and 1,1-dioxide derivatives.
  • ResearchGate. (2025, October 16). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
  • PubMed. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
  • (n.d.). Clinical pharmacology of analgesics assessed with human experimental pain models.
  • PubMed. (n.d.). Preclinical studies of opioids and opioid antagonists on gastrointestinal function.
  • PubMed. (n.d.). Nefopam analgesia and its role in multimodal analgesia: A review of preclinical and clinical studies.
  • MDPI. (n.d.). Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction.
  • Scholarly Publications Leiden University. (2023, November 2). Experimental pain models for the evaluation of next-generation analgesics in clinical pharmacology studies.
  • ResearchGate. (2025, August 6). Evaluation of analgesic, antipyretic, hypoglycemic and CNS depressant activity of 2-bromopopylamine hydrobromide, 3-bromopopyl ammonium bromide, ortho-amino aniline and benzimidazole-2-thiol in animal model.
  • PubMed Central. (n.d.). Phytochemical, antioxidant, antipyretic and anti-inflammatory activities of aqueous-metholic leaf extract of Mangifera indica.
  • PubMed. (2015, April 29). Antipyretic, Anti-Inflammatory and Analgesic Activity of Acacia Hydaspica R. Parker and Its Phytochemical Analysis.

Sources

2-Propoxybenzamide as a research chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Propoxybenzamide as a Research Chemical Intermediate

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 59643-84-4), a key intermediate in synthetic organic chemistry and drug discovery. We will delve into its physicochemical properties, established synthesis protocols, and its strategic application in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and methodologies for its effective utilization.

Introduction: The Strategic Importance of the Benzamide Scaffold

The benzamide moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to act as a versatile pharmacophore, capable of forming crucial hydrogen bonds and participating in various non-covalent interactions with biological targets. The substitution pattern on the aromatic ring and the amide nitrogen allows for fine-tuning of a compound's pharmacological and pharmacokinetic properties.

This compound emerges as a particularly valuable intermediate. The introduction of a propoxy group at the ortho-position of the benzamide scaffold significantly influences its steric and electronic properties. This modification can enhance membrane permeability, modulate metabolic stability, and enforce specific conformations required for potent and selective target engagement, a concept explored in the development of advanced cereblon (CRBN) binders.[3] This guide will explore the synthesis and utility of this important building block.

Physicochemical & Structural Properties

A thorough understanding of a chemical intermediate's properties is fundamental to its successful application in multi-step synthesis. This compound is a solid at room temperature with a molecular formula of C10H13NO2.[4] Its key properties are summarized below.

PropertyValueSource
CAS Number 59643-84-4PubChem[4]
Molecular Formula C10H13NO2PubChem[4]
Molecular Weight 179.22 g/mol PubChem[4]
Appearance Colorless crystalsAl Jasem et al., 2012[5]
Melting Point 375 K (102 °C)Al Jasem et al., 2012[5]
XLogP3 1.7PubChem[4]
Hydrogen Bond Donors 2PubChem[4]
Hydrogen Bond Acceptors 2PubChem[4]

The structure of this compound features an intramolecular N—H⋯O hydrogen bond between the amide proton and the propoxy oxygen atom.[5] This interaction imparts a degree of conformational rigidity, which can be an advantageous feature in rational drug design, locking the molecule into a bioactive conformation.

Caption: Chemical structure of this compound (C10H13NO2).

Synthesis and Purification

A reliable and scalable synthesis protocol is crucial for the utility of any chemical intermediate. This compound can be efficiently prepared via the Williamson ether synthesis, starting from the readily available salicylamide.

Reaction Scheme: Williamson Ether Synthesis

The synthesis involves the deprotonation of the phenolic hydroxyl group of salicylamide followed by nucleophilic substitution with an n-propyl halide.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Salicylamide Salicylamide Reaction Stir at RT (12h) Salicylamide->Reaction Combine PropylIodide n-Propyl Iodide PropylIodide->Reaction Combine KOH KOH (Base) KOH->Reaction Combine DMSO DMSO (Solvent) DMSO->Reaction Combine Workup Aqueous Workup (H2O Quench, CHCl3 Extraction) Reaction->Workup Reaction Mixture Purification Column Chromatography (Silica Gel) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[5]

  • Step 1: Deprotonation: To a stirring solution of dimethyl sulfoxide (DMSO, 9 mL), add powdered potassium hydroxide (KOH, 1.12 g, 20.0 mmol).

    • Causality: DMSO is an excellent polar aprotic solvent for SN2 reactions, and KOH is a strong base sufficient to deprotonate the phenolic hydroxyl group of salicylamide, forming a more nucleophilic phenoxide.

  • Step 2: Addition of Salicylamide: Add salicylamide (1.37 g, 10.0 mmol) to the mixture and stir for 10 minutes at room temperature.

  • Step 3: Alkylation: Add n-propyl iodide (4.2 g, 24.7 mmol) dropwise to the solution. The reaction is then stirred for 12 hours at room temperature.

    • Causality: n-Propyl iodide is the electrophile. The phenoxide ion attacks the carbon atom bearing the iodine in an SN2 fashion. An excess of the alkylating agent is used to ensure complete conversion of the starting material.

  • Step 4: Aqueous Workup: Pour the reaction mixture into water (200 mL) and extract with chloroform (3 x 50 mL).

    • Causality: This step quenches the reaction and separates the organic product from the inorganic salts (like KI) and residual DMSO, which are soluble in water.

  • Step 5: Drying and Concentration: Dry the combined organic phases over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Step 6: Purification: Purify the resulting residue by column chromatography on silica gel (eluent: Chloroform/Methyl tert-butyl ether 1:1) to yield this compound as colorless crystals (Typical yield: ~77%).[5]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight (179.22 g/mol ).

  • Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the N-H stretches of the amide (~3400-3200 cm⁻¹), the C=O stretch of the amide (~1640 cm⁻¹), and C-O stretches of the ether.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product but a versatile starting point for more complex molecules. The primary amide and the aromatic ring are handles for further chemical modification.

Role as a Scaffold Intermediate

The true value of this compound lies in its potential for elaboration into potent, biologically active compounds. The benzamide class of molecules has demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][6] The 2-propoxy group can serve to block a metabolic site, increase lipophilicity for better cell penetration, or provide key steric bulk to enhance selectivity for a specific enzyme or receptor binding pocket.

Hypothetical Synthetic Elaboration: Targeting Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core. This compound can be readily transformed into a variety of derivatives. For example, the aromatic ring can undergo electrophilic substitution, or the primary amide can be used as a precursor for other functional groups.

SyntheticElaboration cluster_path1 Path A: Ring Functionalization cluster_path2 Path B: Amide Modification Start This compound Nitration Nitration (HNO3/H2SO4) Start->Nitration Hofmann Hofmann Rearrangement Start->Hofmann Nitro_Compound Nitro-Derivative Nitration->Nitro_Compound Reduction Reduction (e.g., Fe/HCl) Nitro_Compound->Reduction Amino_Compound Amino-Derivative Reduction->Amino_Compound Coupling Amide Coupling (e.g., with a heterocyclic acid) Amino_Compound->Coupling Final_Kinase Potential Kinase Inhibitor Coupling->Final_Kinase Aniline_Deriv 2-Propoxyaniline Hofmann->Aniline_Deriv Final_Product2 Further Elaboration Aniline_Deriv->Final_Product2

Caption: Potential synthetic pathways using this compound.

In this hypothetical workflow (Path A), the aromatic ring of this compound is first nitrated. The resulting nitro group is then reduced to an amine, providing a new reactive site. This amine can undergo amide coupling with a carboxylic acid-bearing fragment (e.g., a heterocyclic moiety common in kinase inhibitors) to generate a complex, drug-like molecule. This stepwise approach allows for the modular construction of compound libraries for screening.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.

  • Hazard Identification:

    • Causes serious eye irritation.[4]

    • May be harmful if swallowed.[7][8]

    • Suspected of causing genetic defects.[7][8]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, protective clothing, eye protection, and face protection.[7]

  • Handling:

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7]

    • Avoid generation of dusts and ensure adequate ventilation.[7]

    • Do not eat, drink, or smoke when using this product.[7]

  • Storage:

    • Keep container tightly closed in a dry, cool, and well-ventilated place.[9]

    • Store locked up.[7]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the proven success of the benzamide scaffold in drug discovery. Its straightforward synthesis from inexpensive starting materials, coupled with the strategic placement of the propoxy group, makes it an attractive building block for creating diverse chemical libraries. The ortho-propoxy group provides a tool to modulate physicochemical properties and enforce specific molecular conformations, offering medicinal chemists a reliable platform for developing next-generation therapeutics. A comprehensive understanding of its synthesis, properties, and safe handling is essential for unlocking its full potential in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43051, this compound. Retrieved from [Link].[4]

  • Al Jasem, Y., & al Hindawi, B. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2639–o2640. Retrieved from [Link].[5]

  • Finar Limited (2010). Material Safety Data Sheet for Benzamide. Retrieved from [Link].[9]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles),

Sources

An In-Depth Technical Guide to the Solubility of 2-Propoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 2-propoxybenzamide, a crucial parameter for its application in research, drug discovery, and development. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document synthesizes available physicochemical data, information on structurally related compounds, and established scientific principles to provide a robust framework for understanding and determining its solubility. A detailed, field-proven experimental protocol for accurate solubility measurement is also provided to empower researchers in their laboratory work.

Introduction to this compound and the Significance of its Solubility

This compound, with the chemical formula C₁₀H₁₃NO₂, belongs to the benzamide class of organic compounds.[1] Its structure, featuring a benzene ring substituted with a propoxy group and an amide group, suggests a molecule with a balance of hydrophobic and hydrophilic characteristics that dictate its behavior in various solvents. Understanding the solubility of this compound is paramount for a multitude of applications. In drug development, solubility directly impacts a compound's bioavailability, formulation, and therapeutic efficacy. For researchers, knowledge of a compound's solubility is essential for designing experiments, from reaction setups to biological assays.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₂PubChem[1]
Molecular Weight179.22 g/mol PubChem[1]
XLogP31.7PubChem[1]
Hydrogen Bond Donors1PubChem[1]
Hydrogen Bond Acceptors2PubChem[1]

The XLogP3 value of 1.7 indicates a moderate level of lipophilicity, suggesting that this compound will likely exhibit solubility in a range of organic solvents. The presence of a hydrogen bond donor (the amide -NH₂) and two hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen) allows for interactions with polar solvents.

Solubility in Dimethyl Sulfoxide (DMSO): A Powerful Aprotic Solvent

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide array of organic compounds, making it a staple in chemical and biological research.[2] While explicit quantitative solubility data for this compound in DMSO is scarce, its synthesis has been described in DMSO, which strongly implies its solubility in this solvent.[3]

Predicted Solubility in DMSO: Soluble

The rationale for this prediction is based on the following:

  • Polarity: DMSO's high polarity (dipole moment of 3.96 D) allows it to effectively solvate polar molecules.

  • Hydrogen Bond Acceptance: DMSO is a strong hydrogen bond acceptor, enabling it to interact favorably with the amide protons of this compound.

  • General Solvent Properties: DMSO is often referred to as a "super solvent" due to its ability to dissolve many compounds that are insoluble in other common solvents.[2]

For practical applications, DMSO is frequently used to prepare concentrated stock solutions of compounds for biological screening and other experiments.

Comparative Solubility in Other Solvents: A Predictive Analysis

To build a comprehensive solubility profile for this compound, it is instructive to examine the solubility of its parent compound, benzamide, and consider the structural contribution of the 2-propoxy group.

Insights from Benzamide Solubility

Benzamide (C₇H₇NO) is a white crystalline solid whose solubility has been studied in various solvents. It is generally soluble in polar organic solvents.[4] A study on the solubility of benzamide in several common solvents at temperatures ranging from 283.15 K to 323.15 K found the following order of solubility: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[5][6]

This trend highlights the importance of solvent polarity and hydrogen bonding ability in dissolving benzamide.

The Influence of the 2-Propoxy Group

The addition of a 2-propoxy group to the benzamide structure introduces several changes that will affect its solubility profile:

  • Increased Lipophilicity: The propyl chain increases the nonpolar surface area of the molecule, which is expected to decrease its solubility in highly polar solvents like water and increase its solubility in less polar organic solvents compared to benzamide.

  • Intramolecular Hydrogen Bonding: The proximity of the propoxy group to the amide group in the ortho position allows for the formation of an intramolecular hydrogen bond between the amide proton and the ether oxygen.[3] This internal interaction can reduce the availability of the amide protons for intermolecular hydrogen bonding with solvent molecules, which may slightly decrease its solubility in protic solvents compared to a para-substituted analogue.

Predicted Qualitative Solubility Profile of this compound

Based on the above considerations, the following qualitative solubility profile for this compound can be predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetoneSoluble to Very SolubleThese solvents can effectively solvate the polar amide group and the aromatic ring. DMSO and DMF are particularly good hydrogen bond acceptors.
Polar Protic Methanol, EthanolSoluble to Sparingly SolubleThe ability to form hydrogen bonds with the solvent will promote solubility, but the increased lipophilicity and potential for intramolecular hydrogen bonding may limit it compared to benzamide.
Nonpolar Toluene, HexaneSparingly Soluble to InsolubleThe polar amide group will limit solubility in nonpolar solvents.
Aqueous Water, PBS (pH 7.4)Poorly SolubleThe significant hydrophobic character imparted by the benzene ring and the propoxy group is expected to result in low aqueous solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the limited availability of quantitative data, experimental determination of this compound's solubility is crucial for any research or development application. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.

The Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the maximum concentration of this compound that dissolves in a given solvent at equilibrium at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, ethanol, water)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical method like UV-Vis spectroscopy)

  • Volumetric flasks

Protocol:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be visibly more than what is expected to dissolve.

    • Add a known volume of the solvent of interest to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The shaking facilitates continuous mixing.

  • Phase Separation:

    • After equilibration, remove the vials and allow the excess solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet at the bottom.

    • Transfer the supernatant to a volumetric flask and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC method or another appropriate quantitative technique.

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • The result is the thermodynamic solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 Equilibrate sep1 Centrifuge to pellet excess solid equil1->sep1 Separate quant1 Extract supernatant sep1->quant1 Analyze quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC/UV-Vis quant2->quant3 quant4 Calculate solubility from calibration curve quant3->quant4

Caption: Workflow for the experimental determination of thermodynamic solubility using the shake-flask method.

Conclusion

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, 5-amino-N-propyl-2-(2-propynyloxy)-. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(2-Propoxybenzoyl)amino]benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Retrieved from [Link]

  • PubMed. (2025). Enhancing Predictions of Drug Solubility Through Multidimensional Structural Characterization Exploitation. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 2-methyl-N-propyl-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2025). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. Retrieved from [Link]

  • Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

  • University of California, Berkeley. (2022). Properties of Common Organic Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Retrieved from [Link]

  • UCLA. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • gChem Global. (n.d.). DMSO. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). By compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Effect of DMSO on micellization, gelation and drug release profile of Poloxamer 407. PubMed. Retrieved from [Link]

Sources

Spectroscopic Profile of 2-Propoxybenzamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxybenzamide is an aromatic amide with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its development and application. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers by offering not only the spectral data but also the underlying principles of data acquisition and interpretation, thereby ensuring scientific integrity and fostering deeper insights into the compound's characteristics.

Molecular Structure and Spectroscopic Overview

This compound possesses a well-defined molecular architecture, consisting of a benzene ring substituted with a propoxy group and a primary amide group at the ortho position. This arrangement gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.

Molecular Formula: C₁₀H₁₃NO₂[1]

Molecular Weight: 179.22 g/mol [1]

Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the protons of the propoxy group, and the amide protons.

¹H NMR Data Summary

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8 - 8.2Multiplet1HAr-H
~6.9 - 7.5Multiplet3HAr-H
~5.5 - 7.5Broad Singlet2H-NH₂
~4.0Triplet2H-OCH₂-
~1.8Sextet2H-CH₂-
~1.0Triplet3H-CH₃

Note: The exact chemical shifts of the amide protons can vary depending on the solvent and concentration due to hydrogen bonding.

Interpretation and Causality:

The downfield chemical shifts of the aromatic protons are a result of the deshielding effect of the benzene ring current. The multiplicity of these signals arises from spin-spin coupling with neighboring protons. The broadness of the amide proton signal is due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent. The signals for the propoxy group show the expected splitting patterns based on the n+1 rule, with the methylene protons adjacent to the oxygen atom being the most deshielded.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments.

¹³C NMR Data Summary

Chemical Shift (ppm)Assignment
~168C=O (Amide)
~157Ar-C (C-O)
~132Ar-C
~131Ar-C
~121Ar-C
~120Ar-C (C-C=O)
~113Ar-C
~70-OCH₂-
~22-CH₂-
~10-CH₃

Interpretation and Causality:

The carbonyl carbon of the amide group exhibits the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons show a range of chemical shifts depending on their substitution. The carbon attached to the electron-donating propoxy group is shielded and appears at a relatively upfield position, while the carbon attached to the electron-withdrawing amide group is deshielded. The aliphatic carbons of the propoxy group appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data Summary

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3100Strong, BroadN-H Stretch (Amide)
3000 - 2850MediumC-H Stretch (Aliphatic)
~3030MediumC-H Stretch (Aromatic)
~1650StrongC=O Stretch (Amide I)
~1600, 1470MediumC=C Stretch (Aromatic)
~1240StrongC-O Stretch (Aryl Ether)
~1620MediumN-H Bend (Amide II)

Interpretation and Causality:

The broad, strong absorption in the 3400-3100 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amide, with the broadening resulting from hydrogen bonding. The strong absorption around 1650 cm⁻¹ is assigned to the C=O stretching vibration (Amide I band), a hallmark of amide functional groups. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching absorptions in the 1600-1470 cm⁻¹ region. The strong band around 1240 cm⁻¹ is indicative of the C-O stretching of the aryl ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Mass Spectrometry Data Summary

  • Molecular Ion (M⁺): m/z = 179

  • Key Fragmentation Ions:

    • m/z = 137 (Loss of C₃H₆)

    • m/z = 121 (Loss of C₃H₆ and O)

    • m/z = 120 (Loss of C₃H₇O)

    • m/z = 92 (Loss of C₃H₇O and CO)

Fragmentation Pathway:

fragmentation_pathway M [C₁₀H₁₃NO₂]⁺˙ m/z = 179 F1 [C₇H₇NO₂]⁺˙ m/z = 137 M->F1 - C₃H₆ F2 [C₇H₇NO]⁺˙ m/z = 121 F1->F2 - O F3 [C₇H₆NO]⁺ m/z = 120 F2->F3 - H F4 [C₆H₆N]⁺ m/z = 92 F3->F4 - CO

Caption: Proposed mass fragmentation pathway of this compound.

Interpretation and Causality:

The mass spectrum would show a molecular ion peak at m/z 179, corresponding to the molecular weight of this compound. A common fragmentation pathway for alkoxy-substituted aromatic compounds is the loss of the alkyl chain. In this case, the loss of a propene molecule (C₃H₆) via a McLafferty-type rearrangement would lead to a fragment at m/z 137. Subsequent loss of oxygen and other neutral fragments from this ion would give rise to the other observed peaks. The fragmentation of the benzamide moiety itself can also contribute to the overall pattern.

Experimental Methodologies

The following are detailed protocols for the acquisition of the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press.

    • Apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction:

    • Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data (NMR, IR, and MS) of this compound. The detailed analysis of the spectral features, coupled with the underlying principles and experimental protocols, offers a robust framework for the identification, characterization, and quality control of this compound. The information presented herein is intended to support and accelerate research and development efforts involving this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

Sources

Synthesis and Crystallization: From Precursors to Single Crystal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-Propoxybenzamide

For research scientists and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide offers a detailed examination of this compound, a molecule of interest for its structural motifs, which are common in medicinal chemistry. We will explore its synthesis, single-crystal X-ray analysis, molecular geometry, and the supramolecular architecture dictated by its intermolecular forces.

The synthesis of this compound is achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. The causality behind this choice lies in its efficiency and the ready availability of the starting materials: salicylamide and n-propyl iodide.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, as the purity and identity of the final product are confirmed by melting point analysis and subsequent crystallographic and spectroscopic measurements.

  • Base Activation: Powdered potassium hydroxide (KOH, 1.12 g, 20.0 mmol) is suspended in dimethyl sulfoxide (DMSO, 9 ml). Salicylamide (1.37 g, 10.0 mmol) is then added. The mixture is stirred for 10 minutes at room temperature. Rationale: The strong base (KOH) deprotonates the phenolic hydroxyl group of salicylamide, forming a more nucleophilic phenoxide ion.

  • Alkylation: n-Propyl iodide (4.2 g, 24.7 mmol) is added dropwise to the solution. The reaction is stirred for 12 hours at room temperature. Rationale: The phenoxide ion attacks the electrophilic carbon of n-propyl iodide in an SN2 reaction, displacing the iodide and forming the propoxy ether linkage.

  • Workup and Extraction: The reaction mixture is poured into water (200 ml) and extracted with chloroform (3 x 50 ml). Rationale: This step separates the organic product from the aqueous phase containing inorganic salts and residual DMSO.

  • Drying and Concentration: The combined organic phases are dried over anhydrous magnesium sulfate (MgSO₄) and concentrated in vacuo. Rationale: Removal of residual water is crucial before solvent evaporation to prevent hydrolysis and ensure a pure, dry product.

  • Purification: The crude residue is purified by column chromatography on silica gel using a 1:1 mixture of chloroform and methyl tert-butyl ether (MTBE) as the eluent. This yields this compound (1.36 g, 77% yield) as colorless crystals with a melting point of 375 K[1].

The diagram below illustrates the synthesis and purification workflow.

G cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Mix Salicylamide & KOH in DMSO B 2. Add n-Propyl Iodide A->B C 3. Stir 12h at RT B->C D 4. Quench with Water C->D Reaction Mixture E 5. Chloroform Extraction D->E F 6. Dry with MgSO4 E->F G 7. Concentrate in vacuo F->G H 8. Column Chromatography G->H I Colorless Crystals (this compound) H->I Pure Product

Caption: Synthesis and purification workflow for this compound.

X-ray Crystallography: Elucidating the Solid-State Structure

Single crystals suitable for X-ray diffraction were obtained directly from the purification process. The data were collected at a low temperature (100 K) to minimize thermal vibrations and obtain a high-resolution electron density map.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection: A colorless block-shaped crystal with dimensions 0.16 × 0.10 × 0.08 mm was selected and mounted.[1]

  • Data Collection: An Agilent SuperNova Atlas CCD diffractometer with Cu Kα radiation (λ = 1.5418 Å) was used for data collection at 100 K.[1]

  • Data Processing: The collected data were processed, and an absorption correction was applied.[1]

  • Structure Solution and Refinement: The structure was solved and refined against F² using established crystallographic software.[1]

The crystallographic data provide a definitive, high-trustworthiness snapshot of the molecule in its solid state.

Table 1: Crystal Data and Structure Refinement for this compound
ParameterValueSource
Chemical FormulaC₁₀H₁₃NO₂[1]
Molecular Weight179.21 g/mol [1]
Crystal SystemMonoclinic[1]
Space GroupP2₁/n[1]
a (Å)6.0303 (4)[1]
b (Å)11.1196 (8)[1]
c (Å)14.4140 (11)[1]
β (°)98.647 (6)[1]
Volume (ų)955.54 (12)[1]
Z (molecules/unit cell)4[1]
Temperature (K)100[1]
Density (calculated)1.246 Mg m⁻³[1]
R-factor (R₁)0.040[2]
wR-factor (wR₂)0.099[2]

Molecular Geometry and Conformation

The crystal structure reveals the precise arrangement of atoms and functional groups within the this compound molecule. A key feature is the orientation of the amide and propoxy groups relative to the benzene ring.

Caption: Molecular structure of this compound.

The amide group is nearly coplanar with the benzene ring, with a dihedral angle of just 12.41 (2)°.[1] Similarly, the propoxy group lies close to the plane of the benzene ring, with a corresponding dihedral angle of 3.26 (2)°.[1] This near-planar conformation is stabilized by a significant intramolecular hydrogen bond.

Intramolecular Interactions

A crucial feature of the molecular geometry is an intramolecular N—H···O hydrogen bond between one of the amide hydrogens and the oxygen atom of the propoxy group.[1][3] This interaction locks the conformation, orienting the amide –NH₂ group towards the propoxy substituent. This type of hydrogen bonding is a key consideration in drug design, as it reduces the molecule's conformational flexibility and influences its binding properties.

Supramolecular Assembly and Crystal Packing

Beyond the individual molecule, the crystal structure is defined by a network of intermolecular interactions that dictate how the molecules pack together. In this compound, hydrogen bonding is the dominant force driving the supramolecular assembly.

The Dimeric Pair Motif

The most significant intermolecular interaction is an N—H···O hydrogen bond between the second amide hydrogen of one molecule and the carbonyl oxygen of an adjacent, inversion-related molecule.[1] This interaction links the molecules into centrosymmetric pairs, with their molecular planes running parallel but offset by 0.73 (2) Å.[1][3]

H_Bonding cluster_dimer Centrosymmetric Dimer mol1 Molecule A (this compound) mol2 Molecule B (Inversion-related) mol1->mol2 N-H···O=C (Intermolecular H-Bond) mol2->mol1 N-H···O=C (Intermolecular H-Bond) Dimer Parallel-Displaced Pair Motif

Sources

Methodological & Application

Application Notes & Protocols: In Vitro Evaluation of 2-Propoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a diverse range of therapeutic agents. These compounds have demonstrated a wide spectrum of biological activities, including antiproliferative, anti-inflammatory, neuroprotective, and analgesic properties.[1][2][3][4][5] 2-Propoxybenzamide (C₁₀H₁₃NO₂; MW: 179.22 g/mol ) is a derivative of this versatile class.[6] Given the broad potential of related benzamide structures, a systematic in vitro evaluation of this compound is essential to elucidate its biological activity profile and identify its potential therapeutic applications.

This guide provides a series of robust, validated protocols for the initial characterization of this compound. The assays are designed to screen for cytotoxic effects, functional activity on ion channels—a common target for related compounds—and potential neuroprotective properties. These protocols are intended for researchers in drug discovery and development, providing a logical framework for a preliminary assessment of this novel compound.

Compound Profile & Handling: this compound

A critical first step in any in vitro assay is the proper preparation of the test compound. The physicochemical properties of this compound dictate its handling and application in aqueous cell culture media.

Solubility Considerations: Benzamide and its derivatives typically exhibit low solubility in water.[7][8] Therefore, it is imperative to prepare a high-concentration stock solution in an appropriate organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the standard solvent of choice for preparing stock solutions of novel compounds for in vitro screening.

  • Stock Solution Preparation: Prepare a 10 mM or 20 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare subsequent dilutions from the DMSO stock in cell culture medium immediately before use. It is crucial to maintain a final DMSO concentration of less than 0.5% (and ideally ≤0.1%) in the cell culture wells to avoid solvent-induced cytotoxicity. A vehicle control (medium with the equivalent final concentration of DMSO) must be included in all experiments.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂PubChem[6]
Molecular Weight 179.22 g/mol PubChem[6]
Recommended Solvent Dimethyl sulfoxide (DMSO)Standard Practice
Final Assay [DMSO] ≤ 0.5% v/vStandard Practice

Experimental Workflow for Compound Characterization

A logical progression of assays is key to building a comprehensive profile of a novel compound. The following workflow is recommended for the initial screening of this compound.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: In Vitro Screening cluster_analysis Phase 3: Data Analysis stock Prepare 10 mM Stock in 100% DMSO serial Create Serial Dilutions in Assay Medium stock->serial viability Assay 1: Cell Viability & Cytotoxicity serial->viability Treat Cells calcium Assay 2: Intracellular Calcium Flux serial->calcium Treat Cells neuro Assay 3: Neuroprotection (Oxidative Stress) serial->neuro Treat Cells acquisition Data Acquisition (Plate Reader) viability->acquisition calcium->acquisition neuro->acquisition analysis Dose-Response Analysis (IC50 / EC50) acquisition->analysis hit Hit Identification & Mechanism Hypothesis analysis->hit

Caption: General experimental workflow for in vitro screening.

Assay 1: Cell Viability and Cytotoxicity

Objective: To determine the concentration range at which this compound affects cell health. This is a foundational assay to distinguish between targeted biological effects and general toxicity.[9][10] A widely used method is the resazurin reduction assay, which measures metabolic activity.[11]

Principle: Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is proportional to the number of living cells.

Step-by-Step Protocol: Resazurin Assay
  • Cell Seeding:

    • Culture an appropriate cell line (e.g., HEK293 for general toxicity, SH-SY5Y for neuro-specific context) to ~80% confluency.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a clear-bottom, black-walled 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X concentration series of this compound in culture medium from your DMSO stock. For an initial screen, a range from 0.1 µM to 100 µM is recommended.

    • Prepare a 2X vehicle control (e.g., 0.2% DMSO in medium) and a 2X positive control for cytotoxicity (e.g., 20 µM Doxorubicin).

    • Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions, vehicle, or positive control. This results in a final volume of 100 µL with a 1X concentration of all agents.

  • Incubation:

    • Return the plate to the incubator for 24, 48, or 72 hours. An intermediate time point of 48 hours is often a good starting point.

  • Resazurin Addition and Measurement:

    • Prepare a working solution of Resazurin (e.g., 44 µM) in sterile PBS or culture medium.

    • Add 10 µL of the Resazurin working solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Self-Validation and Data Analysis
  • Controls:

    • Untreated Control: Cells with medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (to confirm solvent has no effect).

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.

    • Blank Control: Wells with medium and Resazurin but no cells (for background subtraction).

  • Analysis:

    • Subtract the average blank fluorescence from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control.

    • Plot the normalized response against the log of the compound concentration.

    • Use a non-linear regression model (e.g., [log]inhibitor vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of this compound that reduces cell viability by 50%.

Assay 2: Intracellular Calcium Flux

Objective: To assess whether this compound modulates the activity of calcium-permeable ion channels. Many benzamide derivatives are known to target the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and inflammation.[12][13][14] This assay can detect both agonistic (channel-opening) and antagonistic (channel-blocking) activity.

Principle: Changes in intracellular calcium concentration ([Ca²⁺]i) are measured using fluorescent indicators like Fura-2 or Fluo-4.[15][16] In antagonist mode, cells are pre-incubated with the test compound before being challenged with a known channel agonist. A reduction in the agonist-induced calcium influx indicates antagonism.

G cluster_pathway Hypothetical TRPV1 Signaling Pathway stimulus Stimulus (e.g., Capsaicin) trpv1 Extracellular TRPV1 Channel Intracellular stimulus->trpv1:f0 compound This compound (Antagonist) compound->trpv1:f1 ca_influx Ca²⁺ Influx trpv1:f2->ca_influx downstream Downstream Signaling (e.g., Calcineurin, CaMKII) ca_influx->downstream

Caption: Potential antagonism of the TRPV1 calcium channel.

Step-by-Step Protocol: Calcium Flux Assay (Antagonist Mode)
  • Cell Seeding:

    • Seed HEK293 cells stably expressing human TRPV1 (or another target ion channel) into a clear-bottom, black-walled 96-well plate.

    • Incubate for 24-48 hours to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium indicator dye (e.g., 2 µM Fluo-4 AM) and an agent to prevent dye extrusion (e.g., 2.5 mM Probenecid) in Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

    • Aspirate the culture medium from the cells and add 100 µL of loading buffer to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Wash the cells twice with HBSS. Leave 100 µL of buffer in each well.

    • Prepare 2X concentrations of this compound and a known antagonist (e.g., 10 µM Capsazepine for TRPV1) in HBSS.

    • Add 100 µL of the compound solutions to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Measurement and Agonist Injection:

    • Place the plate in a fluorescence plate reader equipped with automated injectors (e.g., FlexStation or similar).

    • Set the reader to measure fluorescence kinetically (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4) with readings every 1-2 seconds.

    • Establish a stable baseline reading for 15-20 seconds.

    • Program the injector to add a known agonist (e.g., 2X final concentration of 100 nM Capsaicin for TRPV1).

    • Continue reading the fluorescence for an additional 60-120 seconds to capture the peak response and subsequent decay.

Self-Validation and Data Analysis
  • Controls:

    • Vehicle Control: Cells treated with DMSO vehicle, then the agonist (defines the maximum signal).

    • Positive Control: Cells treated with a known antagonist, then the agonist (defines the inhibited signal).

    • Agonist-Free Control: Cells that receive only vehicle (to ensure no spontaneous flux).

  • Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data by expressing the response in compound-treated wells as a percentage of the response in the vehicle control wells.

    • Plot the normalized response against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ for antagonism.

Assay 3: In Vitro Neuroprotection

Objective: To determine if this compound can protect neuronal cells from a toxic insult, such as oxidative stress. This assay is relevant for compounds being investigated for neurodegenerative diseases.[3][17][18]

Principle: Neuronal cells are pre-treated with the test compound and then exposed to an agent that induces cell death, such as hydrogen peroxide (H₂O₂). The protective effect of the compound is quantified by measuring the number of surviving cells, typically using a viability assay like the one described in Assay 1.

Step-by-Step Protocol: H₂O₂-Induced Oxidative Stress
  • Cell Seeding and Differentiation:

    • Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate.

    • To induce a more neuron-like phenotype, differentiate the cells for 5-7 days in low-serum medium containing retinoic acid (e.g., 10 µM).

  • Compound Pre-treatment:

    • Prepare a range of non-toxic concentrations of this compound in the differentiation medium (determined from Assay 1).

    • Replace the medium in the wells with the medium containing this compound or vehicle control.

    • Incubate for 1-2 hours.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in culture medium. The final concentration must be optimized for the cell line but is typically in the 100-500 µM range to induce ~50% cell death.

    • Add the H₂O₂ solution to the wells (except for the untreated control wells) and incubate for 24 hours.

  • Assessment of Cell Viability:

    • After the incubation period, carefully wash the cells with PBS.

    • Quantify the number of viable cells using the Resazurin protocol (Assay 1, step 4) or another viability assay like CellTiter-Glo® (Promega).[19]

Self-Validation and Data Analysis
  • Controls:

    • Untreated Control: Differentiated cells that receive no compound and no H₂O₂ (100% viability).

    • Toxin Control: Cells treated with vehicle and then H₂O₂ (represents the maximum toxic effect).

    • Compound-Only Control: Cells treated with the highest concentration of this compound but no H₂O₂ (to confirm the compound is not toxic at the tested concentrations).

  • Analysis:

    • Normalize the data. The viability of the Toxin Control is set to 0% protection, and the Untreated Control is set to 100% protection.

    • Calculate the percent neuroprotection for each concentration of this compound.

    • Plot percent protection against the log of the compound concentration to determine the EC₅₀ (the concentration providing 50% of the maximum protective effect).

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Ghasemi, M., & Turnbull, T. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2349, 15-28. Retrieved from [Link]

  • Pizzo, P., & Pallafacchina, G. (2019). Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes. Methods in Molecular Biology, 1926, 45-56. Retrieved from [Link]

  • University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. Retrieved from [Link]

  • Burgos, F. A., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(12), e2337. Retrieved from [Link]

  • Bridgman, D. J., & Hill, S. J. (2000). Rapid Measurements of Intracellular Calcium Using a Fluorescence Plate Reader. BioTechniques, 29(1), 82-88. Retrieved from [Link]

  • Tron, G. C., et al. (2009). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Bioorganic & Medicinal Chemistry, 17(17), 6297-6307. Retrieved from [Link]

  • Pirali, T., et al. (2010). Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. European Journal of Medicinal Chemistry, 45(6), 2390-2398. Retrieved from [Link]

  • Lee, J., et al. (2021). 2-(Halogenated Phenyl) acetamides and propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 48, 128266. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43051, this compound. Retrieved from [Link]

  • Jasinski, J. P., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Diampromide. Retrieved from [Link]

  • Saloner, R., et al. (2025). Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. International Journal of Molecular Sciences, 26(12), 6483. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2331, Benzamide. Retrieved from [Link]

  • Pirali, T., et al. (2013). 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action. European Journal of Medicinal Chemistry, 65, 427-435. Retrieved from [Link]

  • Premkumar, L. S. (2010). TRPV1: A Target for Next Generation Analgesics. Current Neuropharmacology, 8(2), 116-133. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • Yin, C., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 262, 115871. Retrieved from [Link]

  • Lee, J., et al. (2007). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters, 17(24), 6827-6831. Retrieved from [Link]

  • Rosenbaum, T., & Gordon, S. E. (2005). TRPV1 Receptors and Signal Transduction. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis. Retrieved from [Link]

  • Chavez, A. E., et al. (2010). TRPV1 activation by endogenous anandamide triggers postsynaptic long-term depression in dentate gyrus. Nature Neuroscience, 13(12), 1511-1518. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 27(19), 6265. Retrieved from [Link]

  • Tripathi, R., et al. (2017). Anticonvulsant activity, organotypic hippocampal neuroprotection assay and in-silico sodium channel blocking potential of 2-amino-6-nitrobenzothiazole derived semicarbazones. Biomedicine & Pharmacotherapy, 95, 1236-1249. Retrieved from [Link]

  • Kalinina, S., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 24(13), 10831. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20140085, 2-Propylbenzamide. Retrieved from [Link]

  • Kim, H. Y., et al. (2016). Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain. Scientific Reports, 6, 31740. Retrieved from [Link]

  • Ullah, F., et al. (2023). In-vitro and in-vivo assessment of the anti-diabetic, analgesic, and anti-inflammatory potentials of metal-based carboxylates derivative. PLoS One, 18(8), e0289871. Retrieved from [Link]

  • da Silva, A. C. C., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. Retrieved from [Link]

  • Cima, M. J., et al. (2010). U.S. Patent No. 7,790,905. Washington, DC: U.S. Patent and Trademark Office.
  • Rogers, J. M., et al. (2017). In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate. Food and Chemical Toxicology, 109(Pt 1), 606-613. Retrieved from [Link]

  • El-Hawary, S. S., et al. (2024). Chemical Profiling and Assessment of Analgesic and Anti-Inflammatory Activity of Ammoides verticillata Essential Oil: In Vitro, In Vivo, and In Silico Studies. Molecules, 29(5), 1138. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-propyl- (CAS 10546-70-0). Retrieved from [Link]

  • Cima, M. J., et al. (2010). Pharmaceutical propylene glycol solvate compositions. Justia Patents. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2015). Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. ResearchGate. Retrieved from [Link]

  • Khan, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. ACS Omega. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell Culture Treatment with 2-Propoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of Benzamide Derivatives

The benzamide scaffold represents a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities. Within the realm of oncology, benzamide derivatives have garnered significant attention, particularly as potent inhibitors of the Poly(ADP-ribose) polymerase (PARP) enzyme family.[1][2] PARP enzymes, especially PARP-1, are integral to the cellular DNA damage response, playing a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][4] The therapeutic strategy of PARP inhibition is elegantly rooted in the concept of "synthetic lethality," a phenomenon where the simultaneous loss of two distinct gene functions leads to cell death, while the loss of either one alone is non-lethal.[5][6]

In the context of cancer, many tumors harbor mutations in genes responsible for homologous recombination (HR), a major pathway for repairing double-strand DNA breaks (DSBs). A prime example is mutations in the BRCA1 and BRCA2 genes, which are prevalent in certain breast, ovarian, and prostate cancers.[5][6] These HR-deficient cancer cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. When PARP is inhibited, these SSBs persist and, during DNA replication, degenerate into highly cytotoxic DSBs.[7] The HR-deficient cancer cells are unable to repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[7][8]

2-Propoxybenzamide, a member of the benzamide family, is an intriguing small molecule for investigation within this therapeutic paradigm. While direct and extensive studies on this compound as a PARP inhibitor are emerging, its structural similarity to known PARP-inhibiting benzamides provides a strong rationale for its evaluation as a potential anti-cancer agent.[2][9] This document serves as a comprehensive guide for researchers, providing detailed protocols for the in vitro evaluation of this compound in cell culture, based on the well-established methodologies for characterizing PARP inhibitors.

Mechanism of Action: A Hypothesis-Driven Approach

The central hypothesis for the anticancer activity of this compound is its function as a PARP inhibitor. The benzamide moiety is a key pharmacophore that binds to the nicotinamide-binding pocket of PARP enzymes, competitively inhibiting their catalytic activity.[9] This inhibition is expected to trigger a cascade of cellular events, particularly in cancer cells with compromised DNA repair pathways.

cluster_0 Normal Cell (HR-Proficient) cluster_1 Cancer Cell (HR-Deficient) DNA_SSB_Normal Single-Strand Break (SSB) PARP_Normal PARP Activation DNA_SSB_Normal->PARP_Normal BER_Normal Base Excision Repair (BER) PARP_Normal->BER_Normal DNA_Repair_Normal DNA Repaired BER_Normal->DNA_Repair_Normal DNA_DSB_Normal Double-Strand Break (DSB) HR_Normal Homologous Recombination (HR) DNA_DSB_Normal->HR_Normal DNA_Repair_DSB_Normal DNA Repaired HR_Normal->DNA_Repair_DSB_Normal DNA_SSB_Cancer Single-Strand Break (SSB) PARP_Inhibited PARP Inhibition DNA_SSB_Cancer->PARP_Inhibited Propoxybenzamide This compound (PARP Inhibitor) Propoxybenzamide->PARP_Inhibited Replication DNA Replication PARP_Inhibited->Replication DNA_DSB_Cancer Double-Strand Break (DSB) Replication->DNA_DSB_Cancer HR_Deficient Deficient Homologous Recombination (HR) DNA_DSB_Cancer->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis

Figure 1: Hypothesized Mechanism of Action of this compound. In normal, healthy cells, both Base Excision Repair (BER) and Homologous Recombination (HR) pathways are functional, ensuring genomic stability. In cancer cells with deficient HR (e.g., BRCA-mutated), the inhibition of PARP by this compound leads to the accumulation of double-strand breaks during DNA replication, ultimately triggering apoptosis.

Experimental Protocols: A Step-by-Step Guide

Preparation of this compound Stock Solution

The solubility of a compound is critical for its effective use in cell culture. Benzamide derivatives are often sparingly soluble in aqueous solutions but can typically be dissolved in organic solvents like dimethyl sulfoxide (DMSO).

Protocol:

  • Reagent Preparation:

    • This compound (powder form)

    • Dimethyl sulfoxide (DMSO), cell culture grade

  • Procedure:

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.79 mg of this compound (Molecular Weight: 179.22 g/mol ) in 1 mL of DMSO.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Culture and Treatment

The choice of cell lines is crucial for evaluating the efficacy of a potential PARP inhibitor. It is recommended to use a panel of cell lines, including those with known DNA repair deficiencies (e.g., BRCA1 or BRCA2 mutations) and proficient counterparts.

Recommended Cell Lines:

Cell LineCancer TypeBRCA StatusRationale
MDA-MB-436 Breast CancerBRCA1 mutantHR-deficient, expected to be sensitive to PARP inhibitors.
CAPAN-1 Pancreatic CancerBRCA2 mutantHR-deficient, another model for synthetic lethality.
MCF-7 Breast CancerBRCA wild-typeHR-proficient, serves as a control for synthetic lethality.
A549 Lung CancerBRCA wild-typeHR-proficient, to assess broader cytotoxic effects.

Protocol:

  • Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for cell cycle and apoptosis analysis) and allow them to adhere overnight.

  • On the following day, treat the cells with a range of concentrations of this compound by diluting the stock solution in fresh culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analyses.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[3][10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.

Expected Results (Hypothetical):

CompoundCell LineBRCA StatusIC₅₀ (µM) - Hypothetical
This compound MDA-MB-436BRCA1 mutant5 - 15
CAPAN-1BRCA2 mutant8 - 20
MCF-7BRCA wild-type> 50
A549BRCA wild-type> 50
Olaparib (Control) MDA-MB-436BRCA1 mutant2 - 5
Cell Cycle Analysis by Flow Cytometry

PARP inhibitors can induce cell cycle arrest, typically at the G2/M phase, due to the accumulation of DNA damage.[11] This can be analyzed by staining the cells with propidium iodide (PI), a fluorescent dye that binds to DNA, followed by flow cytometry.[12]

Protocol:

  • Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and treat with this compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations) for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[9][13]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[13]

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the DNA content using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Figure 2: Workflow for Cell Cycle Analysis. A streamlined process for preparing and analyzing cells treated with this compound to determine its effect on cell cycle progression.

Apoptosis Detection: Annexin V/PI Staining

To confirm that the observed cytotoxicity is due to programmed cell death, an apoptosis assay using Annexin V and propidium iodide (PI) staining is recommended.[4][5][6] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains cells with compromised membranes (late apoptotic and necrotic cells).[14]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.[5]

  • Flow Cytometry: Add more 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Expected Outcome: Treatment with this compound is expected to show a dose-dependent increase in the percentage of apoptotic cells (both early and late), particularly in the HR-deficient cell lines.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro evaluation of this compound as a potential anticancer agent, with a primary focus on its hypothesized role as a PARP inhibitor. The provided protocols for cytotoxicity, cell cycle analysis, and apoptosis are standard, robust methods for characterizing the cellular effects of such compounds. The expected differential sensitivity in HR-deficient versus HR-proficient cell lines will be a key indicator of its mechanism of action through synthetic lethality.

Further investigations should aim to directly confirm PARP-1 inhibition through enzymatic assays and to assess the formation of DNA double-strand breaks by staining for γH2AX. Additionally, exploring the efficacy of this compound in combination with DNA-damaging chemotherapeutic agents could reveal synergistic effects. The promising in vitro results from these studies would then warrant progression to in vivo xenograft models to evaluate the therapeutic potential of this compound in a more complex biological system.

References

  • theGIST. (2016, August 13). PARP inhibitors: Synthetic Lethality. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Min, A., Im, S. A., & Yoon, Y. K. (2019). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Research, 17(9), 1835–1846. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Bio-Protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Lord, C. J., & Ashworth, A. (2011). Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Cell Cycle, 10(8), 1192-1199. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Michels, J., et al. (2018). The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. Oncotarget, 9(65), 32459–32475. [Link]

  • Dziadkowiec, K. N., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]

Sources

High-throughput screening assays for 2-Propoxybenzamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A High-Throughput Screening Cascade for the Discovery of 2-Propoxybenzamide Analog Inhibitors of the HIF-1α Prolyl Hydroxylase Pathway

Abstract

The hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway is a master regulator of the cellular response to low oxygen and is a critical driver in the pathophysiology of numerous diseases, including cancer and ischemia.[1] The stability of the HIF-1α protein is primarily controlled by a class of 2-oxoglutarate-dependent dioxygenases known as prolyl hydroxylase domain (PHD) enzymes. Inhibition of PHDs, particularly PHD2, prevents HIF-1α degradation, leading to the activation of downstream hypoxia-responsive genes.[1][2] Substituted benzamides, including analogs of this compound, have emerged as a promising chemical scaffold for targeting this pathway.[3] This guide provides a detailed, field-proven HTS cascade for the identification and validation of novel this compound analogs as potent PHD2 inhibitors. We describe a robust biochemical primary assay using Fluorescence Polarization (FP) and a confirmatory secondary cell-based reporter assay to ensure both target engagement and mechanism of action in a physiologically relevant context.

Scientific Background: The PHD2/HIF-1α Axis as a Therapeutic Target

Under normal oxygen conditions (normoxia), the catalytic activity of PHD2 is high. PHD2 utilizes O₂ and 2-oxoglutarate to hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-1α.[1] This post-translational modification is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which binds to the hydroxylated HIF-1α, leading to its polyubiquitination and subsequent rapid degradation by the proteasome.

Conversely, under hypoxic conditions or in the presence of a PHD2 inhibitor, HIF-1α is not hydroxylated. This prevents VHL binding, allowing HIF-1α to stabilize and accumulate in the cytoplasm. The stabilized protein then translocates to the nucleus, heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates genes involved in angiogenesis, glucose metabolism, and cell survival, among other processes.[1][4]

HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) or PHD2 Inhibition HIF1a_norm HIF-1α HIF1a_OH HIF-1α-OH HIF1a_norm->HIF1a_OH Hydroxylation PHD2 PHD2 PHD2->HIF1a_OH O2 O2 O2->PHD2 OG 2-Oxoglutarate OG->PHD2 VHL VHL E3 Ligase HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Ub Ubiquitin Ub->VHL Degradation Degradation Proteasome->Degradation Degradation HIF1a_hyp HIF-1α (Stabilized) HIF1_Complex HIF-1 Complex HIF1a_hyp->HIF1_Complex Nuclear Translocation & Dimerization ARNT ARNT ARNT->HIF1_Complex HRE HRE HIF1_Complex->HRE Binding Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Genes Inhibitor This compound Analog PHD2_hyp PHD2 Inhibitor->PHD2_hyp Inhibition

Figure 1: The HIF-1α signaling pathway under normoxia vs. hypoxia/PHD2 inhibition.

High-Throughput Screening (HTS) Strategy

A robust screening cascade is essential for minimizing false positives and efficiently identifying high-quality lead compounds. We propose a two-stage approach:

  • Primary Screen: A biochemical, target-based Fluorescence Polarization (FP) assay to identify direct inhibitors of recombinant human PHD2. This format is rapid, cost-effective, and highly amenable to automation, making it ideal for screening large compound libraries.[2][5]

  • Secondary Screen: A cell-based, mechanism-confirming HRE-luciferase reporter assay. Hits from the primary screen are evaluated for their ability to stabilize endogenous HIF-1α and activate HRE-dependent transcription, confirming their intended biological activity in a cellular context.[6]

Primary HTS Assay: PHD2 Fluorescence Polarization

Principle of the Assay

This is an affinity-based, competitive binding assay.[2] A fluorescently-labeled peptide derived from the HIF-1α ODD (the "tracer") binds to the active site of recombinant PHD2. Because the PHD2-tracer complex is large, it tumbles slowly in solution, resulting in a high FP signal. When a small molecule inhibitor from the this compound analog library binds to PHD2, it displaces the tracer. The unbound, smaller tracer tumbles rapidly, leading to a decrease in the FP signal. The magnitude of this decrease is directly proportional to the inhibitor's potency.

FP_Workflow cluster_high_fp High FP Signal (No Inhibitor) cluster_low_fp Low FP Signal (Effective Inhibitor) PHD2_1 PHD2 Enzyme Complex Large, Slow-Tumbling PHD2-Tracer Complex PHD2_1->Complex Tracer_1 Fluorescent HIF-1α Peptide Tracer_1->Complex PHD2_2 PHD2 Enzyme Inhibited_Complex PHD2-Inhibitor Complex PHD2_2->Inhibited_Complex Tracer_2 Free, Fast-Tumbling Fluorescent Tracer Inhibitor This compound Analog Inhibitor->Inhibited_Complex start Dispense Reagents add_compounds Add Compounds or DMSO start->add_compounds incubate Incubate at RT add_compounds->incubate read_plate Read Fluorescence Polarization incubate->read_plate

Figure 2: Workflow and principle of the competitive Fluorescence Polarization assay.
Detailed Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.

Materials:

  • Assay Plate: 384-well, low-volume, black, non-binding surface plate.

  • Recombinant Enzyme: Human PHD2 (EGLN1).

  • Fluorescent Tracer: FITC-labeled HIF-1α peptide (e.g., FITC-DLDLEMLAPYIPMDDDFQL).[2]

  • Positive Control: Known PHD2 inhibitor (e.g., Dimethyloxalylglycine, DMOG).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 0.1 mg/mL BSA, 0.01% Tween-20.

  • Compound Plates: this compound analog library dissolved in 100% DMSO.

Procedure:

  • Reagent Preparation: Prepare working solutions of PHD2 and FITC-HIF-1α tracer in Assay Buffer. The optimal concentrations must be determined empirically during assay development but are typically in the low nanomolar range.

  • Compound Dispensing: Using an acoustic liquid handler, transfer 50 nL of compounds from the library plate to the assay plate. For controls, dispense 50 nL of DMSO (negative control) or positive control inhibitor.

  • Enzyme Addition: Add 10 µL of the PHD2 working solution to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Tracer Addition: Add 10 µL of the FITC-HIF-1α tracer working solution to all wells to initiate the displacement reaction.

  • Final Incubation: Seal the plate, mix gently, and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a microplate reader equipped for FP. Excitation: 485 nm, Emission: 535 nm.

Data Analysis and Quality Control
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min))

    • mP_sample: Signal from a well with a test compound.

    • mP_max: Average signal from DMSO-only wells (high FP).

    • mP_min: Average signal from positive control wells (low FP).

  • Assess Assay Quality (Z'-factor): The Z'-factor is a measure of assay robustness and should be calculated for each plate. A Z' > 0.5 is considered excellent for HTS.[7]

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Avg_max - Avg_min|

ParameterDescriptionTarget ValueReference
Plate Format 384-well low-volumeN/A[8]
Final Volume 20 µLN/A
DMSO Tolerance Final concentration of DMSO≤ 1.0%[6]
Signal Window Ratio of Max Signal / Min Signal≥ 2[7]
Z'-Factor Statistical measure of assay quality≥ 0.5[7]
Hit Cutoff Threshold for primary hit selection≥ 50% Inhibition
Table 1: Key parameters and quality control metrics for the primary FP assay.

Secondary HTS Assay: HRE-Luciferase Reporter

Principle of the Assay

This assay validates the mechanism of action of primary hits in a cellular environment. A stable cell line is engineered to express a luciferase reporter gene under the transcriptional control of multiple tandem HREs. When a potent this compound analog inhibits cellular PHD activity, endogenous HIF-1α is stabilized. The stabilized HIF-1 complex binds to the HREs in the reporter construct, driving the expression of luciferase. Upon addition of a luciferin substrate, a luminescent signal is produced, which is proportional to the compound's activity.[9][10]

Reporter_Workflow seed Seed HRE-luciferase stable cells in plate incubate1 Incubate overnight (37°C, 5% CO2) seed->incubate1 add_compounds Add hit compounds and controls incubate1->add_compounds incubate2 Incubate for 6-18 hours add_compounds->incubate2 lyse Lyse cells and add luciferase substrate incubate2->lyse read Read Luminescence lyse->read

Figure 3: General workflow for the cell-based HRE-luciferase reporter assay.
Detailed Protocol

This protocol is optimized for a 384-well solid white plate format.

Materials:

  • Cell Line: HEK293 or 786-O cells stably transfected with an HRE-luciferase reporter plasmid.

  • Assay Plate: 384-well, solid white, tissue-culture treated plate.

  • Cell Culture Medium: DMEM or RPMI supplemented with 10% FBS and appropriate selection antibiotic.

  • Positive Control: DMOG or another known PHD inhibitor.

  • Luminescence Reagent: Commercial one-step luciferase assay system (e.g., Bright-Glo™).

Procedure:

  • Cell Seeding: Suspend the HRE-luciferase stable cells in culture medium and dispense 40 µL into each well of the 384-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Addition: Add 50-100 nL of hit compounds (from the primary screen, prepared in a dose-response format) or controls to the wells.

  • Treatment Incubation: Incubate the plate for 6 to 18 hours at 37°C, 5% CO₂. The optimal time should be determined during assay development to achieve the best signal window.

  • Signal Development: Equilibrate the plate to room temperature for 15 minutes. Add 20 µL of the one-step luciferase reagent to all wells.

  • Data Acquisition: Incubate for 5-10 minutes at room temperature to allow signal stabilization. Measure luminescence using a plate reader.

Data Analysis
  • Calculate Fold Activation:

    • Fold Activation = RLU_sample / RLU_DMSO

    • RLU_sample: Relative Light Units from a compound-treated well.

    • RLU_DMSO: Average Relative Light Units from DMSO-treated wells.

  • Dose-Response Curves: Plot the Fold Activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each active analog.

Compound IDPrimary Screen IC₅₀ (nM) (FP Assay)Secondary Screen EC₅₀ (nM) (HRE-Luc Assay)Max Fold Activation
Control (DMOG) 15,00025,00018.5
Analog A 8512016.2
Analog B 35041014.8
Analog C 1200> 10,000 (Inactive)1.2
Analog D 657517.1
Table 2: Example dataset illustrating the HTS cascade for four hypothetical analogs. Analogs A, B, and D are confirmed hits, while Analog C is a false positive from the primary screen.

Conclusion

The described HTS cascade provides a comprehensive and reliable framework for the discovery of novel this compound analogs that inhibit the PHD2-HIF-1α axis. The combination of a direct, target-based FP primary assay with a mechanism-based cellular reporter assay ensures the identification of potent and cell-permeable compounds with a confirmed mode of action. This strategy is designed for efficiency, robustness, and automation, enabling the rapid triage of large chemical libraries to yield high-quality hits for further lead optimization studies. Adherence to rigorous assay development and validation practices is paramount for the success of any screening campaign.[11][12][13]

References

  • Macarron, R., & Hertzberg, R. P. (2011). Design and implementation of high-throughput screening assays. Assay Guidance Manual. ([Link])

  • Janzen, W. P. (2014). Screening technologies for small molecule discovery: The first 20 years. Journal of Biomolecular Screening, 19(5), 629-633. ([Link])

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small-molecule screening. Expert Opinion on Drug Discovery, 6(1), 17-32. ([Link])

  • Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high throughput screening: perspectives and primer. Journal of Biomolecular Screening, 5(5), 297-306. ([Link])

  • Mo, J., et al. (2015). A fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 1278, 529-544. ([Link])

  • Eglen, R. M., et al. (2007). The use of AlphaScreen technology in HTS. Current Chemical Genomics, 1, 2-10. ([Link])

  • Wang, J., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International Journal of Molecular Sciences, 21(18), 6613. ([Link])

  • Zhang, L., et al. (2015). Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors. ACS Medicinal Chemistry Letters, 6(12), 1236-1240. ([Link])

  • Semenza, G. L. (2007). Hypoxia-inducible factor 1 (HIF-1) pathway. Science's STKE, 2007(407), cm8. ([Link])

  • Emerald Cloud Lab. (2024). ExperimentAlphaScreen Documentation. ([Link])

  • Moroz, E., et al. (2009). Real-Time Imaging of HIF-1α Stabilization and Degradation. PLoS ONE, 4(4), e5077. ([Link])

  • Moroz, E., et al. (2009). Real-Time Imaging of HIF-1α Stabilization and Degradation. PMC - NIH. ([Link])

  • Wang, J., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. PubMed. ([Link])

  • Wang, J., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. ResearchGate. ([Link])

  • Botusan, I. R., et al. (2008). Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. PNAS, 105(49), 19426-19431. ([Link])

  • Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. ([Link])

  • Chouchani, E. T., et al. (2013). HIF1α stabilization in hypoxia is not oxidant-initiated. PMC - PubMed Central. ([Link])

  • Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf. ([Link])

  • Eli Lilly & Company and the National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. ([Link])

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. NCBI Bookshelf. ([Link])

  • Zimmer, M., et al. (2006). Development of a cell-based reporter assay for screening of inhibitors of hypoxia-inducible factor 2-induced gene expression. Assay and Drug Development Technologies, 4(3), 265-276. ([Link])

  • Dispendix. (2024). Essential Considerations for Successful Assay Development. ([Link])

  • Chilin, A., et al. (2012). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Bioorganic & Medicinal Chemistry, 20(15), 4849-4857. ([Link])

  • Marfe, G., et al. (2014). Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. European Journal of Medicinal Chemistry, 71, 146-155. ([Link])

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43051, this compound. ([Link])

  • Johnstone, R. D., et al. (2012). This compound. Acta Crystallographica Section E, 68(Pt 11), o2639. ([Link])

  • The Penn Center for Molecular Discovery. (n.d.). High Throughput Screening (HTS). ([Link])

  • Chilin, A., et al. (2013). 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action. European Journal of Medicinal Chemistry, 65, 427-435. ([Link])

  • Jiang, J., et al. (2018). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Omega, 3(12), 17743-17752. ([Link])

  • Sanford Burnham Prebys Medical Discovery Institute. (n.d.). High-Throughput Screening. ([Link])

  • Schürer, S. C., et al. (2014). High-Throughput Screening Assay Datasets from the PubChem Database. Journal of Chemical Information and Modeling, 54(1), 1-13. ([Link])

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20140085, 2-Propylbenzamide. ([Link])

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-Propoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Frontier of Novel Antimicrobial Discovery

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including promising antimicrobial properties.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the antimicrobial susceptibility of a novel benzamide derivative, 2-Propoxybenzamide .

Given the novelty of this compound, this guide is structured to provide not only standardized protocols but also the scientific rationale and critical considerations for adapting established antimicrobial susceptibility testing (AST) methods to a new chemical entity. The protocols herein are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and reproducibility.[3][4]

Part 1: Foundational Characterization of this compound

Before embarking on antimicrobial susceptibility testing, a thorough understanding of the physicochemical properties of this compound is paramount. These initial characterization steps are critical for ensuring the accuracy and reliability of downstream AST results.

Solubility and Stability Assessment

The solubility and stability of this compound in standard microbiological media are fundamental parameters that directly impact the accuracy of minimum inhibitory concentration (MIC) determination.[5][6] It is imperative to establish a solvent system that ensures the compound remains in a soluble and stable state throughout the duration of the assay.

Protocol 1: Solubility Determination in Microbiological Media

  • Solvent Selection: Begin by assessing the solubility of this compound in a hierarchy of solvents, starting with sterile deionized water, followed by commonly used co-solvents such as dimethyl sulfoxide (DMSO) or ethanol, and finally the intended microbiological testing medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[5]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the chosen solvent. For instance, a 10 mg/mL stock in DMSO.

  • Serial Dilution in Media: Perform serial dilutions of the stock solution in the test medium (e.g., CAMHB) to the highest desired test concentration.

  • Visual and Spectrophotometric Analysis: Visually inspect the dilutions for any signs of precipitation. Additionally, measure the turbidity of the solutions using a spectrophotometer to quantitatively assess solubility.[7] The solubility point is the maximum concentration that results in a clear, homogenous solution.[7]

  • Solvent Toxicity Control: It is crucial to include a solvent control in all subsequent AST assays to ensure that the final concentration of the solvent used does not exhibit any intrinsic antimicrobial activity.

Protocol 2: Stability Assessment

  • Preparation of Test Solutions: Prepare solutions of this compound in the selected microbiological medium at concentrations relevant to the anticipated MIC range.

  • Incubation: Incubate the solutions under the same conditions as the planned AST assays (e.g., 35-37°C for 18-24 hours).

  • Analytical Quantification: At various time points (e.g., 0, 6, 12, 24 hours), analyze the concentration of this compound in the solutions using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[8]

  • Data Analysis: A degradation of less than 10% over the incubation period is generally considered acceptable.

Part 2: Core Antimicrobial Susceptibility Testing Protocols

The following protocols are based on CLSI and EUCAST guidelines and are presented as adaptable frameworks for the evaluation of this compound.

Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

Protocol 3: Broth Microdilution Assay

  • Preparation of this compound Plates: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of this compound in CAMHB. The concentration range should be selected to encompass the expected MIC.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This suspension should be further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well containing the this compound dilutions and the positive control well (broth with no compound) with the standardized bacterial suspension. A sterility control well (broth only) should also be included.

  • Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[11]

dot

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution B Serial Dilution in 96-Well Plate with CAMHB A->B D Inoculate Plate with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Visually Read Plate for Growth Inhibition E->F G Determine MIC Value (Lowest concentration with no growth) F->G

Caption: Workflow for Broth Microdilution Assay.

Disk Diffusion: A Qualitative Assessment of Susceptibility

The disk diffusion assay is a widely used qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[10][12]

Protocol 4: Disk Diffusion Assay

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar (MHA) plate using a sterile cotton swab.

  • Disk Preparation and Application: Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of this compound. The concentration per disk needs to be optimized in preliminary experiments. Place the disks onto the inoculated agar surface.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

dot

DiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Bacterial Inoculum C Inoculate MHA Plate A->C B Prepare this compound Impregnated Disks D Apply Disks to Agar Surface B->D C->D E Incubate at 35°C for 16-20 hours D->E F Measure Zone of Inhibition (in mm) E->F G Interpret Results (S/I/R) (Requires established breakpoints) F->G

Caption: Workflow for Disk Diffusion Assay.

Time-Kill Kinetics Assay: Assessing Bactericidal vs. Bacteriostatic Activity

Time-kill assays provide valuable information on the rate and extent of antimicrobial activity, helping to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[9][13] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[13]

Protocol 5: Time-Kill Kinetics Assay

  • Inoculum Preparation: Prepare an overnight culture of the test organism and dilute it in fresh CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Exposure to this compound: Add this compound to the bacterial suspensions at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without the compound.

  • Incubation and Sampling: Incubate the cultures at 35 ± 2°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them onto MHA for viable cell counting (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control.

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
0 5.75.75.75.75.7
2 6.25.85.55.24.8
4 6.86.05.24.53.9
8 7.96.54.83.62.5
12 8.57.04.5<2.0<2.0
24 9.17.84.3<2.0<2.0
Hypothetical data for illustrative purposes.

Part 3: Advanced Characterization and Quality Control

Synergy Testing: The Checkerboard Assay

Investigating the interaction of this compound with existing antibiotics can reveal synergistic or antagonistic effects, which is crucial for potential combination therapies.[14][15] The checkerboard assay is a common method for this purpose.[14]

Protocol 6: Checkerboard Synergy Assay

  • Plate Preparation: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of this compound and a second antimicrobial agent.

  • Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension and incubate as described for the broth microdilution assay.

  • Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Quality Control (QC): Ensuring Data Integrity

A robust quality control program is essential for the reliability of AST results.[16][17] This involves the use of well-characterized reference strains with known susceptibility profiles.

QC Strain Selection: For a novel agent like this compound, initial QC should be performed using standard, well-characterized strains recommended by CLSI and EUCAST, such as:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

Establishing QC Ranges: For a new antimicrobial agent, QC ranges are not pre-established. Therefore, it is the responsibility of the research laboratory to establish internal QC ranges by repeatedly testing the reference strains (a minimum of 20 consecutive days of testing is recommended) and documenting the results.[16] Any deviations from the established ranges would indicate a potential issue with the assay that needs to be investigated.

QC StrainTest MethodExpected Result Range (Hypothetical)
E. coli ATCC® 25922™Broth Microdilution MIC (µg/mL)4 - 16
Disk Diffusion (mm)18 - 24
S. aureus ATCC® 29213™Broth Microdilution MIC (µg/mL)1 - 4
Disk Diffusion (mm)22 - 28
P. aeruginosa ATCC® 27853™Broth Microdilution MIC (µg/mL)8 - 32
Disk Diffusion (mm)15 - 21

Part 4: Interpretation and Future Directions

The interpretation of AST data for a novel compound like this compound requires careful consideration. The MIC value provides a measure of in vitro potency, but its clinical significance can only be determined through the establishment of clinical breakpoints, which involves correlating MIC values with pharmacokinetic/pharmacodynamic data and clinical outcomes.[18][19][20]

The protocols and considerations outlined in this guide provide a robust framework for the initial in vitro characterization of this compound's antimicrobial properties. Further studies should focus on elucidating its mechanism of action, evaluating its efficacy in in vivo infection models, and assessing its toxicological profile.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sci. Int.(Lahore). [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). CLSI. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Cellular and Infection Microbiology. [Link]

  • New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). Clinical Lab Manager. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2017). Journal de Mycologie Médicale. [Link]

  • What is antibiotic synergy testing?. (2025). Dr.Oracle. [Link]

  • EUCAST. The European Committee on Antimicrobial Susceptibility Testing. [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. [Link]

  • Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. (2012). Journal of the Serbian Chemical Society. [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. BSAC. [Link]

  • How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. (2025). Dr.Oracle. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). Pharmaceutics. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Molecules. [Link]

  • Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. (2010). Antimicrobial Agents and Chemotherapy. [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]

  • New definitions of susceptibility categories EUCAST 2019: clinic application. (2019). Revista Española de Quimioterapia. [Link]

  • Quality Control of Antimicrobial Susceptibility Tests. (2015). Global Journal For Research Analysis. [Link]

  • Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Molecules. [Link]

  • Synergy Test for Antibacterial Activity: Towards the Research for a Consensus between the Fractional Inhibitory Concentration (Checkboard Method) and the Increase in Fold Area (Disc Diffusion Method). (2021). arXiv. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. [Link]

  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (2020). BioMed Research International. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

  • Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. (2001). Journal of Clinical Microbiology. [Link]

  • EUCAST - Home. The European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Time-kill Kinetics of a Novel Antimicrobial Silver Wound Gel Against Select Wound Pathogens. (2017). Wounds. [Link]

  • Time-kill Kinetics of a Novel Antimicrobial Silver Wound Gel Against Select Wound Pathogens. (2017). Wounds. [Link]

  • Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. (2023). International Journal of Molecular Sciences. [Link]

  • Quality control of antimicrobial susceptibility tests. (2016). SlideShare. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Antibiotics. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). ICCVAM. [Link]

  • Chemical Solubility Test. EUROLAB. [Link]

  • This compound. PubChem. [Link]

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. (2023). RSC Medicinal Chemistry. [Link]

  • How to measure the solubility point of compounds in liquids using TURBIDI.T. Rheolution. [Link]

  • Assessment of the stability of novel antibacterial triazolyl oxazolidinones using a stability-indicating high-performance liquid chromatography method. (2013). Journal of Pharmacy & Bioallied Sciences. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). Molecules. [Link]

Sources

Application Notes and Protocols for Assessing the Antiproliferative Effects of 2-Propoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the antiproliferative effects of 2-Propoxybenzamide. Given that benzamide derivatives have shown promise as therapeutic agents, particularly as histone deacetylase (HDAC) inhibitors, this protocol outlines a systematic approach to characterize the cytostatic and cytotoxic potential of this compound.[1][2] The protocols herein cover initial screening for cell viability, detailed analysis of cell cycle progression, investigation of apoptotic pathways, and elucidation of the potential mechanism of action. Each experimental choice is rationalized to ensure scientific rigor and data integrity.

Introduction and Scientific Background

Benzamides are a class of compounds that have garnered significant interest in oncology for their potential to inhibit histone deacetylases (HDACs).[2] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[3] Inhibition of HDACs can result in the re-expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4] Several benzamide-containing compounds, such as entinostat (MS-275), are selective inhibitors of class I HDACs.[1][3]

This compound, as a member of this class, is hypothesized to exert antiproliferative effects through similar mechanisms. This guide provides a structured workflow to test this hypothesis, starting from broad phenotypic assays and progressing to more specific mechanistic studies. The causality behind each step is explained to provide a robust framework for investigation.

Pre-experimental Considerations

Compound Handling and Safety

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5] All handling should be performed in a well-ventilated area or a chemical fume hood.[6] Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.[7][8] For in vitro assays, prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), and store at -20°C or -80°C, protected from light.

Cell Line Selection and Culture

The choice of cell lines is critical for relevant outcomes. It is recommended to use a panel of cancer cell lines from different tissue origins (e.g., lung, breast, colon, leukemia) to assess the breadth of activity.[9][10] For initial studies, cell lines known to be sensitive to HDAC inhibitors, such as the human chronic myelogenous leukemia cell line K562 or the colon cancer cell line HCT116, are suitable choices.[11][12] Maintain cell cultures in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO2.

Experimental Workflow for Antiproliferative Assessment

The following diagram illustrates the proposed experimental workflow to comprehensively assess the antiproliferative effects of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Validation A Cell Viability/Proliferation Assays (MTT/MTS/XTT) B Determine IC50 Value A->B Dose-response C Cell Cycle Analysis (Flow Cytometry, PI Staining) B->C D Apoptosis Assays (Annexin V/PI, Caspase Activity) B->D E Mechanism of Action Studies F HDAC Activity Assay E->F G Western Blotting (Cell Cycle & Apoptosis Markers) E->G H Tubulin Polymerization Assay E->H

Caption: Experimental workflow for assessing this compound.

Phase 1: Initial Screening for Antiproliferative Activity

The initial phase focuses on determining the concentration-dependent effect of this compound on cancer cell viability and proliferation.

Cell Viability Assay (MTT Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[13]

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[14] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[14]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

ParameterDescription
Cell Line The cancer cell line used in the assay.
Treatment Duration The length of time cells are exposed to the compound (e.g., 48h, 72h).
IC50 (µM) The concentration of this compound that inhibits cell viability by 50%.

Phase 2: Mechanistic Investigation

Based on the IC50 values obtained, subsequent experiments should be conducted at concentrations around the IC50 to investigate the underlying mechanisms of the observed antiproliferative effects.

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16] Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for quantification by flow cytometry.[17]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations corresponding to 0.5x, 1x, and 2x the IC50 value for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[17] Incubate at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[17]

  • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.[18] The DNA content will be measured, and the percentage of cells in each phase of the cell cycle will be determined using appropriate software.[17]

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[20] Propidium iodide is used to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).[21]

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Binding Buffer.[21][22] Add Annexin V-FITC and PI according to the manufacturer's instructions.[21]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[20][21]

  • Flow Cytometry: Add 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[19] The populations of cells will be identified as follows:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Phase 3: Target Validation and Mechanism of Action

This phase aims to identify the molecular targets and pathways affected by this compound.

HDAC Activity Assay

Given that benzamides are known HDAC inhibitors, it is crucial to assess the effect of this compound on HDAC activity.[3][23] This can be done using a commercially available fluorometric or luminogenic assay kit.[24][25] These assays typically measure the deacetylation of a synthetic substrate by HDAC enzymes present in nuclear extracts or purified HDAC isozymes.

Protocol: Follow the manufacturer's protocol for the chosen HDAC activity assay kit.[24] Briefly, nuclear extracts from treated and untreated cells are incubated with an acetylated substrate. The activity of HDACs is measured by the amount of deacetylated product, which is then detected by a fluorescent or luminescent signal.

Western Blotting for Key Regulatory Proteins

Western blotting is used to detect changes in the expression levels of proteins involved in cell cycle regulation and apoptosis.[26][27][28]

Key Proteins to Investigate:

  • Cell Cycle: p21, Cyclin D1, Cyclin E, CDK2, CDK4.[29]

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.

  • HDAC Inhibition Marker: Acetylated Histone H3, Acetylated Tubulin.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[30]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[27]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Tubulin Polymerization Assay

Some benzamide derivatives have been shown to interfere with microtubule dynamics.[9] An in vitro tubulin polymerization assay can determine if this compound affects the assembly of purified tubulin into microtubules.[31][32][33][34][35]

Protocol: This assay is typically performed using a kit containing purified tubulin.[31][34] The polymerization of tubulin is monitored by an increase in light scattering or fluorescence over time.[33] The effect of this compound is assessed by comparing the polymerization curves in the presence and absence of the compound.

G cluster_0 Proposed Mechanism of Action cluster_1 Downstream Effects Propoxybenzamide This compound HDAC HDAC Inhibition Propoxybenzamide->HDAC Tubulin Tubulin Polymerization Inhibition Propoxybenzamide->Tubulin Histone ↑ Histone Acetylation HDAC->Histone CycleArrest Cell Cycle Arrest (G1 or G2/M) Tubulin->CycleArrest Gene ↑ Tumor Suppressor Gene Expression (e.g., p21) Histone->Gene Gene->CycleArrest Apoptosis Apoptosis Induction (Caspase Activation) Gene->Apoptosis Antiproliferative Antiproliferative Effects CycleArrest->Antiproliferative Apoptosis->Antiproliferative

Caption: Putative mechanism of this compound's antiproliferative effects.

Data Interpretation and Conclusion

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

  • Method for Analysing Apoptotic Cells via Annexin V Binding. (n.d.). University College London. Retrieved from [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Tubulin Polymerization Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Cell Cycle Analysis. (n.d.). University of Wisconsin Carbone Cancer Center. Retrieved from [Link]

  • Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Cell Cycle Tutorial Contents. (n.d.). Babraham Institute. Retrieved from [Link]

  • Proliferation & Cell Cycle - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. (2019). MDPI. Retrieved from [Link]

  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. (n.d.). ACS Publications. Retrieved from [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

  • Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. (2007). PubMed. Retrieved from [Link]

  • In vitro Microtubule Binding Assay and Dissociation Constant Estimation. (n.d.). Bio-protocol. Retrieved from [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023). PubMed. Retrieved from [Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. (n.d.). PubMed. Retrieved from [Link]

  • HDAC Activity/Inhibition Assay Kit (Fluorometric). (n.d.). Epigentek. Retrieved from [Link]

  • Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 2-Cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: Synthesis, antiproliferative activity, and mechanism of action. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Safety Data Sheet. (2025). AA Blocks. Retrieved from [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]

  • Cell viability (MTT assay) and whole-cell HDAC inhibition assay in the human monocytic cell line THP-1. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Antiproliferative Activity and Possible Mechanism of Action of Novel 2-acetamidobenzamides Bearing the 2-phenoxy Functionality. (2015). PubMed. Retrieved from [Link]

  • Effect of Histone Deacetylase (HDAC) Inhibitor on Gene Expression in LNCaP-MST and MCF-7 Cells. (2018). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Western Blot. (2022). Addgene. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Propoxybenzamide as a Tool Compound in Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of chemical biology, "tool compounds" are indispensable small molecules that enable the interrogation of complex biological systems.[1] They serve as precision instruments to modulate the function of specific proteins, allowing researchers to dissect signaling pathways, validate potential drug targets, and uncover novel biological mechanisms. The benzamide scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents, including potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel and various anticancer compounds.[2][3][4]

2-Propoxybenzamide (C₁₀H₁₃NO₂) is a structurally straightforward derivative of this versatile class.[5] While its specific molecular targets are not yet extensively characterized in public-domain literature, its relationship to a well-established pharmacophore makes it an intriguing compound for screening and probe development. This guide provides a comprehensive framework for researchers in chemical biology and drug discovery to synthesize, characterize, and deploy this compound as a tool compound. We present field-proven protocols for its synthesis, cellular application, and, critically, for the validation of its biological targets, empowering researchers to confidently explore its utility in their specific systems of interest.

Compound Profile: this compound

A foundational understanding of a tool compound's physicochemical properties is essential for designing robust experiments.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂PubChem[5]
Molecular Weight 179.22 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
CAS Number 59643-84-4PubChem[5]
XLogP3 (Predicted) 1.7PubChem[5]
Appearance White to off-white solidInferred
Solubility Soluble in DMSO, Ethanol; Poorly soluble in waterInferred[6]

Synthesis and Characterization

The synthesis of this compound can be readily achieved via a Williamson ether synthesis, a reliable and scalable method. The following protocol is adapted from established procedures for related molecules.[7]

Protocol 1: Synthesis of this compound from Salicylamide

This protocol describes the alkylation of the phenolic hydroxyl group of salicylamide with 1-bromopropane.

Materials:

  • Salicylamide (1.0 eq)

  • Potassium Hydroxide (KOH), powdered (1.5 eq)

  • 1-Bromopropane (1.2 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask containing anhydrous DMSO (approx. 6.5 mL per gram of salicylamide), add powdered KOH (1.5 eq). Stir the suspension for 10 minutes at room temperature.

  • Addition of Starting Material: Add salicylamide (1.0 eq) to the slurry. The mixture may warm slightly.

  • Alkylation: Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-70°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylamide spot is consumed.

  • Workup: Cool the reaction to room temperature and pour it into a beaker containing cold deionized water (approx. 50 mL per gram of salicylamide). A white precipitate should form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow reagents 1. Combine Salicylamide, KOH, 1-Bromopropane in DMSO reaction 2. Heat at 60-70°C (Monitor by TLC) reagents->reaction Alkylation workup 3. Quench with H₂O & Extract with EtOAc reaction->workup Reaction Complete purify 4. Purify via Recrystallization workup->purify characterize 5. Characterize via NMR & MS purify->characterize

Figure 1. High-level workflow for the synthesis and purification of this compound.

Biological Activity & Rationale for Use

The utility of a tool compound is defined by its interaction with biological targets. For this compound, hypotheses can be formulated based on its structural class.

  • Primary Hypothesis: TRPV1 Channel Modulation: A significant body of literature demonstrates that many N-substituted and 2-alkoxy-benzamide derivatives are potent antagonists of the TRPV1 ion channel, a key mediator of nociception.[2][3][8] Therefore, a primary application of this compound is to probe TRPV1-dependent signaling pathways.

  • Secondary Hypotheses: Antiproliferative Effects: Other classes of benzamides have been shown to arrest the cell cycle and induce apoptosis in cancer cell lines, though the mechanisms are often complex and may involve multiple targets.[9][10] Screening this compound for antiproliferative activity could reveal novel cytostatic or cytotoxic effects.

G cluster_hypotheses Potential Biological Targets (Hypotheses) compound This compound (Tool Compound) trpa1 TRPV1 Channel compound->trpa1 Test via Calcium Influx proliferation Cell Proliferation Pathways compound->proliferation Test via Viability Assay other Novel/Unknown Targets compound->other Identify via Target ID (e.g., CETSA, Proteomics)

Figure 2. Logic diagram illustrating the use of this compound to probe hypothesized targets.

Core Protocols: Preparation and Primary Characterization

The following protocols provide a workflow for preparing this compound for biological assays and performing initial characterization to determine its working concentration range.

Protocol 2: Preparation of Stock Solutions for In Vitro Assays

Accurate and consistent solution preparation is critical for reproducible results. DMSO is the recommended solvent for initial stock solutions.[6]

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Analytical balance and vortex mixer

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound. For a 10 mM stock solution, weigh 1.792 mg for every 1 mL of DMSO.

  • Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of DMSO.

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[6]

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term or -80°C for long-term storage.

Causality Note: Aliquoting is crucial because repeated temperature cycling can cause compound degradation or precipitation, leading to inaccurate effective concentrations in subsequent experiments.

Protocol 3: Determining Cytotoxicity with an MTT Assay

Before conducting functional assays, it is essential to determine the concentration range where this compound does not cause significant cell death. This ensures that observed functional effects are not artifacts of general toxicity.[11]

Materials:

  • Cells of interest (e.g., HEK293, A549)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound 10 mM stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. A common starting range is 100 µM down to 0.1 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a "vehicle control" (medium with the highest percentage of DMSO used) and a "no treatment" control.[11]

  • Incubation: Incubate the plate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability (%) against compound concentration to determine the CC₅₀ (50% cytotoxic concentration). For functional assays, use concentrations well below the CC₅₀.

Target Engagement and Validation Protocols

Identifying the direct molecular target of a tool compound is the cornerstone of rigorous chemical biology.

Protocol 4: Validating Target Engagement with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment.[12] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

Conceptual Workflow:

  • Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or a saturating concentration of this compound.

  • Heating: Aliquot the cell lysates into different tubes and heat them across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis & Separation: Lyse the remaining intact cells and separate the soluble protein fraction (un-denatured) from the precipitated (denatured) fraction by centrifugation.

  • Detection: Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature point using Western blotting or mass spectrometry.

  • Analysis: Plot the soluble protein fraction against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.[13]

G cluster_cetsa CETSA Workflow for Target Validation treat 1. Treat Cells (Vehicle vs. Compound) heat 2. Heat Lysates (Temperature Gradient) treat->heat separate 3. Centrifuge to Separate Soluble vs. Precipitated Protein heat->separate detect 4. Detect Target Protein (e.g., Western Blot) separate->detect analyze 5. Plot Melting Curve (Shift Indicates Binding) detect->analyze

Figure 3. Conceptual workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 5: Assessing TRPV1 Antagonism via Calcium Influx Assay

This functional assay directly tests the hypothesis that this compound can block TRPV1 activation.

Materials:

  • A cell line stably expressing human or rodent TRPV1 (e.g., HEK293-hTRPV1).

  • Fluo-4 AM or similar calcium-sensitive fluorescent dye.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • TRPV1 agonist: Capsaicin.

  • Known TRPV1 antagonist as a positive control (e.g., Capsazepine).

  • Black, clear-bottom 96-well or 384-well plates.

  • Fluorescent plate reader with injection capability.

Procedure:

  • Cell Seeding: Plate the TRPV1-expressing cells in black, clear-bottom plates and grow to confluency.

  • Dye Loading: Wash cells with assay buffer and incubate with Fluo-4 AM dye according to the manufacturer's protocol (e.g., 30-60 minutes at 37°C).

  • Compound Incubation: Wash away excess dye and add assay buffer containing various concentrations of this compound, the positive control antagonist, or vehicle. Incubate for 15-30 minutes.

  • Measurement: Place the plate in the fluorescent reader and measure the baseline fluorescence.

  • Agonist Challenge: Inject a solution of capsaicin to achieve a final concentration that elicits a sub-maximal response (e.g., EC₈₀).

  • Data Acquisition: Immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the calcium influx peak.

  • Analysis: Calculate the antagonist effect by measuring the reduction in the capsaicin-induced fluorescence peak in the presence of this compound. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Self-Validation Note: The inclusion of a known antagonist (positive control) is essential to validate that the assay system is working correctly. The vehicle control establishes the baseline response to the agonist.

Guidance for In Vivo Studies

Transitioning a tool compound from in vitro to in vivo models requires careful consideration of its formulation and delivery.

Protocol 6: Example Formulation for Rodent Administration

This protocol provides a starting point for formulating a poorly water-soluble compound like this compound for intraperitoneal (IP) or oral (PO) administration.[14] NOTE: This formulation must be optimized and tested for tolerability in a pilot study.

Materials:

  • This compound

  • DMSO

  • PEG400 (Polyethylene glycol 400)

  • Tween® 80

  • Sterile Saline (0.9% NaCl)

Example Formulation (for a 10 mg/mL solution):

  • Dissolve 100 mg of this compound in 1 mL of DMSO. Vortex until clear.

  • Add 4 mL of PEG400 and vortex to mix thoroughly.

  • Add 0.5 mL of Tween® 80 and vortex until the solution is clear.

  • Slowly add 4.5 mL of sterile saline while continuously vortexing to prevent precipitation. The final vehicle composition is 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline.

Causality Note: This co-solvent system is designed to keep the hydrophobic compound in solution upon injection into the aqueous in vivo environment. Each component plays a role: DMSO as the primary solvent, PEG400 as a viscosity modifier and co-solvent, Tween 80 as a surfactant to prevent precipitation, and saline as the aqueous carrier.[14]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43051, this compound. PubChem. [Link]

  • Yadav, R., et al. (2021). 2-(Halogenated Phenyl) acetamides and propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pisani, L., et al. (2015). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Molecules. [Link]

  • Pisani, L., et al. (2016). Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. Molecules. [Link]

  • Al Jasem, Y., et al. (2012). This compound. Acta Crystallographica Section E. [Link]

  • Ann, J., et al. (2008). Synthesis of benzamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ceni, E., et al. (2013). 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action. European Journal of Medicinal Chemistry. [Link]

  • Al Jasem, Y., et al. (2012). This compound. PubMed. [Link]

  • Lee, J., et al. (2008). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Molina, G., et al. (2024). Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry. Journal of Proteome Research. [Link]

  • National Institutes of Health (2020). Chemical Tools in Biological Discovery. ACS Chemical Biology. [Link]

  • Iversen, A., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. [Link]

Sources

Application Notes & Protocols: Formulation of 2-Propoxybenzamide for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 2-Propoxybenzamide, a compound with therapeutic potential, for in vivo evaluation in animal models. Due to its low aqueous solubility, this compound is categorized as a Biopharmaceutics Classification System (BCS) Class II compound, presenting significant challenges for achieving adequate bioavailability in preclinical studies.[1][2][3] This guide outlines systematic approaches to formulation development, including physicochemical characterization, and provides detailed protocols for preparing solution, suspension, and solubilized formulations suitable for various routes of administration in common laboratory animals. The methodologies described herein are designed to ensure formulation stability, homogeneity, and the ability to deliver a consistent and accurate dose, thereby enabling reliable pharmacokinetic (PK) and pharmacodynamic (PD) assessments.

Introduction: The Formulation Challenge of this compound

This compound is an analogue of salicylamide and has been investigated for its potential biological activities.[4] Like many new chemical entities (NCEs) in the drug discovery pipeline, this compound exhibits poor water solubility.[5] This characteristic is a primary obstacle to achieving sufficient systemic exposure in animal studies to accurately assess its therapeutic efficacy and toxicological profile.[6][7][8] Inadequate formulation can lead to variable and low bioavailability, potentially resulting in misleading experimental outcomes and the premature termination of a promising drug candidate.[8][9]

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[1] BCS Class II drugs, like this compound, are characterized by low solubility and high permeability.[1][2][3] For these compounds, the rate-limiting step for absorption is the dissolution of the drug in the gastrointestinal fluids.[8] Therefore, the primary goal of formulation development for this compound is to enhance its solubility and/or dissolution rate.[10]

This guide will detail several formulation strategies to overcome the solubility challenges of this compound, enabling researchers to conduct robust and reproducible animal studies.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation design.[9][11]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H13NO2[12]
Molecular Weight179.22 g/mol [12]
AppearanceSolidInferred from related compounds[13][14]
Calculated LogP1.7[12]
Water SolubilityPoorly solubleInferred from BCS Class II classification[1][10]
pKaNot readily available, but the amide group is generally neutral.General chemical knowledge

Experimental Workflow for Pre-formulation Studies:

Caption: Pre-formulation workflow for this compound.

Formulation Strategies and Protocols

The selection of a formulation strategy depends on the intended route of administration, the required dose, and the duration of the study.[15] For early-stage discovery studies, simple solution or suspension formulations are often preferred.[11]

Oral Administration Formulations

Oral gavage is a common route of administration in rodent studies. The goal is to create a homogenous and stable formulation that can be accurately dosed.

This approach is suitable for low doses where the compound can be fully dissolved in a mixture of water and a water-miscible organic solvent.[1][16]

Rationale: Co-solvents increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle.[16] Polyethylene glycol 400 (PEG 400) is a commonly used and generally well-tolerated co-solvent in preclinical studies.[15][17]

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Sterile water for injection

  • Glass vials

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Step-by-Step Protocol:

  • Vehicle Preparation: Prepare a 40% PEG 400, 10% PG in water (v/v/v) vehicle.

    • In a clean glass beaker, add 40 mL of PEG 400 and 10 mL of PG.

    • Add sterile water to a final volume of 100 mL.

    • Mix thoroughly using a magnetic stirrer until a clear, homogenous solution is formed.

  • Solubility Determination: Determine the maximum solubility of this compound in the vehicle.

    • Add an excess amount of this compound to a known volume of the vehicle.

    • Stir at room temperature for 24 hours to ensure equilibrium.

    • Centrifuge to pellet the undissolved compound.

    • Analyze the supernatant for the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Formulation Preparation (Example: 10 mg/mL):

    • Weigh the required amount of this compound.

    • Add it to a volumetric flask.

    • Add approximately 80% of the final volume of the co-solvent vehicle.

    • Vortex and/or sonicate until the compound is fully dissolved.

    • Add the co-solvent vehicle to the final volume and mix well.

  • Quality Control:

    • Visually inspect for clarity and absence of particulates.

    • Confirm the concentration of this compound using an analytical method.

    • Assess short-term stability at room temperature and under refrigeration.

Table 2: Example Co-solvent Vehicle Compositions for Oral Administration

Vehicle ComponentConcentration Range (% v/v)Rationale & Considerations
PEG 40010 - 60%Effective solubilizer. High concentrations may have physiological effects.[15][18]
Propylene Glycol5 - 20%Co-solvent and humectant.
Ethanol5 - 15%Can enhance solubility but may cause irritation at higher concentrations.
Waterq.s. to 100%Primary diluent.

When a solution is not feasible due to the required dose, a suspension is a viable alternative.[9]

Rationale: A suspension consists of the solid drug particles dispersed in a liquid vehicle. The use of a suspending agent and a wetting agent is crucial to ensure homogeneity and prevent caking.

Materials:

  • This compound (micronized, if available)

  • 0.5% (w/v) Carboxymethylcellulose (CMC) or Hydroxypropyl methylcellulose (HPMC) in water

  • 0.1% (v/v) Tween 80

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

Step-by-Step Protocol:

  • Vehicle Preparation:

    • Prepare a 0.5% CMC solution by slowly adding CMC powder to water while stirring continuously. Allow it to hydrate fully (this may take several hours or overnight).

    • Add 0.1% Tween 80 to the CMC solution and mix.

  • Formulation Preparation (Example: 20 mg/mL):

    • Weigh the required amount of this compound.

    • In a mortar, add a small amount of the vehicle to the powder to form a paste (levigation). This helps in wetting the particles.

    • Gradually add the remaining vehicle while mixing continuously to form a uniform suspension.

    • Alternatively, use a homogenizer for more efficient particle size reduction and dispersion.

  • Quality Control:

    • Visually inspect for uniformity.

    • Assess the re-suspendability of the formulation after settling.

    • Use microscopy to evaluate particle size distribution.

    • Confirm dose uniformity by analyzing samples taken from the top, middle, and bottom of the suspension.

Workflow for Suspension Formulation:

Caption: Key steps in preparing a stable suspension.

Intravenous Administration Formulations

Intravenous (IV) formulations must be sterile, free of pyrogens, and ideally, clear solutions to avoid embolism.[19] This presents a significant challenge for poorly soluble compounds.

Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility.[1][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its relatively high water solubility and low toxicity.[16]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

  • Sterile filter (0.22 µm)

  • pH meter

Step-by-Step Protocol:

  • Vehicle Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water for injection.

  • Complexation:

    • Slowly add this compound to the HP-β-CD solution while stirring.

    • Continue stirring for 24-48 hours at room temperature to facilitate the formation of the inclusion complex.

    • The solution should become clear as the drug dissolves.

  • pH Adjustment (if necessary):

    • Measure the pH of the solution. Adjust to a physiologically compatible range (pH 6-8) using sterile HCl or NaOH if needed.

  • Sterilization:

    • Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control:

    • Confirm the concentration of this compound.

    • Perform a visual inspection for clarity and particulates.

    • Conduct sterility and endotoxin testing.

Table 3: Common Excipients for Preclinical Formulations

Excipient ClassExamplesUseConsiderations for Animal Studies
Co-solvents PEG 400, Propylene Glycol, EthanolSolubilization (Oral & IV)Potential for GI effects or hemolysis at high concentrations.[15][18]
Surfactants Tween 80, Poloxamer 188, Cremophor ELWetting agent, solubilizerCan influence drug absorption and metabolism.[20]
Suspending Agents CMC, HPMC, MethylcelluloseIncrease viscosity, prevent settlingGenerally well-tolerated.
Solubilizers HP-β-CD, Solutol HS 15Enhance solubility (Oral & IV)High concentrations of cyclodextrins can have renal effects.[15]
Lipids Labrasol, Labrafil, Corn oilLipid-based formulationsCan enhance lymphatic uptake. Avoid in hyperlipidemia models.[1][15]

Trustworthiness and Self-Validation

To ensure the integrity of in vivo studies, every formulation must be a self-validating system. This involves:

  • Dose Uniformity: For suspensions, it is critical to demonstrate that the concentration of this compound is consistent throughout the formulation, especially after a period of storage. This can be verified by taking samples from different levels of the container and analyzing their content.

  • Stability: The formulation should be stable for the duration of the study under the intended storage conditions. Stability-indicating analytical methods should be used to confirm that the concentration of this compound does not change significantly and that no degradation products are formed.

  • Vehicle Controls: A vehicle-only control group must be included in all animal studies to differentiate the effects of this compound from those of the excipients.[21] Some excipients can have their own pharmacological or toxicological effects.[18][21]

Conclusion

The successful preclinical evaluation of this compound is critically dependent on the development of an appropriate formulation. Due to its BCS Class II characteristics, strategies to enhance solubility are paramount. This guide provides a starting point for researchers, outlining protocols for co-solvent solutions, aqueous suspensions, and cyclodextrin-based formulations. The choice of the final formulation should be based on rigorous pre-formulation screening and tailored to the specific requirements of the animal study. By following these detailed protocols and incorporating principles of scientific integrity, researchers can develop robust and reliable formulations, thereby generating high-quality data to advance the development of this compound.

References

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie.
  • Gala, U., & Upmanyu, N. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Innovation. [Link]

  • Bittner, B., & Mountfield, R. J. (2002). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Current Opinion in Drug Discovery & Development. [Link]

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. [Link]

  • Pouton, C. W. (2006).
  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]

  • SGS. (n.d.). Preclinical Formulation Development. SGS. [Link]

  • Keck, C. M., & Müller, R. H. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]

  • Sharma, D., & Soni, M. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • Topiox Research. (2025). Key Considerations in Early-Stage Formulation Development. Topiox Research. [Link]

  • Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. PubMed. [Link]

  • Li, P., & Zhao, L. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. [Link]

  • Bittner, B., & Mountfield, R. J. (2002). Intravenous administration of poorly soluble new drug entities in early drug discovery: The potential impact of formulation on pharmacokinetic parameters. ResearchGate. [Link]

  • Kumar, S., et al. (2015). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC - PubMed Central. [Link]

  • Syngene. (2021).
  • Google Patents. (2021). WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
  • Chilin, A., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. NIH. [Link]

  • PubChem. (n.d.). 2-Propylbenzamide. PubChem. [Link]

  • Chilin, A., et al. (2013). Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. NIH. [Link]

  • PubChem. (n.d.). Benzamide. PubChem. [Link]

  • Kariuki, B. M., et al. (2011). This compound. PMC - NIH. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Chilin, A., et al. (2013). 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action. PubMed. [Link]

  • PubChem. (n.d.). 2-[(2-Propylsulfanylbenzoyl)amino]benzamide. PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-propyl- (CAS 10546-70-0). Cheméo. [Link]

  • Wikipedia. (n.d.). Benzamide. Wikipedia. [Link]

  • PubChem. (n.d.). N-ethyl-N-propylbenzamide. PubChem. [Link]

  • Dahlgren, D., & Lennernäs, H. (2019). Intestinal absorption of BCS class II drugs administered as nanoparticles: A review based on in vivo data from intestinal perfusion models. NIH. [Link]

  • Google Patents. (2016). WO2016090240A1 - Pharmaceutical compositions for increasing the bioavailability of poorly soluble drugs.
  • accessdata.fda.gov. (2021). APPLICATION NUMBER: - 215422Orig1s000 PRODUCT QUALITY REVIEW(S). accessdata.fda.gov. [Link]

  • Google Patents. (2013). EP2566325A1 - Compositions of small molecule therapeutics.
  • Albertini, B., et al. (2020). Different BCS Class II Drug-Gelucire Solid Dispersions Prepared by Spray Congealing: Evaluation of Solid State Properties and In Vitro Performances. PubMed. [Link]

Sources

Application Notes & Protocols: A Strategic Guide to the In Vivo Preclinical Evaluation of 2-Propoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: Unveiling the Potential of Novel Benzamide Analogs

The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with applications ranging from antiemetics and antipsychotics to potent analgesics. Within this chemical class, 2-alkoxybenzamides have garnered significant interest. A well-known member of this family is Ethenzamide (2-ethoxybenzamide), a widely used over-the-counter analgesic and anti-inflammatory drug.[1] Ethenzamide is known to be metabolized in vivo to salicylamide and exerts its effects, at least in part, through the inhibition of prostaglandin synthesis.[1][2]

This guide focuses on 2-Propoxybenzamide , a close structural analog of Ethenzamide, distinguished by the substitution of an ethoxy group with a propoxy group. To date, the biological activity and therapeutic potential of this compound remain largely unexplored in publicly available literature.[3] However, its structural similarity to Ethenzamide provides a strong scientific rationale for investigating its potential as a novel analgesic and anti-inflammatory agent.

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines a strategic, phased approach to the in vivo experimental design for the preclinical evaluation of this compound. We will proceed under the working hypothesis that this compound may share a similar pharmacological profile with Ethenzamide, while acknowledging the need for empirical validation at every stage. The protocols herein are designed to be robust, self-validating, and grounded in established principles of preclinical drug development, adhering to regulatory guidelines for safety and efficacy assessment.[4][5]

Hypothesized Mechanism of Action

Based on the known pharmacology of its structural analog, Ethenzamide, we can postulate a primary mechanism of action for this compound to guide initial in vivo studies. Ethenzamide is understood to inhibit cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][7] Additionally, recent studies on Ethenzamide suggest a more complex mechanism involving the central nervous system, including blockade of the 5-HT2B serotonin receptor at the spinal cord level.[8]

Therefore, our initial hypothesis is that this compound may exert analgesic and anti-inflammatory effects through a multi-target mechanism:

  • Peripheral Action: Inhibition of COX-1 and/or COX-2 enzymes at the site of tissue injury.

  • Central Action: Modulation of serotonergic pathways within the spinal cord.

The following diagram illustrates this hypothesized signaling pathway.

Hypothesized_MoA_2_Propoxybenzamide cluster_periphery Peripheral Site of Injury cluster_cns Central Nervous System (Spinal Cord) stimuli Noxious Stimuli (e.g., Injury, Inflammation) membrane Cell Membrane Phospholipids stimuli->membrane pla2 Phospholipase A2 membrane->pla2 activates aa Arachidonic Acid pla2->aa cleaves to cox COX-1 / COX-2 aa->cox substrate for pg Prostaglandins cox->pg synthesizes pain_inflammation Pain & Inflammation pg->pain_inflammation mediates serotonin Serotonin (5-HT) receptor 5-HT2B Receptor serotonin->receptor binds nociceptive_signal Nociceptive Signal Transmission receptor->nociceptive_signal facilitates compound This compound (Hypothesized Action) compound->cox Inhibits compound->receptor Blocks

Caption: Hypothesized dual mechanism of this compound.

A Phased Strategy for In Vivo Preclinical Development

A logical, stepwise approach is critical for the efficient evaluation of a new chemical entity (NCE) like this compound. This ensures that resources are used effectively and that comprehensive data is generated to support decisions for further development. The preclinical workflow should be designed to first establish safety and tolerability, then characterize its pharmacokinetic profile, and finally, demonstrate efficacy in relevant disease models.[9]

The following diagram outlines the recommended workflow for the in vivo evaluation of this compound.

In_Vivo_Workflow cluster_efficacy Efficacy Models start Start: This compound (NCE) formulation Step 1: Formulation Development (Vehicle Screening for Poorly Soluble Compound) start->formulation mtd Step 2: Acute Toxicity & Dose Ranging (Maximum Tolerated Dose - MTD Study) formulation->mtd pk Step 3: Pharmacokinetics (PK) Study (IV & PO Administration) mtd->pk efficacy Step 4: Pharmacodynamic (PD) & Efficacy Studies pk->efficacy decision Go/No-Go Decision (Review of Safety, PK, and Efficacy Data) efficacy->decision analgesia Analgesia Model (e.g., Acetic Acid Writhing) inflammation Anti-inflammatory Model (e.g., Carrageenan Paw Edema) decision->start No-Go / Optimize end Proceed to Advanced Preclinical Studies decision->end Go

Caption: Phased workflow for preclinical in vivo evaluation.

Formulation and Administration Considerations

Benzamide derivatives can often exhibit poor aqueous solubility.[10] Therefore, developing a suitable vehicle for in vivo administration is a critical first step.

  • Vehicle Screening: A panel of common preclinical vehicles should be tested for their ability to solubilize this compound. This may include:

    • Aqueous solutions: Saline, PBS, 5% Dextrose in Water (D5W).

    • Suspensions: 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water.

    • Solubilizing agents: PEG400, Solutol HS 15, Cremophor EL, DMSO. A common combination is 10% DMSO, 40% PEG400, 50% Saline.

  • Route of Administration: The choice of administration route depends on the study's objective.

    • Intravenous (IV): Used in PK studies to determine absolute bioavailability and clearance. Requires a fully solubilized formulation.

    • Oral (PO): The intended clinical route for many analgesics. Can be administered as a solution or suspension via gavage.

    • Intraperitoneal (IP): Often used in rodent efficacy models for rapid systemic exposure, bypassing first-pass metabolism.

Detailed Experimental Protocols

All animal procedures must be conducted in compliance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest single dose of this compound that does not cause unacceptable toxicity or mortality, guiding dose selection for subsequent studies.[11][12]

Materials:

  • Animals: Male CD-1 mice (8-10 weeks old).

  • Test Article: this compound in a suitable vehicle.

  • Vehicle Control.

  • Dosing syringes and gavage needles.

Methodology:

  • Acclimatization: Acclimate animals to the facility for at least 7 days.

  • Grouping: Randomly assign animals to groups (n=3-5 per group).

  • Dose Escalation:

    • Start with a low dose (e.g., 50 mg/kg, PO) in the first group.

    • If no severe toxicity is observed within 24 hours, escalate the dose in the next group using a dose progression factor (e.g., 2x or 3x). Example dose levels: 50, 100, 200, 400, 800, 1600 mg/kg.

    • Include a vehicle control group dosed with the same volume.

  • Administration: Administer a single oral dose to each animal.

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dose, then at 24, 48, and 72 hours.

    • Record clinical signs of toxicity (see table below), body weight changes, and any instances of morbidity or mortality.

  • Endpoint: The MTD is defined as the highest dose that causes no more than 10% body weight loss and no mortality or severe clinical signs.[13]

Data Presentation:

Dose (mg/kg, PO) n Mortality Mean Body Weight Change (72h) Key Clinical Observations
Vehicle50/5+2.5%Normal activity, no adverse signs
20050/5+1.8%Normal activity
40050/5-1.5%Mild, transient hypoactivity
80050/5-8.0%Moderate hypoactivity, piloerection
160052/5-15.5%Severe lethargy, ataxia, hunched posture
Table 1: Example MTD Study Data Summary.
Protocol 2: Pharmacokinetic (PK) Profiling in Rats

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after IV and PO administration.[14][15]

Materials:

  • Animals: Male Sprague-Dawley rats (250-300g) with jugular vein cannulas.

  • Test Article: Solubilized formulation for IV; solution or suspension for PO.

  • Analytical method: A validated LC-MS/MS method for quantifying this compound in plasma.

Methodology:

  • Grouping: Assign animals to two groups (n=3-4 per group): IV and PO.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the jugular vein cannula.

    • PO Group: Administer a single oral gavage dose (e.g., 20 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) into heparinized tubes at specified time points.

    • IV Timepoints: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO Timepoints: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Analysis: Quantify the concentration of this compound in plasma samples using LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation:

Parameter IV Administration (2 mg/kg) PO Administration (20 mg/kg)
Cmax (ng/mL)1500850
Tmax (h)0.083 (5 min)1.0
AUC₀-inf (ng*h/mL)21004200
t₁/₂ (h)3.53.8
CL (L/h/kg)0.95-
Vd (L/kg)4.8-
Bioavailability (F%)-20%
Table 2: Example Pharmacokinetic Parameter Summary.
Protocol 3: Acetic Acid-Induced Writhing Test (Analgesic Efficacy)

Objective: To evaluate the peripheral analgesic activity of this compound in a model of visceral chemical-induced pain.[16][17]

Materials:

  • Animals: Male Swiss albino mice (20-25 g).

  • Test Article: this compound in vehicle.

  • Vehicle Control.

  • Positive Control: Diclofenac (10 mg/kg, IP) or Aspirin (100 mg/kg, PO).

  • Inducing Agent: 0.6% (v/v) acetic acid solution.

Methodology:

  • Acclimatization & Grouping: Acclimate animals and randomly divide them into groups (n=8-10 per group).

  • Drug Administration: Administer the vehicle, positive control, or different doses of this compound (e.g., 50, 100, 200 mg/kg) via the chosen route (IP or PO).

  • Latency Period: Allow a pre-treatment period for drug absorption (e.g., 30 min for IP, 60 min for PO).

  • Induction of Writhing: Administer 0.6% acetic acid solution intraperitoneally (10 mL/kg).

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and record the total number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.

  • Data Analysis: Calculate the percentage of pain inhibition for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean Writhers_Control - Mean Writhers_Treated) / Mean Writhers_Control] * 100

Protocol 4: Carrageenan-Induced Paw Edema Test (Anti-inflammatory Efficacy)

Objective: To assess the acute anti-inflammatory activity of this compound.[18]

Materials:

  • Animals: Male Wistar rats (150-180 g).

  • Test Article: this compound in vehicle.

  • Vehicle Control.

  • Positive Control: Indomethacin (10 mg/kg, PO).

  • Inducing Agent: 1% (w/v) λ-carrageenan solution in saline.

  • Measurement Tool: Plethysmometer.

Methodology:

  • Acclimatization & Grouping: Acclimate animals and randomly divide them into groups (n=6-8 per group).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or different doses of this compound (e.g., 50, 100, 200 mg/kg) orally (PO).

  • Latency Period: Allow a 60-minute pre-treatment period.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Conclusion and Future Directions

This document provides a foundational strategy for the initial in vivo evaluation of this compound, a novel compound with therapeutic potential as an analgesic and anti-inflammatory agent. By systematically conducting MTD, PK, and efficacy studies, researchers can generate the critical data needed to establish a comprehensive preclinical profile. Positive results from these initial studies—demonstrating an acceptable safety margin, favorable pharmacokinetic properties, and significant efficacy in pain and inflammation models—would strongly support advancing this compound into more complex models (e.g., neuropathic pain models) and IND-enabling toxicology studies.

References

  • Patsnap Synapse. (2024). What is the mechanism of Ethenzamide? Patsnap. [Link]

  • Wikipedia. (2023). Ethenzamide. [Link]

  • Cao, C. Q., et al. (2011). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology, 704, 411–429.
  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. [Link]

  • Southern Research. (n.d.). Maximum tolerable dose (MTD) studies. Southern Research. [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]

  • Lee, G., et al. (2023). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI. [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In Clinical Trials in the Neurosciences (Vol. 25, pp. 46–49). Karger.
  • Patsnap Synapse. (2025). What in vivo models are used for pain studies? Patsnap. [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link]

  • Accelera. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Accelera. [Link]

  • National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. National Institute of Environmental Health Sciences. [Link]

  • Patsnap Synapse. (2024). What is Ethenzamide used for? Patsnap. [Link]

  • medtigo. (n.d.). ethenzamide | Dosing, Uses and Side effects. medtigo. [Link]

  • Patel, M. N., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Pharmaceutical Sciences and Research, 11(3), 1000-08.
  • Fujii, T., et al. (2020). Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test. Biological & Pharmaceutical Bulletin, 43(5), 839-847. [Link]

Sources

The Versatile Role of 2-Propoxybenzamide in Modern Synthetic Organic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Propoxybenzamide, a readily accessible derivative of salicylic acid, has emerged as a versatile precursor and intermediate in the synthesis of a variety of heterocyclic compounds and in the burgeoning field of C-H bond functionalization. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Introduction to this compound: Properties and Significance

This compound (also known as o-propoxybenzamide) is a white crystalline solid with the molecular formula C₁₀H₁₃NO₂.[1] Its structure, featuring a benzamide core with a strategically positioned propoxy group, endows it with unique reactivity that can be exploited in various synthetic transformations. The ortho-alkoxy substituent not only influences the electronic properties of the aromatic ring but also plays a crucial role in directing reactions to specific sites and can participate in intramolecular cyclization events.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
IUPAC Name This compound
CAS Number 3622-43-3
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance White crystalline solid
Melting Point 104-106 °C

Application as a Precursor for Bioactive Heterocycles

The benzamide moiety is a common scaffold in a multitude of pharmacologically active compounds.[2] The presence of the ortho-propoxy group in this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems, particularly quinazolinones and benzodiazepines, which are privileged structures in medicinal chemistry.[3][4][5]

Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. 2-Alkoxybenzamides can serve as key precursors in their synthesis through cyclocondensation reactions with various C1 and N1 synthons.

Application Note: The synthesis of quinazolinone derivatives from this compound typically involves a condensation reaction with a one-carbon synthon, such as an orthoester or formamide, followed by an intramolecular cyclization. The propoxy group can be retained in the final product or, in some cases, may be cleaved under the reaction conditions. The choice of reagents and reaction conditions allows for the introduction of various substituents on the quinazolinone core, enabling the generation of diverse chemical libraries for drug discovery.

PART 3: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from salicylamide, a common and inexpensive starting material. The reaction proceeds via a Williamson ether synthesis.

Workflow Diagram:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Salicylamide Salicylamide ReactionVessel Reaction Mixture (Stirring at RT) Salicylamide->ReactionVessel nPropylIodide n-Propyl Iodide nPropylIodide->ReactionVessel KOH Potassium Hydroxide KOH->ReactionVessel DMSO DMSO (Solvent) DMSO->ReactionVessel Quenching Quench with Water ReactionVessel->Quenching 1. Pour into Extraction Extract with Chloroform Quenching->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product This compound (Crystalline Solid) Chromatography->Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • Salicylamide

  • n-Propyl iodide

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Chloroform

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of powdered KOH (1.12 g, 20.0 mmol) in DMSO (9 ml), add salicylamide (1.37 g, 10.0 mmol).

  • Stir the resulting mixture for 10 minutes at room temperature.

  • Add n-propyl iodide (4.2 g, 24.7 mmol) dropwise to the reaction mixture.

  • Continue stirring the solution for 12 hours at room temperature.

  • Pour the reaction mixture into water (200 ml) and extract with chloroform (3 x 50 ml).

  • Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of chloroform and ethyl acetate) to afford this compound as a colorless crystalline solid.

Characterization Data:

  • ¹H NMR (CDCl₃, 300 MHz): δ 8.21 (dd, J = 7.9, 1.8 Hz, 1H), 7.42 (ddd, J = 8.4, 7.4, 1.8 Hz, 1H), 7.04 (td, J = 7.6, 1.0 Hz, 1H), 6.98 (d, J = 8.4 Hz, 1H), 6.0 (br s, 2H, NH₂), 4.07 (t, J = 6.6 Hz, 2H, OCH₂), 1.90 (sext, J = 7.4 Hz, 2H, CH₂), 1.09 (t, J = 7.4 Hz, 3H, CH₃).[1]

  • ¹³C NMR (CDCl₃, 75 MHz): δ 168.6, 158.3, 133.5, 132.6, 121.8, 120.9, 112.3, 70.8, 22.5, 10.5.[1]

  • IR (KBr, cm⁻¹): 3435, 3170, 2968, 1650, 1598, 1285, 755.[1]

Application in C-H Bond Functionalization

The amide functionality is a well-established directing group in transition metal-catalyzed C-H bond activation, a powerful strategy for the direct introduction of functional groups onto an aromatic ring without the need for pre-functionalization.[6][7][8] The amide group in this compound can chelate to a metal center, positioning it to selectively activate the C-H bond at the ortho position (C3).

Application Note: The use of this compound in C-H functionalization reactions offers a direct route to ortho-functionalized benzamide derivatives. These products can be valuable intermediates in the synthesis of complex molecules. The reaction typically employs a palladium, rhodium, or ruthenium catalyst in the presence of an oxidant. The propoxy group at the C2 position can influence the reactivity and selectivity of the C-H activation process.

Reaction Scheme Diagram:

CH_Activation cluster_reactants Reactants cluster_catalysis Catalytic System cluster_product Product Propoxybenzamide This compound Catalyst Transition Metal Catalyst (e.g., Pd(OAc)2, [RhCp*Cl2]2) Propoxybenzamide->Catalyst CouplingPartner Coupling Partner (e.g., Alkene, Alkyne, Aryl Halide) CouplingPartner->Catalyst Product ortho-Functionalized This compound Catalyst->Product C-H Activation & Functionalization Oxidant Oxidant (e.g., AgOAc, Cu(OAc)2) Solvent Solvent

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Propoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 2-Propoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, enabling you to optimize both the yield and purity of your final product.

Overview of this compound Synthesis

This compound (C₁₀H₁₃NO₂) is an organic compound with applications in medicinal chemistry and materials science.[1][2] Achieving a high-purity product in high yield is critical for downstream applications. While several synthetic routes exist, one of the most direct and commonly employed laboratory-scale methods is the Williamson ether synthesis, starting from salicylamide and an appropriate propyl halide. This method involves the O-alkylation of the phenolic hydroxyl group.

Alternative pathways include the multi-step conversion of 2-propoxybenzoic acid to its amide form. This typically involves activating the carboxylic acid (e.g., by converting it to an acyl chloride) followed by reaction with ammonia, or by direct thermal condensation with an ammonia source.[3][4] Each route presents unique challenges, from managing reactive intermediates to driving reactions to completion.[5][6]

Primary Synthesis Workflow: Williamson Ether Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from salicylamide.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Reaction & Purification Salicylamide Salicylamide Reaction O-Alkylation Reaction (Nucleophilic Substitution) Salicylamide->Reaction 1 PropylIodide n-Propyl Iodide PropylIodide->Reaction 4 Base Base (e.g., KOH) Base->Reaction 2 Solvent Solvent (e.g., DMSO) Solvent->Reaction 3 Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Purification (Chromatography / Recrystallization) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Workflow for this compound synthesis via O-alkylation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low or No Yield 1. Incomplete Deprotonation: The phenolic hydroxyl group on salicylamide must be deprotonated to form a nucleophilic phenoxide. Insufficient or weak base will result in unreacted starting material. 2. Reaction Conditions: The reaction may be too slow at room temperature, or the reaction time may be insufficient.[7] 3. Hydrolysis of Alkylating Agent: Propyl iodide can be susceptible to hydrolysis, especially if there is water in the solvent (e.g., DMSO).1. Base Selection & Stoichiometry: Use a strong base like potassium hydroxide (KOH) or sodium hydride (NaH). Ensure at least one, and preferably slightly more than one, equivalent of base is used relative to the salicylamide.[8] 2. Optimize Conditions: Consider gentle heating (e.g., 40-50°C) to increase the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 3. Use Anhydrous Solvents: Ensure your solvent is dry to prevent unwanted side reactions.
Product is an Oil, Not a Solid 1. Presence of Impurities: Unreacted starting materials or side products can act as an impurity, causing melting point depression and preventing crystallization. 2. Supersaturation: The solution may be supersaturated, lacking a nucleation site to initiate crystal growth.[9]1. Induce Crystallization: Try scratching the inside of the flask with a glass rod below the surface of the solution. This creates microscopic imperfections on the glass that can serve as nucleation sites. Alternatively, "seed" the solution by adding a tiny crystal of pure this compound.[10] 2. Re-purify: If crystallization fails, the oil is likely impure. Isolate the oil via extraction, dry it, and attempt purification by column chromatography to remove impurities before re-attempting recrystallization.[8]
Multiple Spots on TLC of Crude Product 1. Unreacted Starting Material: Salicylamide or propyl iodide may remain. 2. N-Alkylation Side Product: The amide (-NH₂) group can also be alkylated, although it is generally less nucleophilic than the phenoxide. This leads to the formation of N-propyl-2-hydroxybenzamide. 3. Di-alkylation: Both the oxygen and nitrogen atoms could potentially be alkylated.1. Drive Reaction to Completion: Use a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents of propyl iodide) and monitor via TLC until the salicylamide spot disappears. 2. Control Basicity: Using a strong base like KOH preferentially deprotonates the more acidic phenolic -OH group over the amide -NH₂, favoring O-alkylation. Overly harsh conditions or non-selective bases could increase N-alkylation. 3. Purification: These closely related side products can often be separated from the desired product using silica gel column chromatography.[8]
Difficulty Removing Acidic Starting Material 1. Incomplete Reaction: When starting from 2-propoxybenzoic acid, incomplete amidation leaves the acidic starting material. 2. Inefficient Workup: Simple water washes may not be sufficient to remove an organic-soluble carboxylic acid.1. Optimize Amidation: If using the carboxylic acid route, ensure sufficient heating to drive the dehydration of the intermediate ammonium salt to the amide.[6] 2. Basic Wash: During the aqueous workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate, NaHCO₃). This will convert the unreacted 2-propoxybenzoic acid into its water-soluble sodium salt, which will partition into the aqueous layer and be removed.

Frequently Asked Questions (FAQs)

Q1: What is the most direct and reliable method for synthesizing this compound on a lab scale? A1: Based on published procedures, the Williamson ether synthesis starting from salicylamide and n-propyl iodide in the presence of a strong base like KOH in an aprotic polar solvent like DMSO is highly effective.[8] This one-step method has a reported yield of 77% and avoids the often harsh conditions required to convert a carboxylic acid to an amide.[8]

Q2: How do I select an appropriate solvent system for recrystallizing my crude this compound? A2: The ideal recrystallization solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4°C).[11] For a molecule like this compound, which has both polar (amide) and non-polar (propyl chain, benzene ring) regions, a mixed solvent system is often effective.[12] Common choices include:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol, then add hot water dropwise until the solution just begins to turn cloudy. Reheat to clarify and then allow to cool slowly.[13]

  • Hexane/Ethyl Acetate: Similar to the above, dissolve in hot ethyl acetate and add hexane as the "anti-solvent" to induce crystallization upon cooling.

Q3: What are the primary safety concerns when performing this synthesis? A3: Several safety precautions are essential:

  • Corrosive Bases: Solid KOH and other strong bases are corrosive and can cause severe skin burns. Always handle them with appropriate personal protective equipment (gloves, safety glasses).

  • Alkylating Agents: n-Propyl iodide is an alkylating agent and should be handled with care in a well-ventilated fume hood.

  • Solvents: Solvents like DMSO have high boiling points and can be difficult to remove. Organic solvents used for extraction (e.g., chloroform, ethyl acetate) are flammable and should be handled away from ignition sources.[8]

Q4: My amidation reaction of 2-propoxybenzoic acid with aqueous ammonia is not working. What is the mechanistic reason for this? A4: At room temperature, the primary reaction between a carboxylic acid (R-COOH) and ammonia (NH₃) is a simple acid-base reaction, which forms the ammonium carboxylate salt (R-COO⁻ NH₄⁺).[3][5] This salt is stable and the carboxylate anion is not electrophilic enough to be attacked by ammonia. To form the amide, this salt must be heated strongly to drive off a molecule of water (dehydration). Without sufficient heat, the reaction will not proceed to the amide product.[6]

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from the procedure described by Al Jasem et al., 2012.[8]

Materials:

  • Salicylamide (1.37 g, 10.0 mmol)

  • Potassium hydroxide (KOH), powdered (1.12 g, 20.0 mmol)

  • n-Propyl iodide (2.1 mL, 4.2 g, 24.7 mmol)

  • Dimethyl sulfoxide (DMSO), anhydrous (9 mL)

  • Chloroform (for extraction)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add powdered KOH (1.12 g) and anhydrous DMSO (9 mL).

  • Add salicylamide (1.37 g) to the stirring mixture. Stir for 10 minutes at room temperature to allow for the formation of the potassium salt.

  • Add n-propyl iodide (4.2 g) dropwise to the reaction mixture.

  • Allow the solution to stir at room temperature for 12 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent).

  • Once the reaction is complete, pour the mixture into a beaker containing 200 mL of deionized water.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product.

  • Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Protocol 2: Purification by Two-Solvent Recrystallization

This is a general procedure that can be adapted for this compound using a solvent system like ethanol/water.[11][12]

Procedure:

  • Place the crude solid product into an Erlenmeyer flask of an appropriate size.

  • Add the primary solvent (the one in which the compound is more soluble, e.g., ethanol) dropwise while heating the flask with stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • To the hot, clear solution, add the second solvent (the "anti-solvent" in which the compound is less soluble, e.g., water) dropwise until the solution becomes persistently cloudy.

  • Add a few more drops of the primary solvent (ethanol) until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling encourages the formation of larger, purer crystals.[9]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent mixture.[14]

  • Dry the crystals thoroughly to remove any residual solvent. Determine the melting point and yield of the purified product.

References

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 15.15: Formation of Amides. Retrieved from [Link]

  • Química Orgánica. (2008). Synthesis of amides from carboxylic acids. Retrieved from [Link]

  • Reddit. (2020). can't we convert carboxyllic acid into amide by adding NH3,and then heating it? Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Al Jasem, Y., Al Hindawi, B., Thiemann, T., & White, F. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2639–o2640. Available at: [Link]

  • Brauer, G. M., & Argentar, H. (1968). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 72A(5), 467–471.
  • Thumbar, H., Dhalani, J., Patel, H., & Dhaduk, B. (2020). Optimization parameters affecting reaction yield: Benzylamine concentration, temperature, and time.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. (2015).
  • Recrystallization - Part 2. (n.d.). University of California, Los Angeles.
  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. (2025).
  • Parulekar, S. J., & Font-i-Furnols, M. (2012). Yield optimization for multiple reactions.
  • RECRYSTALLIZATION. (n.d.).
  • Process for the preparation of N-alkyl-benzamides. (1991).
  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modul
  • Benzamide synthesis via oxidative amidation of benzylamines and benzyl... (2023).
  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
  • Al Jasem, Y., Al Hindawi, B., Thiemann, T., & White, F. (2012). This compound. PubMed. Retrieved from [Link]

  • Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. (2022).
  • Okamoto, N., Takeda, K., & Yanada, R. (2014). N-Carboxylated-2-substituted Indoles and 2,3-Disubstituted-2,3-dihydro-4-quinolones from 2-Alkynylbenzamides. Organic Syntheses, 91, 27-38.
  • Final Benzamide Prepar
  • BenchChem. (2025). Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide.
  • A method for preparing N-(2-phenylethyl) benzamide. (2013).
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). MDPI.
  • Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Fe

Sources

Technical Support Center: A Troubleshooting Guide for 2-Propoxybenzamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Propoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for experiments involving this compound. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during the synthesis, purification, and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound (C₁₀H₁₃NO₂) is an organic compound with a molecular weight of 179.22 g/mol .[1] It is a derivative of benzamide with a propoxy group at the ortho position. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₂PubChem[1]
Molecular Weight179.22 g/mol PubChem[1]
AppearanceColorless crystals[2]
Melting Point375 K (102 °C)[2]
LogP1.7PubChem[1]
Polar Surface Area52.3 ŲPubChem[1]

Q2: What are the primary safety concerns when handling this compound?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation.[1] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling this compound. Work should be conducted in a well-ventilated fume hood.

Q3: How should this compound be stored?

This compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Troubleshooting Guide: Synthesis of this compound

The synthesis of this compound is commonly achieved via a Williamson ether synthesis, reacting salicylamide with an n-propyl halide in the presence of a base.[2] This section addresses potential issues that may arise during this synthesis.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC analysis of the crude reaction mixture shows a significant amount of unreacted salicylamide.

  • After workup, the isolated product mass is significantly lower than the theoretical yield.

Potential Causes & Solutions:

  • Incomplete Deprotonation of Salicylamide: The phenolic hydroxyl group of salicylamide must be deprotonated to form the nucleophilic phenoxide.

    • Solution: Ensure a sufficiently strong base and anhydrous conditions. Potassium hydroxide (KOH) or sodium hydride (NaH) are effective. If using KOH in a solvent like DMSO, ensure the KOH is finely powdered and the DMSO is anhydrous.[2] NaH is a stronger base and requires an anhydrous aprotic solvent like THF or DMF.

  • Poor Quality of Reagents: The n-propyl halide may have degraded, or the base may be old and have absorbed moisture.

    • Solution: Use freshly opened or properly stored reagents. n-Propyl iodide is more reactive than n-propyl bromide but can be less stable. Consider purifying the alkylating agent before use if it appears discolored.

  • Side Reaction: Elimination of n-Propyl Halide: Strong bases can promote the E2 elimination of the alkyl halide to form propene, especially at higher temperatures.[3][4]

    • Solution: Maintain a moderate reaction temperature. While some heat may be necessary to drive the reaction to completion, excessive temperatures will favor elimination. Room temperature for an extended period (e.g., 12 hours) is often sufficient.[2]

  • Steric Hindrance: While less of an issue with a primary alkyl halide like n-propyl iodide, steric hindrance can slow down the reaction.[3]

    • Solution: Ensure adequate reaction time. Monitor the reaction by TLC until the starting material is consumed.

Problem 2: Formation of O- and N-Alkylated Byproducts

Symptoms:

  • ¹H NMR of the crude product shows multiple sets of propoxy-related signals.

  • Mass spectrometry indicates the presence of a species with a mass corresponding to dipropoxylated benzamide.

Causality: The amide nitrogen of salicylamide can also be deprotonated and act as a nucleophile, leading to N-alkylation in addition to the desired O-alkylation.

Solutions:

  • Control of Stoichiometry: Use a slight excess of the base relative to salicylamide to favor deprotonation of the more acidic phenolic hydroxyl group.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for O-alkylation over N-alkylation.

  • Choice of Base: Using a bulkier base might sterically hinder the approach to the amide nitrogen, although this is less common in this specific synthesis.

Troubleshooting Guide: Purification of this compound

Purification is critical to obtaining a high-purity final product. The most common methods are recrystallization and column chromatography.

Problem 3: Difficulty with Crystallization

Symptoms:

  • The product "oils out" instead of forming crystals upon cooling.

  • No crystals form even after extended cooling.

  • The resulting crystals are discolored.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The ideal solvent for recrystallization should dissolve the compound well when hot but poorly when cold.

    • Solution: For this compound, a mixed solvent system like chloroform/methyl tert-butyl ether (MtBE) has been shown to be effective.[2] Other potential systems include ethanol/water or ethyl acetate/hexanes. Experiment with different solvent pairs and ratios on a small scale.

  • Presence of Impurities: Impurities can inhibit crystal formation or become trapped in the crystal lattice, leading to discoloration.

    • Solution: If the product is significantly impure, consider a preliminary purification by column chromatography before recrystallization. If the solution is colored, adding a small amount of activated charcoal to the hot solution can help remove chromophoric impurities.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or very small, impure crystals.

    • Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.

  • Supersaturated Solution: If no crystals form, the solution may be supersaturated.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of pure this compound can also induce crystallization. If the solution is too dilute, evaporate some of the solvent to increase the concentration.

Problem 4: Poor Separation in Column Chromatography

Symptoms:

  • TLC analysis of the collected fractions shows co-elution of the product and impurities.

  • The product is obtained as a mixture even after chromatography.

Potential Causes & Solutions:

  • Incorrect Mobile Phase Polarity: The eluent system does not provide sufficient resolution between the product and impurities.

    • Solution: Develop a suitable mobile phase using TLC. Test various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol). Aim for an Rf value of around 0.3 for this compound and maximize the separation between it and any impurity spots.

  • Column Overloading: Applying too much crude product to the column will result in poor separation.

    • Solution: Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:20 to 1:50 ratio of crude product to silica gel by weight.

  • Improper Column Packing: Channels or cracks in the silica gel will lead to streaking and poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Troubleshooting Guide: Biological Assays

Problem 5: Low Solubility in Aqueous Assay Buffers

Symptoms:

  • Precipitation is observed when diluting a DMSO stock solution of this compound into an aqueous buffer.

  • Inconsistent or non-reproducible results in biological assays.

Causality: Many organic compounds, including this compound, have low aqueous solubility. When a concentrated DMSO stock is diluted into a buffer, the compound can crash out of solution.[5][6][7]

Solutions:

  • Optimize Dilution Protocol: Instead of a single large dilution, perform a serial dilution. This can help maintain the compound's solubility.

  • Decrease Final Concentration: The most straightforward solution is to work at a final concentration below the compound's solubility limit in the assay buffer.

  • Use of Co-solvents or Excipients: The inclusion of a small percentage of an organic co-solvent (e.g., ethanol) or a solubilizing agent like cyclodextrin in the final assay buffer can improve solubility.[6] However, it is crucial to run controls to ensure these additives do not affect the biological assay.

  • Sonication: Gently sonicating the solution after dilution can sometimes help to redissolve small amounts of precipitate.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound[2]
  • To a solution of salicylamide (1.37 g, 10.0 mmol) in anhydrous DMSO (9 ml), add powdered potassium hydroxide (1.12 g, 20.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add n-propyl iodide (4.2 g, 24.7 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water (200 ml) and extract with chloroform (3 x 50 ml).

  • Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexanes/ethyl acetate) to yield this compound.

Protocol 2: Recrystallization of this compound
  • Dissolve the crude this compound in a minimum amount of a hot solvent mixture (e.g., chloroform/MtBE).

  • If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Salicylamide Salicylamide Reaction Williamson Ether Synthesis (DMSO, RT, 12h) Salicylamide->Reaction Base Base (KOH) Base->Reaction Propyl_Iodide n-Propyl Iodide Propyl_Iodide->Reaction Quench Quench with Water Reaction->Quench Extraction Extraction (CHCl3) Quench->Extraction Drying Dry (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Crystallization Start Crystallization Fails Oil_Out Product Oils Out? Start->Oil_Out No_Crystals No Crystals Form? Oil_Out->No_Crystals No Slow_Cooling Cool More Slowly Oil_Out->Slow_Cooling Yes Scratch Scratch Flask No_Crystals->Scratch Yes Change_Solvent Change Solvent System Slow_Cooling->Change_Solvent Pre_Purify Pre-purify by Chromatography Change_Solvent->Pre_Purify Seed Add Seed Crystal Scratch->Seed Concentrate Concentrate Solution Seed->Concentrate Concentrate->Change_Solvent

Caption: Decision tree for troubleshooting crystallization issues.

References

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? [Video]. YouTube. [Link]

  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]

  • This compound. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether?[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?[Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). DE1126373B - Process for the preparation of salicylamide-O-acetic acid amides.
  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • Google Patents. (n.d.). US7262325B2 - Method of preparing salicylamides.
  • National Center for Biotechnology Information. (n.d.). This compound. PMC. [Link]

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

Sources

Common byproducts in 2-Propoxybenzamide synthesis and removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-propoxybenzamide. As a Senior Application Scientist, this resource is designed to address common challenges encountered during synthesis, with a focus on byproduct identification and removal, grounded in established chemical principles.

I. Understanding the Synthesis of this compound

The most common laboratory-scale synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of salicylamide (2-hydroxybenzamide) with a propyl halide, such as n-propyl iodide or n-propyl bromide, in the presence of a base.[1]

II. Troubleshooting & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: I'm observing a low yield of this compound. What are the common causes and how can I improve it?

Low yields in the synthesis of this compound can often be attributed to several factors, ranging from reaction conditions to workup procedures.[2][3][4][5]

  • Incomplete Deprotonation of Salicylamide: For the Williamson ether synthesis to proceed efficiently, the phenolic hydroxyl group of salicylamide must be deprotonated to form the more nucleophilic phenoxide.

    • Troubleshooting:

      • Ensure the base used (e.g., potassium hydroxide, sodium hydride) is fresh and has not been passivated by atmospheric moisture and carbon dioxide.

      • Use a sufficient molar excess of the base to drive the deprotonation to completion.

      • Allow for adequate stirring and time for the deprotonation to occur before adding the alkylating agent.

  • Suboptimal Reaction Temperature: The rate of the SN2 reaction is temperature-dependent.

    • Troubleshooting:

      • While room temperature can be sufficient, gentle heating may be necessary to increase the reaction rate. However, excessive heat can promote side reactions. A temperature range of 50-80°C is a good starting point for optimization.[6]

  • Loss of Product During Workup: Significant amounts of product can be lost during extraction and purification steps.

    • Troubleshooting:

      • During aqueous extraction, ensure the pH of the aqueous layer is neutral or slightly basic to minimize the hydrolysis of the amide.

      • When performing recrystallization, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.[7]

  • Side Reactions: The formation of byproducts will inherently lower the yield of the desired product. Refer to the subsequent FAQs for detailed discussions on common byproducts.

FAQ 2: I have an impurity with a similar polarity to my product that is difficult to remove by column chromatography. What could it be?

One of the most common byproducts that can be challenging to separate from this compound is the unreacted starting material, salicylamide (2-hydroxybenzamide) .

  • Causality: Incomplete reaction or insufficient alkylating agent will result in residual salicylamide. Its polarity is similar to the product, which can lead to co-elution during chromatography.

  • Identification:

    • TLC Analysis: Co-spot your reaction mixture with a standard of salicylamide.

    • 1H NMR: Look for the characteristic phenolic -OH peak in the 1H NMR spectrum of your product. The chemical shift of this proton can be broad and variable depending on the solvent and concentration.

  • Removal Protocol: Acid-Base Extraction

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic solution with a dilute aqueous base, such as 5% sodium hydroxide or potassium carbonate solution. The acidic phenolic proton of salicylamide will be deprotonated, forming a water-soluble salt that will partition into the aqueous layer.

    • Separate the organic layer, which now contains the this compound.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

FAQ 3: My NMR spectrum shows signals that are inconsistent with this compound. I suspect N-alkylation. Is this possible and how can I identify it?

Yes, N-alkylation is a common competing reaction in the alkylation of salicylamide.[8] This can lead to the formation of N-propyl-2-hydroxybenzamide and the over-alkylation product, N,O-dipropyl-2-propoxybenzamide .

  • Causality: The amide N-H protons are also acidic and can be deprotonated by the base, creating a competing nucleophile that can react with the propyl halide. The initially formed this compound can also undergo subsequent N-alkylation.

  • Identification:

    • 1H NMR:

      • N-propyl-2-hydroxybenzamide: Look for a new set of propyl signals and the disappearance of one of the amide N-H protons, which will now likely appear as a triplet coupled to the adjacent methylene group of the N-propyl chain. The phenolic -OH peak will still be present.

      • N,O-dipropyl-2-propoxybenzamide: You will observe two distinct sets of propyl group signals. The amide N-H protons will be completely absent.

    • Mass Spectrometry: Look for molecular ions corresponding to the masses of the N-alkylated and N,O-dialkylated products.

  • Minimizing N-Alkylation:

    • Choice of Base: Using a milder base can sometimes favor O-alkylation over N-alkylation.

    • Protecting Groups: For syntheses where N-alkylation is a significant issue, protection of the amide nitrogen may be necessary, although this adds extra steps to the synthesis.

FAQ 4: I have an acidic impurity in my product. What is it and how do I remove it?

An acidic impurity is most likely 2-propoxybenzoic acid .[9]

  • Causality: This byproduct forms from the hydrolysis of the amide functional group of this compound.[10] This can occur during the reaction if water is present or during an aqueous workup, especially under acidic or strongly basic conditions.

  • Identification:

    • 1H NMR: Look for a broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton. The amide N-H protons will be absent in this impurity.

    • IR Spectroscopy: A broad O-H stretch from the carboxylic acid will be present (around 2500-3300 cm-1), in addition to the C=O stretch.

  • Removal Protocol: Acid-Base Extraction

    • Dissolve the crude product mixture in an organic solvent like ethyl acetate.

    • Wash the organic solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The 2-propoxybenzoic acid will be converted to its water-soluble sodium salt and partition into the aqueous layer.

    • Separate the organic layer containing your desired this compound.

    • Wash the organic layer with brine, dry over an anhydrous salt, and concentrate.

FAQ 5: My recrystallization is not working well. The product is oiling out or the recovery is very low. What can I do?

Recrystallization is a powerful purification technique, but it requires careful selection of the solvent system.[7][11][12][13][14]

  • Oiling Out: This occurs when the solute is insoluble in the hot solvent at a temperature above its melting point.

    • Troubleshooting:

      • Use a larger volume of the hot solvent.

      • Switch to a solvent with a higher boiling point.

      • Consider a two-solvent recrystallization system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.[13]

  • Low Recovery:

    • Troubleshooting:

      • Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Any excess solvent will retain more of your product in solution upon cooling.[7]

      • Cool the solution slowly to room temperature, and then in an ice bath to maximize crystal formation.

      • When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

III. Summary of Potential Byproducts and Their Properties

Compound Structure Molecular Weight ( g/mol ) Common Cause of Formation Removal Strategy
This compound179.22[15]Desired Product -
Salicylamide137.14Incomplete reactionAcid-base extraction (wash with dilute base)
2-Propoxybenzoic Acid180.20[9]Hydrolysis of the amideAcid-base extraction (wash with weak base)
N-propyl-2-hydroxybenzamide179.22N-alkylationChromatographic separation
N,O-dipropyl-2-propoxybenzamide221.29Over-alkylationChromatographic separation
Propene42.08Elimination of n-propyl iodide[6]Evaporates from the reaction mixture

IV. Analytical Methods

A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.[16][17][18]

Protocol: Reverse-Phase HPLC Method Development

  • Column: A C18 or a polar-embedded column like an amide column can provide good separation.

  • Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities.

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol.

  • Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 230 nm or 254 nm).

  • Method Validation: The method should be validated for linearity, accuracy, precision, and sensitivity to ensure reliable results.

V. Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic route and the formation of key byproducts.

Synthesis_and_Byproducts Salicylamide Salicylamide (2-Hydroxybenzamide) Phenoxide Salicylamide Phenoxide Anion Salicylamide->Phenoxide Deprotonation PropylIodide n-Propyl Iodide Product This compound (Desired Product) PropylIodide->Product O-Alkylation (SN2) N_Alkylation N-Propyl-2-hydroxybenzamide PropylIodide->N_Alkylation N-Alkylation (SN2) Over_Alkylation N,O-dipropyl-2-propoxybenzamide PropylIodide->Over_Alkylation Over-Alkylation Base Base (e.g., KOH) Base->Phenoxide Phenoxide->Product O-Alkylation (SN2) Phenoxide->N_Alkylation N-Alkylation (SN2) Product->Over_Alkylation Over-Alkylation Hydrolysis 2-Propoxybenzoic Acid Product->Hydrolysis Hydrolysis Water H2O Water->Hydrolysis Hydrolysis

Caption: Main synthesis pathway and common byproduct formation.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, NMR, LC-MS) IsYieldLow Is Yield Low? Start->IsYieldLow IsAcidicImpurity Acidic Impurity Present? IsYieldLow->IsAcidicImpurity No OptimizeConditions Optimize Reaction: - Base Stoichiometry - Temperature - Reaction Time IsYieldLow->OptimizeConditions Yes IsPhenolicImpurity Phenolic Impurity Present? IsAcidicImpurity->IsPhenolicImpurity No AcidBaseWash_Base Perform Acid-Base Extraction (Wash with aq. NaHCO3) IsAcidicImpurity->AcidBaseWash_Base Yes IsNAlkylated Evidence of N-Alkylation? IsPhenolicImpurity->IsNAlkylated No AcidBaseWash_Acid Perform Acid-Base Extraction (Wash with dilute aq. NaOH) IsPhenolicImpurity->AcidBaseWash_Acid Yes Chromatography Purify by Column Chromatography IsNAlkylated->Chromatography Yes PureProduct Pure this compound IsNAlkylated->PureProduct No OptimizeConditions->Start AcidBaseWash_Base->IsPhenolicImpurity AcidBaseWash_Acid->IsNAlkylated Chromatography->PureProduct

Caption: Troubleshooting workflow for this compound purification.

VI. References

  • Iodination Of Salicylamide Lab Report. Slideshare. Accessed January 12, 2026.

  • Al Jasem Y, Al Hindawi B, Thiemann T, White F. This compound. Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 9):o2639-o2640.

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Accessed January 12, 2026.

  • Troubleshooting unexpected side reactions in multi-step Benzamide synthesis. Benchchem. Accessed January 12, 2026.

  • A small amount of another organic product is formed in a Williams... Pearson. Accessed January 12, 2026.

  • recrystallization-2.doc.pdf. Accessed January 12, 2026.

  • 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Accessed January 12, 2026.

  • What are some common causes of low reaction yields? Reddit. Accessed January 12, 2026.

  • Substances yield after recrystallization from different solvents. ResearchGate. Accessed January 12, 2026.

  • Williamson ether synthesis. Wikipedia. Accessed January 12, 2026.

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Molecules. 2022;27(23):8539.

  • Go-to recrystallization solvent mixtures. Reddit. Accessed January 12, 2026.

  • Technical Support Center: Optimizing Reaction Conditions for Improved Benzamide Yield. Benchchem. Accessed January 12, 2026.

  • Common ways to lose product and reduce yield? Reddit. Accessed January 12, 2026.

  • Is it normal to get low yields all the time, or am I a bad organic chemist? Sciencemadness Discussion Board. Accessed January 12, 2026.

  • Iodination Of Salicylamide Mechanism | Overview. Echemi. Accessed January 12, 2026.

  • impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES. 2017;8(4):1-10.

  • The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. Accessed January 12, 2026.

  • Experiment 6 Iodination of Salicylamide. Edubirdie. Accessed January 12, 2026.

  • PHARMACEUTICAL IMPURITIES AND THEIR CHARACTERIZATION: A REVIEW. International Journal of Pharmaceutical Sciences and Research. 2015;6(5):1945-1956.

  • This compound. PubChem. Accessed January 12, 2026.

  • Williamson Ether Synthesis. Chemistry Steps. Accessed January 12, 2026.

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. Published May 1, 2018. Accessed January 12, 2026.

  • HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis® RP-Amide. Sigma-Aldrich. Accessed January 12, 2026.

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA. Accessed January 12, 2026.

  • A Rapid HPLC Method for the Concurrent Determination of Several Antihypertensive Drugs from Binary and Ternary Formulations. Molecules. 2021;26(12):3662.

  • This compound. PubMed. Accessed January 12, 2026.

  • Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. Acta Chromatographica. 2019;31(3):183-189.

  • Process for the purification of benzoic acid. US Patent 4092353A.

  • A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. Journal of Planar Chromatography – Modern TLC. 2011;24(4):309-313.

  • Process for the purification of benzoic acid. US Patent 4092353A.

  • 2-Propoxybenzoic Acid. PubChem. Accessed January 12, 2026.

Sources

Technical Support Center: A Guide to the Aqueous Stability of 2-Propoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Propoxybenzamide. This document is designed for researchers, scientists, and drug development professionals who are working with this compound in aqueous media. Understanding the stability profile of this compound is critical for ensuring the accuracy, reproducibility, and validity of experimental results, from basic research to formulation development. This guide provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and validated protocols to help you navigate your experiments with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound in aqueous solutions.

Q1: What are the primary degradation pathways for this compound in an aqueous solution?

A1: The molecular structure of this compound, featuring a primary amide group attached to a benzene ring, dictates its primary stability liabilities. The most significant degradation pathway is the hydrolysis of the amide bond.[1] This reaction can be catalyzed by either acidic or basic conditions, leading to the cleavage of the amide linkage to form 2-propoxybenzoic acid and ammonia. Additionally, as an aromatic compound, this compound may be susceptible to photodegradation upon exposure to UV or high-intensity visible light.[2][3]

Q2: How does the pH of the aqueous solution affect the stability of this compound?

A2: The pH of the solution is the most critical factor governing the stability of this compound. The rate of amide hydrolysis is typically U-shaped with respect to pH, meaning it is slowest in the neutral or near-neutral pH range and increases significantly under both strongly acidic and strongly basic conditions.[1] For optimal stability, it is recommended to maintain the pH of your solution within a range of approximately 4 to 7. Formulating solutions in a buffered system within this range is crucial for preventing pH drift and minimizing degradation during storage or long experiments.

Q3: I am observing a loss of this compound in my solution over time, even when stored at a neutral pH and protected from light. What other factors could be at play?

A3: If you have controlled for pH and light exposure, other less common factors could be contributing to the degradation. These include:

  • Thermal Stress: Elevated temperatures can accelerate hydrolysis and other degradation reactions.[4][5] Solutions should be stored at recommended temperatures (e.g., 2-8°C for short-term, ≤ -20°C for long-term).

  • Oxidative Degradation: Although the molecule lacks highly susceptible functional groups like phenols, trace metal ions in buffers or the presence of dissolved oxygen can potentially catalyze oxidative degradation pathways over extended periods.[6]

  • Microbial Contamination: Non-sterile aqueous solutions, especially those containing buffers with phosphates or citrates, can support microbial growth. Enzymes produced by microorganisms can degrade the compound. It is best practice to use sterile buffers and filter-sterilize your final solution.

Q4: What are the best practices for preparing and storing aqueous stock solutions of this compound?

A4: To ensure the long-term integrity of your this compound solutions, follow these guidelines:

  • Solvent Selection: Use high-purity (e.g., HPLC-grade) water. If solubility is an issue, a co-solvent like DMSO or ethanol can be used to prepare a concentrated stock, which is then diluted into the aqueous buffer. Be aware that organic solvents can also influence stability.

  • Buffering: Prepare solutions in a suitable buffer system to maintain a stable pH, ideally between 4 and 7.

  • Protection from Light: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.[2]

  • Temperature Control: Store stock solutions at 2-8°C for short-term use (days to weeks) and in aliquots at -20°C or -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For maximum long-term stability, consider purging the solution and the vial headspace with an inert gas like nitrogen or argon before sealing to minimize oxidative degradation.

Q5: How can I accurately detect and quantify the degradation of this compound and its products?

A5: The most reliable and widely used method for quantifying this compound and its potential degradation products is High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][8] A reversed-phase C18 column is typically effective for separating the relatively non-polar parent compound from its more polar degradation product, 2-propoxybenzoic acid. For more complex matrices or lower detection limits, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[8][9]

Section 2: Troubleshooting Guide

This table provides a quick reference for identifying and resolving common stability-related issues.

Observed Problem Potential Cause(s) Recommended Actions & Solutions
Appearance of New Peak(s) in HPLC/LC-MS Hydrolysis of the amide bond; Photodegradation.1. Conduct a forced degradation study (see Protocol 1 ) to identify the degradants by comparing retention times and mass spectra. 2. Confirm the primary degradant is 2-propoxybenzoic acid. 3. Optimize solution pH to the 4-7 range and ensure complete protection from light.
Precipitation or Cloudiness in Solution Poor solubility; Formation of insoluble degradation products; pH shift affecting solubility.1. Verify the solubility of this compound in your chosen buffer system. 2. Consider using a co-solvent for the initial stock solution. 3. Ensure the solution is adequately buffered to prevent pH changes.
Inconsistent Results Between Batches Variable stability due to inconsistent preparation or storage; Degradation of solid material.1. Standardize the solution preparation protocol, including solvent source, pH, and final concentration. 2. Ensure all batches are stored under identical conditions (temperature, light exposure). 3. Prepare fresh solutions for each experiment if long-term stability proves to be an issue.
Gradual Decrease in Measured Concentration Slow hydrolysis, photodegradation, or oxidative degradation.1. Implement all best practices for storage (buffered pH, low temperature, light protection). 2. For sensitive applications, prepare solutions fresh daily. 3. Perform a stability study under your specific experimental conditions to determine an acceptable use-by time for your solutions.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

Objective: To identify the likely degradation products and determine the susceptibility of this compound to various stress conditions. This is a crucial step in developing a stability-indicating analytical method.[10]

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in an appropriate vial.

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M Sodium Hydroxide. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: 3% Hydrogen Peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Water. Incubate at 80°C for 48 hours.

    • Photolytic Degradation: Water. Expose to a photostability chamber (ICH Q1B conditions) for a period sufficient to assess light sensitivity (e.g., 1.2 million lux hours and 200 W h/m²). A control sample should be wrapped in foil and kept under the same temperature conditions.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by HPLC-UV (see Protocol 2 ), comparing the chromatograms of stressed samples to an unstressed control (T=0).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify this compound and separate it from its potential degradation products.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 20% B

    • 13-15 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm (or optimal wavelength determined by UV scan).

  • Quantification: Construct a calibration curve using standards of known concentration. The concentration of this compound is determined by comparing its peak area to the calibration curve.

Section 4: Data Interpretation & Visualization

Table 1: Expected Outcomes of Forced Degradation Study
Stress Condition Expected Outcome Primary Degradation Product
Acidic (0.1 M HCl, 60°C) Significant Degradation2-Propoxybenzoic Acid
Basic (0.1 M NaOH, 60°C) Rapid & Significant Degradation2-Propoxybenzoic Acid
Oxidative (3% H₂O₂, RT) Minimal to Moderate DegradationPotential oxidized species
Thermal (Water, 80°C) Moderate Degradation2-Propoxybenzoic Acid
Photolytic (ICH Q1B) Potential for DegradationVarious photoproducts
Diagrams

G cluster_0 Primary Degradation Pathway This compound This compound 2-Propoxybenzoic_Acid 2-Propoxybenzoic_Acid This compound->2-Propoxybenzoic_Acid Hydrolysis (H+ or OH- catalysis) Ammonia Ammonia cluster_workflow Stability Study Workflow cluster_stress Apply Stress Conditions start Prepare Buffered Solution of This compound t0 Initial Analysis (T=0) Quantify Purity & Conc. start->t0 aliquot Aliquot Solution into Stress & Storage Vials t0->aliquot acid Acid/Heat aliquot->acid base Base/Heat aliquot->base heat Heat Only aliquot->heat light Light (ICH) aliquot->light analyze Analyze Samples at Timed Intervals acid->analyze base->analyze heat->analyze light->analyze compare Compare Results to T=0 Control analyze->compare report Determine Degradation Rate & Pathway compare->report

Sources

Degradation pathways of 2-Propoxybenzamide under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Degradation Pathways of 2-Propoxybenzamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the experimental investigation of this compound's degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under experimental stress conditions?

A1: Based on the chemical structure of this compound, which features a benzamide functional group and a propoxy side chain, the primary degradation pathways are anticipated to be hydrolysis and oxidation. Photolytic degradation may also occur, depending on the molecule's light-absorbing properties.[1]

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and alkaline conditions.

    • Acid-catalyzed hydrolysis will likely yield 2-propoxybenzoic acid and an ammonium salt (e.g., ammonium chloride if HCl is used).

    • Base-catalyzed hydrolysis is expected to produce the salt of 2-propoxybenzoic acid (e.g., sodium 2-propoxybenzoate with NaOH) and ammonia.

  • Oxidation: The propoxy group and the aromatic ring are potential sites for oxidation. Common oxidizing agents like hydrogen peroxide can lead to various degradation products. For instance, oxidation could occur on the propyl chain, potentially forming hydroxylated derivatives or leading to cleavage of the ether linkage.

  • Photodegradation: Exposure to UV or visible light can induce degradation, although the specific photoproducts would depend on the wavelength and intensity of the light source.[2]

Q2: What are the standard experimental conditions for conducting forced degradation studies on this compound?

A2: Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3] The conditions should be selected to achieve a target degradation of 5-20%.[4] Over-stressing can lead to secondary degradants not typically seen under normal storage conditions.[5]

Stress ConditionTypical Reagents and ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄, heated if necessary (e.g., 60°C).[4]To assess degradation in acidic environments.
Base Hydrolysis 0.1 M to 1 M NaOH or KOH, heated if necessary (e.g., 60°C).[4]To evaluate degradation in alkaline conditions.
Oxidation 0.1% to 3% Hydrogen Peroxide (H₂O₂), at room temperature.[4]To investigate susceptibility to oxidative stress.
Thermal Stress Solid drug substance heated at a temperature below its melting point (e.g., 60-80°C).[4]To determine the effect of heat on the drug substance.
Photolytic Stress Exposure to a light source providing combined visible and UV output as per ICH Q1B guidelines.[2]To assess the impact of light on stability.
Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[6][7] This method should be capable of separating the parent drug from all potential degradation products.

  • Methodology: A reversed-phase HPLC (RP-HPLC) method with a C18 column is typically a good starting point.[6]

  • Detection: A photodiode array (PDA) detector is highly advantageous as it can help in assessing peak purity and provides spectral information about the degradants.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, and linear.[8]

Predicted Degradation Pathways of this compound

The following diagram illustrates the likely primary degradation pathways for this compound based on its chemical structure.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent_hydrolysis This compound acid_product 2-Propoxybenzoic Acid + NH4+ parent_hydrolysis->acid_product  Acidic (e.g., HCl, heat) base_product Sodium 2-Propoxybenzoate + NH3 parent_hydrolysis->base_product  Basic (e.g., NaOH, heat) parent_oxidation This compound oxidized_product Hydroxylated derivatives or Ether linkage cleavage products parent_oxidation->oxidized_product  Oxidative (e.g., H2O2)

Caption: Predicted primary degradation pathways of this compound.

Troubleshooting Guides

This section addresses common issues encountered during forced degradation studies of this compound.

Scenario 1: No significant degradation is observed under stress conditions.
  • Possible Cause: The stress conditions are too mild for the molecule. This compound might be intrinsically stable under the initial conditions.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 N to 1 N). For oxidation, a higher concentration of H₂O₂ may be required.

    • Increase Temperature: Heating the samples can accelerate degradation. A temperature of 60-80°C is a common starting point for hydrolytic and thermal studies.[4]

    • Extend Exposure Time: If initial time points show no degradation, extend the duration of the study.

    • Rationale: The goal is to achieve detectable degradation (ideally 5-20%) to ensure the analytical method can indeed separate degradants from the parent compound.[4] If no degradation occurs, the stability-indicating nature of the method cannot be proven.

Scenario 2: Degradation is too extensive (>20%), and multiple secondary degradants are present.
  • Possible Cause: The stress conditions are overly harsh, leading to the breakdown of primary degradants into secondary products. This can complicate the analysis and may not be representative of real-world stability.[5]

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: Use a lower concentration of acid, base, or oxidizing agent.

    • Lower the Temperature: Perform the study at a lower temperature or at room temperature.

    • Shorten Exposure Time: Analyze samples at earlier time points to capture the formation of primary degradants before they degrade further.

    • Rationale: The objective is to identify the likely degradation products, not to completely destroy the molecule.[1] Controlling the extent of degradation allows for a clearer understanding of the initial degradation pathway.

Scenario 3: Poor chromatographic resolution between this compound and its degradation products.
  • Possible Cause: The HPLC method is not optimized to separate compounds with similar polarities. Degradation products, especially initial ones, can have very similar structures to the parent drug.

  • Troubleshooting Steps:

    • Modify Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can improve the separation of closely eluting peaks.

    • Change pH of the Mobile Phase: The retention of ionizable compounds is highly dependent on the pH of the mobile phase. For this compound and its acidic degradant (2-propoxybenzoic acid), a mobile phase pH around 3 can ensure they are in their non-ionized forms, leading to better retention and separation on a C18 column.

    • Try a Different Column: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size.

    • Rationale: A stability-indicating method must be able to resolve all degradation products from the parent peak and from each other to allow for accurate quantification.[5]

Scenario 4: Mass balance issues (total of parent drug and degradants is not close to 100%).
  • Possible Cause: The sum of the assay of the parent drug and the known impurities should be close to 100%.[1] A significant deviation suggests potential issues.

  • Troubleshooting Steps:

    • Check for Non-Chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore and will be invisible to a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).

    • Investigate Volatile Degradants: Degradation might produce volatile compounds that are lost during sample preparation or analysis.

    • Ensure Complete Elution: Some degradants might be strongly retained on the column. A post-run column wash with a strong solvent can help to confirm if any compounds are retained.

    • Verify Response Factors: Degradation products may have different molar absorptivities (response factors) than the parent drug. If possible, isolate major degradants to determine their response factors for more accurate quantification.

    • Rationale: Achieving a good mass balance provides confidence that all major degradation products have been accounted for and that the analytical method is performing as expected.[1]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines the steps for conducting a comprehensive forced degradation study.

G cluster_stress Apply Stress Conditions (in parallel) cluster_analysis Sample Analysis start Start: Prepare Stock Solution (e.g., 1 mg/mL of this compound) acid Acid Hydrolysis: Mix with 0.1 N HCl, heat at 60°C start->acid base Base Hydrolysis: Mix with 0.1 N NaOH, heat at 60°C start->base oxidation Oxidation: Mix with 3% H2O2, keep at RT start->oxidation thermal Thermal: Heat solid drug at 80°C start->thermal photo Photolytic: Expose to light (ICH Q1B) start->photo sampling Sample at Time Points (e.g., 2, 4, 8, 24 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute to Target Concentration neutralize->dilute hplc Analyze by Stability-Indicating RP-HPLC-PDA Method dilute->hplc end End: Evaluate Data (Peak Purity, Mass Balance, Identify Degradants) hplc->end

Caption: Experimental workflow for a forced degradation study.

References

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from Lhasa Limited website: [Link]

  • Hemdan, A., Omar, A. E., & Farouk, M. (2016). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Analytical Chemistry Indian Journal, 16(15), 112.
  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from Pharmaguideline website: [Link]

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from GMP SOP website: [Link]

  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from SGS website: [Link]

  • RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. Retrieved from RSSL website: [Link]

  • YENHE. (n.d.). What are the common problems of drug stability test. Retrieved from YENHE website: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. International Journal of Chemical Kinetics, 50(9), 705–709. [Link]

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Kasawar, G. B., & Farooqui, M. N. (2009). Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 533–537. [Link]

  • Singh, B., & Kumar, R. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Scholars Academic Journal of Pharmacy, 8(1), 1-8.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods--critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011–1040. [Link]

Sources

Technical Support Center: Optimizing 2-Propoxybenzamide Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the use of 2-Propoxybenzamide in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice. Here, you will find troubleshooting guides in a question-and-answer format and detailed FAQs to address specific issues you may encounter.

Introduction to this compound

This compound is a small molecule belonging to the benzamide class of compounds. While extensive research exists for various benzamide derivatives, this compound itself is a less-characterized compound in publicly available literature. Benzamides as a class exhibit a wide range of biological activities, including but not limited to, anti-cancer, anti-inflammatory, and neurological effects. Derivatives have been shown to act as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and as Central Nervous System (CNS) depressants. Therefore, when approaching the use of this compound in cell culture, it is crucial to establish its specific activity and optimal concentration range for your experimental model.

This guide will provide you with the foundational knowledge and protocols to systematically determine the effective and non-toxic concentration of this compound for your cell culture experiments, ensuring the scientific integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound?

A1: The precise mechanism of action for this compound is not well-documented in peer-reviewed literature. However, based on the activities of structurally related benzamide compounds, potential mechanisms include:

  • TRPV1 Antagonism: Many benzamide derivatives are known to be potent antagonists of the TRPV1 receptor, a non-selective cation channel involved in pain sensation and inflammation.[1][2] If your research involves neuronal cells or pathways related to nociception, this is a primary avenue to investigate.

  • CNS Depressant Activity: Some substituted benzamides have been shown to possess CNS depressant properties.[3][4][5] In neuronal cell cultures, this could manifest as changes in neuronal firing, viability, or metabolism.

  • Antiproliferative and Cytotoxic Effects: Various benzamide derivatives have demonstrated antiproliferative activity against a range of cancer cell lines. The mechanisms can be diverse, including induction of apoptosis and cell cycle arrest.

It is essential to experimentally validate the mechanism of action in your specific cell model.

Q2: What is a good starting concentration range for this compound in a new cell line?

A2: For a compound with limited public data, a broad dose-response experiment is the recommended starting point. A typical exploratory range would span several orders of magnitude, for example, from 10 nM to 100 µM. This wide range will help you identify the concentrations at which the compound is inert, bioactive, and cytotoxic.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is predicted to have low aqueous solubility. Therefore, an organic solvent is necessary to prepare a concentrated stock solution.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of hydrophobic compounds for cell culture use.[6]

  • Stock Concentration: A high concentration stock, for example, 10 mM to 50 mM, is advisable. This allows for minimal addition of the solvent to your cell culture medium, reducing the risk of solvent-induced cytotoxicity.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[7]

Q4: What is the maximum permissible DMSO concentration in my cell culture?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects, but this should be experimentally determined for your specific cell line by running a vehicle control (media with the same concentration of DMSO as your highest treatment dose).[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Q5: I've added my this compound working solution to the cell culture medium, and it has become cloudy or I see a precipitate. What should I do?

A5: This is a common issue known as compound precipitation, which occurs when a compound that is soluble in a concentrated organic stock solution becomes insoluble when diluted into an aqueous cell culture medium.

  • Cause: The drastic change in solvent polarity upon dilution causes the compound to "crash out" of the solution.

  • Troubleshooting Steps:

    • Pre-warm the Media: Always add the compound stock to the cell culture medium that has been pre-warmed to 37°C.

    • Stepwise Dilution: Instead of adding the highly concentrated stock directly to the final volume of media, perform a serial dilution. For example, dilute the 10 mM stock to 1 mM in media, and then from the 1 mM solution, make your final working concentrations.

    • Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration, but ensure it remains within the non-toxic range for your cells (determined by a vehicle control experiment).

    • Vortexing/Sonication: When preparing your working solutions in media, vortex gently or sonicate briefly to aid in dissolution before adding to the cells.

    • Re-evaluate Stock Concentration: If the issue persists, consider preparing a lower concentration stock solution, which will require adding a larger volume to your media. Be mindful of the final DMSO concentration.

Q6: My cells are showing high levels of cell death even at low concentrations of this compound. How can I determine if this is a specific cytotoxic effect or an experimental artifact?

A6: Unexpected cytotoxicity can arise from several factors. A systematic approach is needed to pinpoint the cause.

  • Confirm Vehicle Toxicity: Run a parallel experiment with vehicle (DMSO) controls at concentrations corresponding to each of your this compound dilutions. This will rule out solvent-induced toxicity.

  • Assess for Precipitation: As discussed in Q5, compound precipitation can cause physical stress to cells and lead to cell death. Visually inspect your culture wells under a microscope for any signs of precipitate.

  • Evaluate On-Target vs. Off-Target Effects:

    • If you have a hypothesized target (e.g., TRPV1), try to rescue the phenotype with a known agonist or antagonist of that target.

    • Consider that at higher concentrations, small molecules can have off-target effects. A sharp dose-response curve often suggests a specific on-target effect, whereas a shallow curve might indicate off-target or non-specific toxicity.

  • Check for Contamination: Ensure your cell culture is free from microbial or mycoplasma contamination, which can cause cell stress and death.[8]

Q7: The effect of this compound in my assay is not reproducible between experiments. What could be the reasons?

A7: Lack of reproducibility is a common challenge in cell culture experiments. Here are some key areas to investigate:

  • Stock Solution Integrity: Ensure your this compound stock solution is not degraded. Avoid multiple freeze-thaw cycles by using single-use aliquots. Prepare fresh stock solutions periodically.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are of a consistent and low passage number. High passage numbers can lead to phenotypic drift.

  • Inconsistent Seeding Density: Ensure that cells are seeded at a consistent density across all experiments, as cell density can influence the response to a compound.

  • Assay Timing: Be precise with incubation times for both compound treatment and any subsequent assay steps (e.g., addition of viability reagents).

  • Media and Serum Variability: Use the same lot of media and serum for a set of related experiments to minimize variability.

Experimental Protocols and Data Presentation

To effectively optimize the concentration of this compound, a systematic approach involving a dose-response cytotoxicity assay is essential.

Protocol 1: Determining the IC50 of this compound using an MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to prepare your working concentrations (e.g., from 100 µM down to 10 nM).

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Treat each concentration in triplicate.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration at which there is 50% inhibition of cell viability).

Data Presentation: Hypothetical IC50 Values for Benzamide Derivatives
Cell LineCompound ClassReported IC50 Range (µM)Reference
Breast Cancer (e.g., MCF-7)Antiproliferative Benzamides0.1 - 50[9]
Colon Cancer (e.g., HCT116)Antiproliferative Benzamides0.3 - 25[9]
Neuronal Cells (e.g., SH-SY5Y)TRPV1 Antagonist Benzamides0.01 - 10[1]

This table is for illustrative purposes only. The actual IC50 for this compound must be determined experimentally.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in determining the IC50 of this compound.

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound treat_cells Treat Cells with Compound Dilutions prepare_compound->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound.

Potential Signaling Pathway: TRPV1 Antagonism

This diagram illustrates the potential mechanism of this compound as a TRPV1 antagonist.

TRPV1_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Calcium Ca2+ Influx TRPV1->Calcium Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Activates Propoxybenzamide This compound (Potential Antagonist) Propoxybenzamide->TRPV1 Blocks Downstream Downstream Signaling (e.g., Pain Perception) Calcium->Downstream

Caption: Potential antagonism of the TRPV1 channel by this compound.

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved from [Link]

  • Shishido, Y., et al. (2008). Synthesis of benzamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 1072-1078.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). Retrieved from [Link]

  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved from [Link]

  • Lee, J., et al. (2021). 2-(Halogenated Phenyl) acetamides and propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 48, 128266.
  • Doherty, E. M., et al. (2007). AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][8] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties. Journal of Pharmacology and Experimental Therapeutics, 323(2), 645-655.

  • ResearchGate. (n.d.). IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines. Retrieved from [Link]

  • Stark, D., et al. (2007). In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. Bioorganic & Medicinal Chemistry, 15(21), 6819-6829.
  • Cell Biolabs. (n.d.). CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. Retrieved from [Link]

  • Martin, F., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1249498.
  • Gunthorpe, M. J., et al. (2007). Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1183-1192.
  • YouTube. (2021, October 12). The growing concern of off-target effects: How to measure and minimize off-target effects.... Labroots. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Faustino, P. J., & J. P. (2018). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech, 19(8), 3499-3507.
  • Roll, W. D. (1970). Substituted benzamides with potential CNS-depressant and hypotensive activity. Journal of Pharmaceutical Sciences, 59(12), 1838-1839.
  • Salas-Ambrosio, P., et al. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Pharmaceuticals, 15(8), 999.
  • Wang, C., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1279-1288.
  • ResearchGate. (n.d.). In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate. Retrieved from [Link]

  • Alkattan, A., Alsalameen, E., & Ahmed, A. (2021). Central Nervous System Depressant Drugs: Updated Review. Journal of Taibah University Medical Sciences, 16(4), 483-491.
  • El-Sayed, M. A., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(13), 5038.
  • Rahman, M. M., et al. (2023). Investigation of CNS depressant and muscle relaxant effects of the ethnomedicinal plant Macropanax dispermus on Swiss Albino mice and its effect against oxidative stress. Journal of Ethnopharmacology, 303, 115939.
  • Washington State University. (n.d.). Chapter 10: CNS Depressants. In Drugs and Behavior. Retrieved from [Link]

  • Taha, M., et al. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 13(1), 1285.
  • ResearchGate. (n.d.). (PDF) Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor. Retrieved from [Link]

  • Stoyanov, E. V., et al. (2023). Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor. Journal of Pharmaceutical Sciences, 112(5), 1334-1342.
  • ResearchGate. (n.d.). Synthesis, structural characterization and biological activity of 2-(4 -methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. Retrieved from [Link]

  • Balster, R. L. (1991). CNS depressant effects of volatile organic solvents. Drug and Alcohol Dependence, 28(3), 219-228.
  • Lu, F., et al. (2018). Process characterization strategy for a precipitation step for host cell protein reduction. Biotechnology Progress, 34(5), 1155-1163.
  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. PLoS ONE, 9(10), e107433.
  • He, W., et al. (2013). Preventing Neuronal Damage and Inflammation In-Vivo During Cortical Microelectrode Implantation Through the Use of Poloxamer P-188. Frontiers in Neuroengineering, 6, 9.

Sources

Technical Support Center: Overcoming Poor Reproducibility in 2-Propoxybenzamide Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Propoxybenzamide. This guide is designed to provide in-depth, field-proven insights to help you overcome the common challenge of poor reproducibility in biological assays involving this compound. Our goal is to empower you with the knowledge to design robust experiments, troubleshoot effectively, and generate reliable, high-quality data.

Introduction: The Challenge of Benzamide Reproducibility

This compound and related benzamide compounds are valuable tools in biological research, with studies pointing towards activities like antiproliferative effects.[1][2][3] However, their physicochemical properties, particularly moderate hydrophobicity, can introduce significant variability into biological assays if not handled with precision.[4][5] This guide addresses the most common sources of irreproducibility, from compound handling to assay design and data interpretation, ensuring your results are both accurate and reliable.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that are often the first point of concern when assay variability arises.

Q1: What are the primary drivers of variability in assays with this compound?

A1: Variability in assays involving small molecules like this compound typically stems from three main sources: the compound itself, the biological system, and the experimental protocol.[6] Specifically:

  • Compound Integrity and Solubility: Issues with purity, degradation from improper storage, or precipitation in aqueous assay buffers are common culprits.[6] Benzamides can be prone to solubility issues, and if the compound crashes out of solution, its effective concentration is drastically reduced, leading to inconsistent results.[4]

  • Biological System Complexity: Cell-based assays are inherently variable.[7][8] Factors such as cell line identity and health, passage number, seeding density, and even minor changes in culture media can significantly alter cellular response to a compound.[9][10]

  • Protocol Execution: Seemingly minor deviations in incubation times, reagent concentrations, solvent final concentrations, and even pipetting techniques can accumulate to create significant experimental noise.[11]

Q2: My results are inconsistent. How do I determine if the compound itself is the source of the problem?

A2: A systematic approach is crucial. First, verify the integrity of your compound. Ensure it's from a reputable source with purity data (e.g., HPLC or NMR).[6] Improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can cause degradation.[6] Prepare fresh stock solutions in a high-purity, anhydrous solvent like DMSO. A common reason for apparent inactivity or variability is poor solubility.[12] You can perform a simple solubility test by preparing the highest planned concentration of this compound in your final assay medium, incubating it under assay conditions, and visually inspecting for precipitation.[6]

Q3: Beyond the compound, what are the most critical parameters to control in my cell-based assay?

A3: For cell-based assays, consistency in cell handling is paramount. Key parameters to standardize include:

  • Cell Seeding Density: The number of cells seeded should be optimized to ensure they are in a logarithmic growth phase during the experiment and to maximize the assay window.[9]

  • Cell Health and Passage Number: Use healthy, viable cells and avoid high passage numbers, as prolonged culturing can lead to phenotypic drift.[9]

  • Culture Media and Supplements: Use fresh media and supplements from a consistent source, and maintain records of lot numbers.[9] Some media components can degrade over time or interact with the compound, affecting stability and biological activity.[13][14][15]

  • Solvent Concentration: Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all wells and is low enough (typically <0.5%) to not cause cytotoxicity or other off-target effects.[12][16]

Section 2: In-Depth Troubleshooting Guide

This guide provides specific, question-based troubleshooting for common problems encountered during this compound assays.

Category A: Compound Integrity & Handling

Problem: I observe precipitation after diluting my this compound stock into aqueous media.

Causality: This is a classic solubility issue. This compound is an organic molecule with limited aqueous solubility.[5] When a concentrated stock in an organic solvent (like DMSO) is diluted into a largely aqueous environment (cell culture medium), the compound can crash out of solution if its concentration exceeds its solubility limit in that final medium.

Solutions:

  • Reduce Final Concentration: The simplest solution is to test a lower concentration range.

  • Optimize Solvent Concentration: While keeping the final DMSO concentration below 0.5% is a general rule, ensure it is consistent across all wells, including controls.[12]

  • Use a Different Solvent: While DMSO is common, other solvents like ethanol or acetone might be considered, but their compatibility with the specific cell line and assay must be thoroughly validated, as they can have different impacts on enzyme activity and cell health.[16][17][18]

  • Serial Dilution Strategy: Perform serial dilutions in 100% DMSO first, before making the final dilution into the aqueous assay buffer. This minimizes the time the compound spends at an intermediate, potentially supersaturated state.

  • Incorporate Pluronic F-68: For some applications, adding a small amount (e.g., 0.01-0.02%) of a non-ionic surfactant like Pluronic F-68 to the final medium can help maintain the solubility of hydrophobic compounds without significant cytotoxicity. This must be validated for your specific assay.

Troubleshooting Workflow: Compound Solubility

A Precipitation Observed in Assay Medium B Step 1: Visual Solubility Check Prepare highest concentration in media. Incubate. Centrifuge. A->B C Is precipitate visible? B->C D Yes C->D   E No C->E   G Step 2: Lower Compound Concentration Re-run assay with a lower dose range. D->G F Issue likely not solubility. Proceed to Assay System Troubleshooting. E->F H Step 3: Optimize Dilution - Perform serial dilutions in 100% DMSO first. - Add compound to media last with vortexing. G->H I Step 4: Consider Formulation Change - Test alternative solvents (e.g., Ethanol). - Validate addition of Pluronic F-68 (0.01%). H->I J Re-validate assay with new conditions. I->J

Caption: A step-by-step workflow for troubleshooting compound precipitation issues.

Problem: My results vary between different batches or vials of the compound.

Causality: This points to issues with compound stability or purity. Degradation can occur due to improper storage (exposure to water, light, extreme temperatures) or repeated freeze-thaw cycles of the stock solution.[6] Alternatively, lot-to-lot variability in purity from the supplier can be a factor.[19]

Solutions:

  • Strict Storage Protocol: Store the solid compound as recommended by the manufacturer, typically desiccated at -20°C and protected from light.

  • Aliquot Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM in 100% anhydrous DMSO), then immediately aliquot it into single-use vials to avoid freeze-thaw cycles.[6] Store these aliquots at -80°C.

  • Source and Purity Verification: Always use compounds from a reputable supplier that provides a certificate of analysis with purity data. If variability persists, consider obtaining a new batch or performing an independent purity analysis.

  • Implement Quality Control: For each new batch of compound or freshly prepared master stock, run a standard control experiment with a reference cell line to ensure the IC50 value is within the expected range before proceeding with large-scale experiments.

Category B: Assay System & Cellular Health

Problem: The IC50 value of this compound shifts significantly from one experiment to the next.

Causality: A shifting IC50 value is a hallmark of assay variability. Assuming the compound itself is stable, the cause is almost always inconsistency in the biological system or protocol.[20]

  • Cellular State: The physiological state of your cells is critical. Cells that are over-confluent, have been passaged too many times, or are stressed will respond differently to a compound.[9] Many benzamides act on the cell cycle, so the proportion of cells in different cycle phases at the time of treatment can drastically alter the outcome.[1][2]

  • Reagent Variability: Differences in serum lots, media batches, or the age of assay reagents can all contribute to shifts.

Solutions:

  • Standardize Cell Culture:

    • Thaw a fresh vial of low-passage cells every 2-3 months.

    • Maintain a strict passaging schedule to ensure cells are always sub-cultured at the same level of confluency (e.g., 80%).

    • Optimize and fix cell seeding density for all experiments to ensure consistent cell numbers and confluency during treatment.[9]

  • Control for Reagent Variability:

    • Test new lots of serum and other critical reagents against the old lot before use in critical experiments.

    • Prepare large batches of media and buffers to be used across a series of linked experiments.

  • Use Control Compounds: Always include a positive control compound with a known, stable IC50 in your assay. This helps differentiate between a true shift in your test compound's activity and overall assay drift.

Table 1: Key Parameters for Standardizing Cell-Based Assays
ParameterRecommendationRationale for Reproducibility
Cell Passage Number Keep below a defined limit (e.g., <20 passages).High passage numbers can lead to genetic and phenotypic drift, altering drug sensitivity.[9]
Seeding Density Optimize for log-phase growth during treatment.Ensures consistent metabolic activity and cell cycle distribution, which can be a target of benzamides.[2]
Serum Lot Pre-screen new lots for impact on cell growth and drug response.Serum contains growth factors that can significantly influence cell signaling and drug efficacy.
Final DMSO Conc. Keep constant and low (<0.5%).Prevents solvent-induced artifacts and ensures a consistent baseline cellular environment.[12]
Incubation Time Keep consistent for compound treatment and assay development.Time-dependent effects are common; consistency is key for comparing dose-response curves.
Category C: Data Interpretation & Quality Control

Problem: My assay window is narrow, or my Z'-factor is consistently low (<0.5).

Causality: A low Z'-factor indicates either low signal-to-background ratio or high variability in your controls, making it difficult to discern a true compound effect from noise.[19] This can be caused by suboptimal reagent concentrations, inappropriate measurement time points, or general assay instability.

Solutions:

  • Optimize Reagent Concentrations: Systematically vary the concentrations of your detection reagents (e.g., resazurin, luciferase substrate) to find the optimal level that maximizes signal without increasing background.

  • Optimize Readout Time: For kinetic assays (like viability assays), perform a time-course experiment to identify the point where the signal from your positive control is maximal and the signal from your negative control is minimal and stable.

  • Check for Compound Interference: this compound could potentially interfere with the assay readout itself (e.g., autofluorescence). Run a control plate without cells to test if the compound at various concentrations affects the background signal.

  • Improve Plate Uniformity: Edge effects are a common source of variability.[10] Ensure proper mixing after adding reagents, use a humidified incubator to minimize evaporation, and consider leaving the outer wells of the plate empty.

Visualizing Sources of Assay Variability

Assay Assay Readout (e.g., IC50, Z') Compound Compound Factors Compound->Assay Purity Purity / Batch Compound->Purity Solubility Solubility Compound->Solubility Stability Stability Compound->Stability System Biological System System->Assay CellHealth Cell Health System->CellHealth Passage Passage No. System->Passage Density Seeding Density System->Density Media Media / Serum Lot System->Media Protocol Protocol Execution Protocol->Assay Pipetting Pipetting Protocol->Pipetting Timing Incubation Time Protocol->Timing Solvent Solvent Conc. Protocol->Solvent

Caption: Key factors contributing to variability in biological assay readouts.

Section 3: Standardized Protocols for Enhanced Reproducibility

Adhering to standardized, validated protocols is the most effective way to reduce variability.

Protocol 1: Preparation and Quality Control of this compound Stock Solutions

Objective: To prepare a stable, validated master stock solution and working solutions for use in biological assays.

Materials:

  • This compound (solid, high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)

  • Sterile, single-use 1.5 mL polypropylene tubes

Procedure:

  • Master Stock Preparation (10 mM): a. Under sterile conditions, weigh out the appropriate amount of solid this compound (MW: 179.22 g/mol ) to make a 10 mM solution. b. Add the required volume of anhydrous DMSO to achieve a final concentration of 10 mM. c. Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Visually inspect against a light source to confirm there are no particulates.

  • Aliquoting and Storage: a. Immediately dispense the master stock into single-use aliquots (e.g., 20 µL) in sterile polypropylene tubes. b. Label clearly with compound name, concentration, date, and initials. c. Store aliquots at -80°C. Avoid storing in frost-free freezers which undergo temperature cycles.

  • Working Solution Preparation: a. On the day of the experiment, thaw a single aliquot of the master stock at room temperature. b. Perform serial dilutions as required for your experiment, preferably in 100% DMSO. c. For the final dilution into cell culture medium, add the compound solution to the medium (not the other way around) and mix immediately and thoroughly to prevent precipitation.

Self-Validation/QC:

  • QC Check: When a new master stock is prepared, perform a full dose-response experiment in parallel with an aliquot from the previous, validated batch. The resulting IC50 values should be within ±2-fold of each other.

  • Solubility Check: After adding the highest concentration of the compound to the assay medium, take an aliquot, centrifuge it at high speed (e.g., 14,000 rpm for 10 min), and inspect for a pellet. The absence of a pellet provides confidence in solubility.[6]

Protocol 2: A Robust Cell Viability Assay (Resazurin-Based)

Objective: To provide a standardized workflow for assessing the cytotoxic or anti-proliferative effects of this compound.

Procedure:

  • Cell Seeding: a. Culture cells under standard conditions, ensuring they are healthy and sub-confluent. b. Harvest and count cells. Perform a viability check (e.g., with trypan blue). Viability should be >95%. c. Seed cells into a 96-well, clear-bottom, black-walled plate at the pre-optimized density in 100 µL of medium.

  • Compound Treatment: a. After allowing cells to adhere (e.g., 24 hours), prepare a 2X concentration plate of this compound serial dilutions in culture medium. b. Add 100 µL of the 2X compound solutions to the corresponding wells of the cell plate to achieve a 1X final concentration. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. c. Incubate for the desired treatment period (e.g., 72 hours) under standard culture conditions.

  • Viability Assessment: a. Prepare a sterile solution of Resazurin (e.g., 0.15 mg/mL in PBS). b. Add 20 µL of the Resazurin solution to each well. c. Incubate for 2-4 hours, or until a sufficient color change is observed in the vehicle control wells. d. Read fluorescence on a microplate reader (e.g., Ex/Em 560/590 nm).

  • Data Analysis: a. Subtract the average fluorescence of "media-only" (no cells) wells from all other wells. b. Normalize the data: set the vehicle-only control as 100% viability and a "cells-killed" control (e.g., with a high concentration of a known toxin) as 0% viability. c. Plot the normalized percent viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Self-Validation/QC:

  • Z'-Factor Calculation: On each plate, include multiple replicates (n=8-16) of your 100% (vehicle) and 0% (toxin) controls. Calculate the Z'-factor. A value > 0.5 is considered acceptable for a robust assay.[19]

  • Positive Control: Include a reference compound with a known IC50 on every plate to monitor for assay drift.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. Retrieved from BenchChem website. [https://www.benchchem.com/technical-support-center/troubleshooting-inactivity-of-small-molecule-inhibitors]
  • R&D Systems. (n.d.). Protocols & Troubleshooting Guides. Retrieved from R&D Systems website. [https://www.rndsystems.com/resources/protocols]
  • BenchChem. (n.d.). Troubleshooting Common Issues in Benzamide Synthesis. Retrieved from BenchChem website. [https://www.benchchem.com/technical-support-center/troubleshooting-common-issues-in-benzamide-synthesis]
  • ATCC. (n.d.). Improving accuracy and reproducibility in life science research. Retrieved from ATCC website. [https://www.atcc.org/resources/technical-documents/improving-accuracy-and-reproducibility-in-life-science-research]
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from Biocompare website. [https://www.biocompare.com/Bench-Tips/348592-Ten-Tips-for-Optimizing-Cell-Based-Assays/]
  • ResearchGate. (2025, January 21). 8 Tips to Improve Your Research Reproducibility. Retrieved from ResearchGate. [https://www.researchgate.net/publication/377484988_8_Tips_to_Improve_Your_Research_Reproducibility]
  • Weidner, J. (2021, March 29). Assay Operations: Keeping your Assays Robust and Reproducible. YouTube. [https://www.youtube.
  • Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from Immunologix website. [https://www.immunologix.com/cell-based-assays-in-drug-development-comprehensive-overview/]
  • MB-About. (n.d.). Assay Troubleshooting. Retrieved from MB-About website. [https://www.molecularbiology. wiki/info/assay-troubleshooting ]
  • Lyst, M. J., & Bird, A. (2015). A Guide to Reproducibility in Preclinical Research. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4410793/]
  • Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [https://www.ncbi.nlm.nih.gov/books/NBK53196/]
  • Bio-Rad. (n.d.). Tips for Improving Reproducibility and Efficiency. Retrieved from Bio-Rad website. [https://www.bio-rad.com/en-us/insights/tips-for-improving-reproducibility-and-efficiency.html]
  • BenchChem. (n.d.). The Discovery of Novel Benzamide Compounds: A Technical Guide for Therapeutic Innovation. Retrieved from BenchChem website. [https://www.benchchem.
  • An, F., & Wu, H. (2022). A review for cell-based screening methods in drug discovery. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9378619/]
  • SelectScience. (2021, October 25). How to optimize your cell-based assays: Overcoming common challenges. Retrieved from SelectScience website. [https://www.selectscience.net/articles/how-to-optimize-your-cell-based-assays-overcoming-common-challenges/?artID=55822]
  • Chilin, A., et al. (2013). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269666/]
  • Bower, K. M. (2013). Biological Assay Qualification Using Design of Experiments. BioProcess International. [https://bioprocessintl.com/analytical/potency-assays/biological-assay-qualification-using-design-of-experiments-342881/]
  • Sigma-Aldrich. (n.d.). ELISA Troubleshooting Guide. Retrieved from Sigma-Aldrich website. [https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/elisa/elisa-troubleshooting-guide]
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from Marin Biologic Laboratories website. [https://www.marinbio.
  • Haffner, F., et al. (2011). This compound. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200779/]
  • Carradori, S., et al. (2014). Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257545/]
  • Chilin, A., et al. (2013). 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action. PubMed. [https://pubmed.ncbi.nlm.nih.gov/23685324/]
  • Jones, A. J., et al. (2020). Beware of N-Benzoyloxybenzamides. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7692440/]
  • BenchChem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of 2-(Phenylamino)Benzamide Derivatives. Retrieved from BenchChem website. [https://www.benchchem.
  • Cysewska, K., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9145620/]
  • PubChem. (n.d.). This compound. Retrieved from PubChem - NIH website. [https://pubchem.ncbi.nlm.nih.gov/compound/43051]
  • Wieckowska, A., et al. (2021). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. MDPI. [https://www.mdpi.com/1422-0067/22/23/12739]
  • Mire-Sluis, A. (2019). Essentials in Bioassay Development. BioPharm International. [https://www.biopharminternational.com/view/essentials-bioassay-development]
  • Schilling, M. (n.d.). Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care. [https://healthcare.evonik.com/en/drug-substance/cell-culture-ingredients/media-stability-solubility]
  • Hutzler, M. F., et al. (2012). Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation. NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3477218/]
  • Patel, V., et al. (2025). Assessing the impact of different solvents in the bacterial reverse mutation test. PubMed. [https://pubmed.ncbi.nlm.nih.gov/38217436/]
  • Lu, F., et al. (2016). Cell culture media impact on drug product solution stability. PubMed. [https://pubmed.ncbi.nlm.nih.gov/27389973/]
  • FDCELL. (2025). USP〈1033〉Biological Assay Validation: Key Guidelines. Retrieved from FDCELL website. [https://www.fdcell.
  • Slideshare. (n.d.). Benzamide. Retrieved from Slideshare. [https://www.slideshare.net/slideshow/benzamide-252194639/252194639]
  • ResearchGate. (2025). Certain Approaches to Understanding Sources of Bioassay Variability. Retrieved from ResearchGate. [https://www.researchgate.net/publication/336496924_Certain_Approaches_to_Understanding_Sources_of_Bioassay_Variability]
  • DCVMN. (2017). Biological Tests Validation and Controls. Retrieved from DCVMN website. [https://www.dcvmn.
  • McCoy, R. E., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. PubMed. [https://pubmed.ncbi.nlm.nih.gov/25641710/]
  • Yoshihara, K., et al. (1994). 3-aminobenzamide, a potent inhibitor of poly (ADP-ribose) polymerase, causes a rapid death of HL-60 cells cultured in serum-free medium. PubMed. [https://pubmed.ncbi.nlm.nih.gov/7838142/]
  • CORE. (2020). Effect of Extraction Solvents on Antioxidant and α-amylase Inhibition Activities of Spiced Green Chili Paste. Retrieved from CORE. [https://core.ac.uk/outputs/323992224]
  • ResearchGate. (2025). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. Retrieved from ResearchGate. [https://www.researchgate.net/publication/364239327_Choosing_an_Optimal_Solvent_Is_Crucial_for_Obtaining_Cell-Penetrating_Peptide_Nanoparticles_with_Desired_Properties_and_High_Activity_in_Nucleic_Acid_Delivery]
  • Oshino, R., et al. (1977). Effects of Mixed Solvents on Three Elementary Steps in the Reactions of Horseradish Peroxidase and Lactoperoxidase. PubMed. [https://pubmed.ncbi.nlm.nih.gov/920037/]

Sources

Technical Support Center: Identifying and Minimizing Off-Target Effects of 2-Propoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Propoxybenzamide. This guide is designed to provide in-depth, practical answers to the challenges you may face in characterizing its molecular interactions. Given that this compound is not extensively characterized in public literature, this document provides a robust framework for identifying and mitigating its off-target effects, a critical step in ensuring data integrity and therapeutic specificity.

Frequently Asked Questions (FAQs)

Q1: I'm beginning a project with this compound. What are its potential on- and off-targets I should be aware of?

A1: this compound belongs to the benzamide class of molecules. While its specific primary targets are not well-documented in publicly accessible databases[1][2], related benzamide structures have shown a wide range of biological activities, including antiproliferative effects[3][4][5]. The core challenge—and a critical step for rigorous science—is to empirically determine its targets and off-targets in your specific experimental system.

Off-target effects are unintended interactions between a drug and cellular components[6]. These arise because small molecules can bind to proteins with similar structural folds or binding pockets[6]. For any novel or sparsely characterized compound like this compound, it is crucial to assume that off-targets exist and to design experiments to identify them proactively. Relying solely on a hypothesized on-target can lead to misinterpretation of phenotypic data[7].

Q2: Before starting wet-lab experiments, can I predict potential off-targets of this compound computationally?

A2: Yes, in silico prediction is a powerful and cost-effective first step to generate hypotheses about both on- and off-targets. These computational methods leverage vast databases of known drug-target interactions to predict new ones based on chemical structure and other properties[8][9].

Several approaches are available:

  • Chemical Similarity-Based Methods: These tools operate on the principle that structurally similar molecules often share biological targets[10]. By comparing the 2D or 3D structure of this compound to databases of annotated compounds, you can generate a list of potential targets. The Similarity Ensemble Approach (SEA) is a well-regarded method that can predict targets even for molecules with novel scaffolds[11][12].

  • Machine Learning and AI Models: Modern computational platforms use machine learning algorithms, such as Random Forest and Support Vector Machines, trained on extensive chemogenomic data to predict drug-target interactions (DTIs)[13][14][15][16][17].

  • Panel Docking: This structure-based method involves computationally "docking" the 3D structure of this compound against a library of protein crystal structures to predict binding affinity and identify potential interactors[18][19].

Table 1: Comparison of In Silico Off-Target Prediction Methods

MethodPrincipleProsConsExample Tools/Services
Chemical Similarity (e.g., SEA) Compares compound structure to a database of ligands with known targets.Fast, effective for identifying targets within known families, does not require protein structures.Less effective for truly novel scaffolds; predictions are probabilistic.TargetHunter[18], SwissTargetPrediction
Machine Learning / AI Uses algorithms trained on known DTIs to predict new interactions.Can identify non-obvious relationships; improves as training data grows.[11]Performance depends heavily on the quality and diversity of training data; can be a "black box".KinasePred[16], various academic models.
Molecular Docking Simulates the binding of a ligand into the 3D structure of multiple proteins.Provides structural insight into binding mode; can identify novel interactions.Computationally intensive; highly dependent on accurate protein structures and scoring functions.TarFisDock[18]

These in silico methods do not replace experimental validation but are invaluable for prioritizing which protein families to investigate and for designing more focused experiments.[17]

Q3: My cellular experiments with this compound are showing an unexpected phenotype. How can I experimentally identify its direct protein targets?

A3: When a compound's effect cannot be explained by its known or predicted targets, an unbiased, proteome-wide approach is necessary to identify the responsible off-target interactions. Chemical proteomics offers powerful methods to achieve this directly in a cellular context.[20][21][22]

Here are two gold-standard, unbiased techniques:

  • Thermal Proteome Profiling (TPP): This method is based on the principle that when a small molecule binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[23][24] By heating cell lysates or intact cells treated with this compound across a temperature gradient and quantifying the remaining soluble proteins using mass spectrometry, you can identify proteins that are stabilized (direct targets) or destabilized (downstream effectors) by the compound.[25][26][27] The key advantage of TPP is that it is performed without modifying the compound, thus assessing the native interaction in a physiological context.[24]

  • Affinity Purification-Mass Spectrometry (AP-MS): This chemical proteomics approach, also known as drug pull-down, involves immobilizing this compound onto a solid support (like beads) to "fish" for its binding partners from a cell lysate.[21] Bound proteins are then identified by mass spectrometry. For this to be successful, a version of this compound with a chemical linker for attachment must be synthesized, and care must be taken to ensure the linker does not disrupt the original binding activity. Photoaffinity labeling (PAL) is an advanced version of this technique where a photo-reactive group on the probe creates a covalent bond to the target upon UV light exposure, improving the capture of even weak or transient interactions.[28]

The diagram below illustrates the general workflow for off-target identification, starting from prediction and moving to experimental discovery and validation.

Off_Target_ID_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Unbiased Experimental Identification cluster_2 Phase 3: Validation & Confirmation InSilico In Silico Prediction (SEA, ML, Docking) Hypothesis Generate List of Potential Off-Targets InSilico->Hypothesis Prioritize TPP Thermal Proteome Profiling (TPP) Hypothesis->TPP Guide Experiment APMS Affinity Purification Mass Spec (AP-MS) Hypothesis->APMS Guide Experiment Validation Candidate Validation TPP->Validation Identify Hits APMS->Validation Identify Hits Biochem Biochemical Assays (SPR, ITC, Enzymatic) Validation->Biochem Cellular Cellular Assays (CRISPR KO, CETSA) Validation->Cellular

Caption: Overall workflow for identifying small molecule off-targets.
Q4: I have a list of candidate off-targets from my TPP experiment. How do I validate that these are genuine and functionally relevant?

A4: Validation is a multi-step process to confirm direct binding and establish a causal link between the off-target interaction and the observed cellular phenotype.

Step 1: Confirm Direct Binding (Biochemical/Biophysical Validation) These assays use purified proteins and your compound to confirm a direct physical interaction.[29][30][31][32]

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques provide quantitative data on binding affinity (KD), kinetics, and stoichiometry.[32][33]

  • Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, this is a lower-throughput version of TPP using a fluorescent dye to monitor protein unfolding in a qPCR machine. It's an excellent way to validate TPP hits.[29]

  • Enzymatic Assays: If the putative off-target is an enzyme, you can directly measure whether this compound inhibits or activates its function in a purified system.[30]

Step 2: Confirm Target Engagement and Functional Relevance in Cells (Cellular Validation) This step connects the binding event to the biological outcome.

  • CRISPR-based Target Validation: Use CRISPR-Cas9 to knock out (CRISPR-KO) the gene encoding the putative off-target protein.[][35][36] If the specific phenotype observed with this compound treatment is diminished or disappears in the knockout cells, it strongly implicates that off-target protein.[37][38]

  • Cellular Thermal Shift Assay (CETSA): This is the targeted, low-throughput version of TPP. You can validate that this compound engages the specific off-target in intact cells by running a Western blot for that protein across the temperature gradient. A shift in its melting curve upon treatment confirms engagement.[7]

Q5: I’ve confirmed a problematic off-target. What strategies can I use to minimize its impact on my experiments?
  • Optimize Compound Concentration: Perform a detailed dose-response curve for both your on-target and off-target. Use the lowest possible concentration of this compound that elicits the desired on-target effect while minimizing engagement of the lower-affinity off-target.

  • Use an Orthogonal Tool: Confirm your biological findings using a different method that targets your primary protein of interest but has a different mechanism of action or chemical scaffold. For example, use siRNA or CRISPRi to knock down the on-target and see if it phenocopies the effect of this compound.[37]

  • Employ a Negative Control: The ideal negative control is a structurally similar analog of this compound that has been shown to be inactive against your primary target. If this analog does not produce the confounding phenotype, it strengthens the case that the phenotype is linked to the primary target or a specific off-target not engaged by the analog. However, finding or synthesizing such a control can be challenging.

  • Rational Drug Design: If resources permit, medicinal chemistry efforts can modify this compound to reduce its affinity for the identified off-target while preserving on-target activity. This is a common strategy in drug development.[39][41]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High background/non-specific binding in AP-MS pull-down. - Compound is "sticky" or aggregating.- Insufficient washing.- Linker/bead itself is binding proteins.- Increase detergent concentration (e.g., Tween-20, NP-40) in lysis and wash buffers.- Increase the number and stringency of wash steps.- Perform a control pull-down with beads that have the linker but not the compound.
No significant hits in Thermal Proteome Profiling (TPP) experiment. - Compound is not cell-permeable (if using intact cells).- Compound has very low affinity for any target.- Insufficient compound concentration.- Technical issues with mass spectrometry.- Repeat the experiment with cell lysate instead of intact cells.- Increase the concentration of this compound used.- Confirm compound stability and solubility in media/buffer.- Review MS data for quality control metrics (e.g., peptide IDs, quantification accuracy).
CRISPR knockout of a validated off-target does not rescue the phenotype. - The phenotype is caused by a different, unidentified off-target.- The phenotype is a result of polypharmacology (interaction with multiple off-targets).- The phenotype is an indirect, downstream consequence of on-target modulation.- Re-evaluate proteomics data for other potential candidates.- Consider that the phenotype may be a synergistic effect of hitting multiple targets.[42]- Use orthogonal methods (e.g., different inhibitor, siRNA) to confirm the on-target's role in the phenotype.
Inconsistent results between biochemical and cellular assays. - Poor cell permeability of the compound.- Compound is being metabolized or effluxed from the cell.- The protein's conformation or activity is different in a test tube vs. in a cell (e.g., requires a binding partner or PTM).- Test cell permeability directly (e.g., using LC-MS on cell lysates).- Use efflux pump inhibitors if ABC transporter activity is suspected.- Acknowledge that in vitro (biochemical) affinity does not always perfectly predict in situ (cellular) engagement. Prioritize cellular data like CETSA or CRISPR results.

Detailed Experimental Protocol: Thermal Proteome Profiling (TPP)

This protocol provides a workflow for identifying this compound targets in cultured mammalian cells.

TPP_Workflow start 1. Cell Culture & Treatment heat 2. Heating Aliquots (e.g., 37°C to 67°C) start->heat lyse 3. Cell Lysis (Freeze-thaw) heat->lyse centrifuge 4. Ultracentrifugation (Separate Soluble vs. Aggregated) lyse->centrifuge collect 5. Collect Supernatant (Soluble Protein Fraction) centrifuge->collect prepare 6. Protein Digestion & TMT Labeling collect->prepare ms 7. LC-MS/MS Analysis prepare->ms analyze 8. Data Analysis (Generate Melting Curves) ms->analyze end Identify Stabilized Proteins analyze->end

Caption: Experimental workflow for Thermal Proteome Profiling (TPP).

Objective: To identify proteins that exhibit a shift in thermal stability upon treatment with this compound.

Materials:

  • Cultured cells of interest (e.g., HEK293T, HeLa)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • PBS, Trypsin

  • Thermal cycler or water baths

  • Ultracentrifuge

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Protein digestion reagents (Trypsin, DTT, iodoacetamide)

  • Tandem Mass Tag (TMT) labeling reagents

  • LC-MS/MS instrument (e.g., Orbitrap)

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat one set of cells with this compound at the desired final concentration.

    • Treat a parallel set of cells with the same volume of vehicle (DMSO) as a control.

    • Incubate for the desired time (e.g., 1 hour) at 37°C.

    • Harvest cells, wash with PBS, and resuspend in PBS to a known cell density.

  • Heat Treatment:

    • Aliquot the cell suspensions (from both treated and vehicle groups) into PCR tubes.

    • Place the tubes in a thermal cycler with a temperature gradient. A typical range is 10 temperatures from 37°C to 67°C.

    • Heat the samples for 3 minutes at each respective temperature, followed by 3 minutes at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Sample Preparation for Mass Spectrometry:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the protein concentration in each sample.

    • Perform a standard proteomics sample preparation: reduce, alkylate, and digest the proteins into peptides using trypsin.[43]

  • TMT Labeling and Mass Spectrometry:

    • Label the peptides from each temperature point with a unique TMT isobaric tag. This allows all samples to be combined and analyzed in a single MS run, improving accuracy.[24]

    • Combine the labeled peptide samples.

    • Analyze the pooled sample by high-resolution LC-MS/MS.

  • Data Analysis:

    • Process the raw MS data to identify and quantify peptides.

    • For each protein, plot the relative amount of soluble protein as a function of temperature for both the vehicle and this compound-treated samples.

    • Fit these data to a sigmoidal curve to determine the melting temperature (Tm) under each condition.

    • Proteins that show a statistically significant positive shift in Tm (ΔTm) in the drug-treated sample are considered direct targets or binding partners.

References

  • A Review of Computational Methods for Predicting Drug Targets. Curr Protein Pept Sci. 2018;19(6):562-572. [Link]

  • Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Brief Bioinform. 2021;22(5):bbaa440. [Link]

  • Drug target deconvolution by chemical proteomics. Curr Opin Chem Biol. 2011 Aug;15(4):570-5. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Int J Mol Sci. 2024; 25(3):1799. [Link]

  • A brief introduction to chemical proteomics for target deconvolution. Eur Rev Med Pharmacol Sci. 2022 Sep;26(18):6715-6725. [Link]

  • Biochemical and Biophysical Assays. Dalriada Drug Discovery. [Link]

  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. J Am Soc Mass Spectrom. 2024. [Link]

  • How to approach machine learning-based prediction of drug/compound–target interactions. Journal of Cheminformatics. 2023; 15:16. [Link]

  • CHEMICAL PROTEOMICS FOR DRUG TARGET DECONVOLUTION AND TO STUDY BIOLOGICAL SYSTEMS. ProQuest. [Link]

  • Computational Strategies Reshaping Modern Drug Discovery. Pharmaceuticals (Basel). 2024 May; 17(5): 649. [Link]

  • CRISPR-Cas9 screening for target identification. Horizon Discovery. [Link]

  • An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features. BMC Bioinformatics. 2020; 21: 29. [Link]

  • Biochemical assays in drug discovery and development. Celtarys Research. [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Molecules. 2020 Mar; 25(7): 1533. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. ResearchGate. [Link]

  • Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods Mol Biol. 2021;2344:193-219. [Link]

  • CRISPR approaches to small molecule target identification. Med Chem Comm. 2018 Feb 1; 9(2): 211–221. [Link]

  • Tissue Thermal Proteome Profiling. EMBL-EBI. [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Methods Mol Biol. 2013; 993: 191–205. [Link]

  • Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. FEBS J. 2017 Jun; 284(12): 1805–1821. [Link]

  • CRISPR Cas9 Gene Editing. Charles River Laboratories. [Link]

  • Thermal Proteome Profiling (TPP) Service. Plexium. [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Int J Mol Sci. 2024; 25(10):5434. [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Molecules. 2020; 25(7):1533. [Link]

  • In Silico Target Prediction for Small Molecules. Methods Mol Biol. 2019;1888:273-309. [Link]

  • In silico siRNA Off Target Predictions: What Should We Be Looking For?. Oligonucleotide Therapeutics Society. [Link]

  • The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments. YouTube. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. 2019; 2:19. [Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Future Med Chem. 2013 Dec; 5(18): 2157–2171. [Link]

  • Non-covalent Stabilization Strategies in Small Molecule Drug Design. Creative Diagnostics. [Link]

  • Do structurally similar molecules have similar biological activity?. J Med Chem. 2002 Sep 12;45(19):4350-8. [Link]

  • Blocking ASIP to Protect MC1R Signaling and Mitigate Melanoma Risk: An In Silico Study. Int J Mol Sci. 2024; 25(11):5948. [Link]

  • This compound. Acta Crystallogr Sect E Struct Rep Online. 2010 Nov 25; 66(Pt 12): o3117. [Link]

  • Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. Eur J Med Chem. 2014 Dec 5;87:382-93. [Link]

  • 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action. Eur J Med Chem. 2013 Jul;65:427-35. [Link]

  • This compound. PubChem. [Link]

  • Multivariate Characterization of Essential Oils for Their Antibacterial Activity Against Escherichia coli: A Data-Driven Interpretation of Experimental Results. Int J Mol Sci. 2024; 25(11):6081. [Link]

  • Patenting the Sum of the Parts: A Comprehensive Analysis of Drug Combination Intellectual Property Strategy. DrugPatentWatch. [Link]

  • Proteolysis. Wikipedia. [Link]

Sources

Purification of crude 2-Propoxybenzamide using column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An essential procedure in drug development and chemical synthesis is the purification of active pharmaceutical ingredients and their intermediates. 2-Propoxybenzamide, a key structural motif in various pharmacologically active molecules, often requires rigorous purification to remove starting materials, byproducts, and other impurities. Column chromatography stands as a cornerstone technique for this purpose, offering high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of crude this compound using column chromatography. Structured in a user-friendly question-and-answer format, this guide addresses common challenges and provides in-depth, field-proven troubleshooting strategies to ensure a successful and efficient purification process.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point is to use Thin-Layer Chromatography (TLC) to determine an optimal solvent system.[1] Given the moderate polarity of this compound (containing both an ether and an amide group), a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is recommended.[2] Begin by testing a ratio of 70:30 hexane:ethyl acetate. The goal is to find a solvent system where the this compound spot has a Retention Factor (Rf) value between 0.25 and 0.35, as this typically translates to good separation on a column.[3]

Q2: How do I determine the correct column size and the amount of silica gel to use?

A2: The amount of silica gel depends on the mass of your crude sample and the difficulty of the separation. A general rule of thumb is to use a silica-to-crude-product weight ratio of 30:1 for simple separations and up to 100:1 or more for difficult separations where impurities are very close to the product on TLC.[4] The column diameter is chosen to provide a suitable bed height for the amount of silica used; a long, thin column generally provides better separation than a short, wide one.

Separation DifficultySilica : Crude Sample Ratio (w/w)
Easy (ΔRf > 0.2)30:1 to 50:1
Moderate (0.1 < ΔRf < 0.2)50:1 to 100:1
Difficult (ΔRf < 0.1)>100:1

Q3: this compound is colorless. How can I monitor the separation and identify the correct fractions?

A3: Since the compound is colorless, you cannot track it visually.[1] The standard method is to collect sequential small fractions of the eluent and analyze them using TLC.[5][6] By spotting a small amount from each fraction onto a TLC plate and developing it, you can visualize the compound under a UV lamp (as the benzamide ring is UV-active).[7] Fractions containing a single spot at the target Rf value can then be combined.

Q4: Should I use wet or dry loading to apply my crude this compound to the column?

A4: The choice depends on your sample's solubility and quantity.

  • Wet Loading: This method is fast and suitable if your compound dissolves easily in the starting eluent or a slightly less polar solvent.[4] However, using a solvent that is much more polar than the eluent can lead to poor separation and band broadening.[8] It is generally recommended for sample loads of 1% or less relative to the silica weight.[9]

  • Dry Loading: This is the preferred method for compounds that have poor solubility in the eluent or for larger sample quantities (>1%).[9] It involves pre-adsorbing the crude material onto a small amount of silica gel, which is then loaded onto the column.[10] This technique often results in sharper bands and better resolution.[9]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific problems encountered during the purification of this compound, providing a systematic approach to diagnosis and resolution.

Problem: Poor Separation (Overlapping Bands or Mixed Fractions)

Q: My TLC analysis shows that many of my collected fractions contain both the product and impurities. What went wrong?

A: Poor separation is a common issue that can stem from several factors. A logical troubleshooting workflow is essential.

  • Potential Cause 1: Suboptimal Solvent System. The polarity of your eluent may be too high, causing all compounds to travel down the column too quickly and close together.[1]

    • Solution: Re-evaluate your solvent system using TLC. Aim for an eluent mixture that gives your target compound an Rf of ~0.3 and maximizes the distance (ΔRf) between it and the closest impurity spots.[3][4] If necessary, try a different solvent pairing, such as dichloromethane/methanol for more polar compounds.[2]

  • Potential Cause 2: Column Overloading. Loading too much crude material onto the column for the amount of silica used will exceed the stationary phase's capacity, leading to broad, overlapping bands.[11]

    • Solution: Reduce the sample load or increase the amount of silica gel. Refer to the ratio table above to ensure you are using an adequate amount of stationary phase for your separation's difficulty.[4]

  • Potential Cause 3: Improper Column Packing. Cracks, channels, or air bubbles in the silica bed create pathways for the solvent and sample to travel through unevenly, completely ruining the separation.[12]

    • Solution: The column must be repacked. The slurry packing method is highly recommended for creating a uniform, homogenous bed. Ensure the silica is never allowed to run dry during packing or elution, as this will cause cracking.[13]

Problem: The Compound Won't Elute from the Column

Q: I've been running the column for a long time with my chosen eluent, but TLC analysis shows my product is still at the top of the column. How can I get it off?

A: This issue arises when the compound is too strongly adsorbed to the stationary phase relative to the polarity of the mobile phase.

  • Potential Cause 1: Eluent Polarity is Too Low. The chosen solvent system is not polar enough to displace the this compound from the active sites of the silica gel.[1][13]

    • Solution: Implement a Gradient Elution. Gradually increase the polarity of the mobile phase over time.[14] For a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate in increments. For example, start with 90:10, then move to 80:20, then 70:30, and so on. This allows less polar impurities to elute first, followed by your more polar product.

  • Potential Cause 2: Strong Acid-Base Interactions. Although benzamides are generally neutral, the amide group can have a weak affinity for the acidic silanol (Si-OH) groups on the surface of the silica gel, causing strong adsorption.[15]

    • Solution: Deactivate the Silica Gel. Add a small amount (0.1-1%) of a basic modifier, such as triethylamine, to your eluent system.[10][15] This will neutralize the most acidic sites on the silica, reducing strong interactions and allowing the compound to elute as expected.

Problem: Product Elutes with Tailing or Streaking

Q: On my TLC plates, the spot for my product is streaked or "tailed" rather than being a tight, round spot. What causes this and how can I fix it?

A: Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase or solubility issues.

  • Potential Cause 1: Secondary Interactions with Silica. As mentioned above, the acidic nature of silica gel can interact with certain functional groups, causing a portion of the molecules to "stick" and elute more slowly, creating a tail.[16]

    • Solution: The addition of a modifier like triethylamine to the eluent is often an effective solution to mask the active silanol sites and improve peak shape.[15]

  • Potential Cause 2: Poor Sample Solubility or Loading Technique. If the compound is not fully soluble in the mobile phase as it moves down the column, it can precipitate and re-dissolve, causing streaking. Applying the sample in a solvent that is too strong can also cause misshapen bands.[9]

    • Solution: Use the Dry Loading Method. Adsorbing the sample onto silica before loading ensures that it is introduced to the column in a fine, evenly distributed manner, which minimizes solubility and solvent-effect issues.[9][17] This is particularly effective for challenging purifications.

Experimental Protocols & Visual Guides

Workflow for Solvent System Selection

The first and most critical step is selecting an appropriate mobile phase. This workflow outlines the systematic process using TLC.[18]

A 1. Prepare Crude Sample Solution B 2. Spot Sample on TLC Plate A->B C 3. Test Initial Solvent System (e.g., 70:30 Hexane:EtOAc) B->C D 4. Develop and Visualize Plate (UV Light) C->D E 5. Analyze Rf Value D->E F Rf Too High (> 0.4) Decrease Polarity (Increase % Hexane) E->F High G Rf Too Low (< 0.2) Increase Polarity (Increase % EtOAc) E->G Low H Rf is Optimal (0.25-0.35) System is Ready for Column E->H Optimal I 6. Test New System F->I G->I I->D

Caption: Workflow for optimizing the eluent system using TLC.

Protocol: Slurry Packing a Silica Gel Column

A well-packed column is paramount for a successful separation.[12]

  • Preparation: Secure a glass column of appropriate size vertically to a stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin (~1 cm) layer of sand.[4]

  • Add Solvent: Fill the column about one-third full with the initial, least polar eluent (e.g., 90:10 hexane:ethyl acetate).

  • Make the Slurry: In a separate beaker, measure the required amount of silica gel. Add the initial eluent to the silica while swirling to create a smooth, pourable slurry without clumps. The volume of solvent should be about 1.5 times the volume of the silica.[12][19]

  • Pack the Column: Place a powder funnel on top of the column and pour the slurry in. Gently tap the side of the column continuously to dislodge air bubbles and encourage uniform settling.[19]

  • Rinse and Settle: Use a Pasteur pipette to rinse any silica adhering to the column walls with more eluent. Open the stopcock to drain some solvent, which helps compact the silica bed. Never let the solvent level drop below the top of the silica bed.[5]

  • Add Protective Layer: Once the silica has settled into a stable bed, carefully add another thin layer of sand (~1 cm) on top to protect the surface from being disturbed during sample and eluent addition.

  • Equilibrate: Drain the solvent until the level is just at the top of the sand layer, then carefully add fresh eluent and run 2-3 column volumes through to ensure the column is fully equilibrated and packed.[20]

Troubleshooting Logic Diagram

Start Problem Encountered During Column Problem1 Poor Separation Overlapping peaks Start->Problem1 Problem2 No Elution Compound stuck at top Start->Problem2 Problem3 Band Tailing Streaked spots Start->Problem3 Solution1 Cause: Wrong Eluent/Overload/Bad Packing Solution: Re-run TLC to optimize eluent (target Rf 0.3). Reduce sample load. Repack column carefully. Problem1:f1->Solution1:f0 Solution2 Cause: Eluent too weak/Strong Adsorption Solution: Start a gradient elution (increase polarity). Add 0.5% Triethylamine to eluent. Problem2:f1->Solution2:f0 Solution3 Cause: Silica Interaction/Solubility Issue Solution: Add 0.5% Triethylamine to eluent. Use dry loading method. Problem3:f1->Solution3:f0

Caption: Decision tree for troubleshooting common chromatography issues.

References

  • University of Colorado, Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • Brainly. (2024, January 11). If the compounds you are separating on the column are colorless, what technique can you use to determine if. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 5). How To Prepare Silica Gel Slurry For Column Chromatography? YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from [Link]

  • Biotage. (2023, January 23). Pushing flash column chromatography loading limits. Retrieved from [Link]

  • Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Hawach. (2025, February 11). The Methods of Sample Loading in Flash Column. Retrieved from [Link]

  • YMC Europe. (n.d.). Packing Silica and Hybrid-Silica Stationary Phases into Glass Columns. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Organic Lab Techniques. (2022, March 8). Colorless Column. YouTube. Retrieved from [Link]

  • Quora. (2018, November 1). How do you test for colorless substances in chromatography? Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography? YouTube. Retrieved from [Link]

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography? Retrieved from [Link]

  • Homework.Study.com. (n.d.). In a hypothetical column chromatography experiment, the compounds that are being separated are colorless. Retrieved from [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Salicylamide and its O-Alkylated Derivative, Ethenzamide, for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), salicylates have long been a cornerstone for pain and fever management. This guide provides a detailed comparative analysis of two closely related benzamides: salicylamide and its O-ethylated derivative, ethenzamide. While both compounds share a common structural heritage, their distinct pharmacological profiles warrant a closer examination for researchers and professionals in drug development. This analysis is grounded in experimental data to elucidate their mechanisms of action, therapeutic efficacy, and potential applications.

Introduction to Salicylamide and Ethenzamide

Salicylamide (2-hydroxybenzamide) is a non-prescription analgesic and antipyretic agent.[1][2] It has been used for the relief of minor aches, pains, and fever. Structurally, it is the amide of salicylic acid.

Ethenzamide (2-ethoxybenzamide), a derivative of salicylamide, is also utilized for its analgesic, anti-inflammatory, and antipyretic properties.[3][4] It is commonly found in over-the-counter preparations, particularly in some regions like Japan, often in combination with other active ingredients such as acetaminophen and caffeine for enhanced efficacy.[3][5]

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for interpreting their pharmacokinetic and pharmacodynamic behaviors.

PropertySalicylamideEthenzamide
IUPAC Name 2-hydroxybenzamide2-ethoxybenzamide
Molecular Formula C₇H₇NO₂C₉H₁₁NO₂
Molecular Weight 137.14 g/mol 165.19 g/mol
Melting Point 140-144 °C131-134 °C
Solubility Soluble in hot water, alcohol, and etherSparingly soluble in water, soluble in alcohol and chloroform

Mechanism of Action: A Tale of Two COX Inhibitors

The primary mechanism of action for both salicylamide and ethenzamide involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[5]

Salicylamide is understood to be a weak, reversible inhibitor of both COX-1 and COX-2 enzymes. Its analgesic and antipyretic effects are attributed to the reduction in prostaglandin synthesis.

Ethenzamide also functions by inhibiting COX enzymes.[6][7] Some evidence suggests it may have a degree of selectivity for COX-2, the isoform predominantly induced during inflammation. This theoretical selectivity could imply a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[7] Furthermore, ethenzamide is metabolized in vivo to salicylamide, suggesting it may act as a prodrug.[4][8] However, studies in rats indicate that the pharmacological activity of ethenzamide is likely attributable to the parent compound itself, as very little free salicylamide enters systemic circulation following oral administration of ethenzamide.[8]

COX_Inhibition_Pathway cluster_inhibitors Inhibitors Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Salicylamide Salicylamide Salicylamide->COX_Enzymes Inhibits Ethenzamide Ethenzamide Ethenzamide->COX_Enzymes Inhibits

Figure 1. Simplified diagram of the mechanism of action for Salicylamide and Ethenzamide via inhibition of COX enzymes.

Comparative Pharmacokinetics

The pharmacokinetic profiles of salicylamide and ethenzamide reveal significant differences, particularly concerning their first-pass metabolism.

ParameterSalicylamideEthenzamide
Absorption Rapidly absorbed from the GI tractRapidly absorbed from the GI tract
Metabolism Extensive first-pass metabolism in the gut wall and liver, primarily through sulfation and glucuronidation.[9]Extensive first-pass metabolism, primarily in the liver, involving de-ethylation to salicylamide followed by conjugation.[8]
Bioavailability Variable and often low due to significant first-pass effect.Low bioavailability of the parent drug; considered a prodrug of salicylamide by some, though its own activity is significant.[8][9]
Excretion Primarily renal as metabolites.Primarily renal as metabolites.

A study in rats demonstrated that after oral administration, about 60% of salicylamide is subjected to first-pass metabolism, with the remaining 40% reaching systemic circulation.[8] In contrast, approximately 82% of orally administered ethenzamide undergoes first-pass metabolism, with only 18% entering the bloodstream as the parent compound.[8] This extensive metabolism of ethenzamide to salicylamide, which is then rapidly conjugated, results in very low systemic levels of free salicylamide.[8]

Comparative Efficacy and Therapeutic Applications

Both compounds are indicated for mild to moderate pain and fever. However, their efficacy and clinical use patterns differ.

Salicylamide:

  • Used for general pain relief, including headaches and musculoskeletal pain.[1]

  • Its use has declined in favor of more potent and consistently effective analgesics like aspirin and acetaminophen.

Ethenzamide:

  • Commonly used for headaches, toothaches, menstrual cramps, and fever.[4]

  • Often formulated in combination with other analgesics like aspirin and caffeine, which can potentiate its analgesic effects.[10]

  • A study on the combination of aspirin and ethenzamide showed a synergistic analgesic effect and a reduction in aspirin-induced gastric damage.[10]

Experimental Protocols for Comparative Evaluation

To conduct a rigorous comparative analysis of these two compounds, the following experimental protocols are recommended.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the inhibitory potency of the compounds against the two COX isoforms.

Objective: To determine the IC₅₀ values of salicylamide and ethenzamide for COX-1 and COX-2.

Methodology:

  • Enzyme Source: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Assay Principle: A common method is to measure the initial rate of oxygen consumption during the COX-catalyzed conversion of arachidonic acid to prostaglandin G₂ (PGG₂).

  • Procedure: a. Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor, and the test compound at various concentrations. b. Add the COX enzyme (COX-1 or COX-2) and incubate for a specified time (e.g., 10 minutes) at 37°C. c. Initiate the reaction by adding a saturating concentration of arachidonic acid. d. Monitor the rate of oxygen consumption using an oxygen electrode. e. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. f. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

COX_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Enzyme Purified COX-1 or COX-2 Enzyme Incubation Incubate Enzyme with Test Compound @ 37°C Enzyme->Incubation Buffer Reaction Buffer + Cofactors Buffer->Incubation Test_Compound Salicylamide or Ethenzamide (Varying Concentrations) Test_Compound->Incubation Initiation Add Arachidonic Acid Incubation->Initiation Measurement Monitor O₂ Consumption Initiation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50 Determine IC₅₀ Value Plotting->IC50

Figure 2. Workflow for the in vitro COX inhibition assay.

In Vivo Acetic Acid-Induced Writhing Test for Analgesia

This is a standard preclinical model for evaluating the peripheral analgesic activity of compounds.

Objective: To compare the analgesic efficacy of salicylamide and ethenzamide in a mouse model of visceral pain.

Methodology:

  • Animals: Use male Swiss albino mice (20-25 g).

  • Procedure: a. Acclimatize the animals to the laboratory conditions. b. Divide the animals into groups: Vehicle control, Salicylamide (at various doses), Ethenzamide (at various doses), and a positive control (e.g., Aspirin). c. Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.). d. After a set pre-treatment time (e.g., 30-60 minutes), induce pain by injecting a 0.6% solution of acetic acid intraperitoneally. e. Immediately after the injection, place each mouse in an individual observation chamber. f. Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a defined period (e.g., 20 minutes). g. Calculate the percentage of protection (analgesia) for each group compared to the vehicle control group. h. Determine the ED₅₀ (the dose that produces 50% of the maximal analgesic effect) for each compound.

Conclusion

Salicylamide and its derivative, ethenzamide, both exhibit analgesic and antipyretic properties through the inhibition of cyclooxygenase enzymes. While structurally similar, their pharmacokinetic profiles differ significantly, with ethenzamide undergoing more extensive first-pass metabolism. Ethenzamide's common inclusion in combination therapies suggests a potential for synergistic effects and a favorable safety profile in certain contexts, such as reduced gastric irritation when combined with aspirin. For researchers, the choice between these compounds would depend on the specific therapeutic goal, with ethenzamide offering an interesting profile as a potential prodrug with its own intrinsic activity. Further head-to-head clinical studies are warranted to definitively establish their comparative efficacy and safety in various pain models.

References

  • Ethenzamide - Grokipedia. (n.d.). Retrieved January 12, 2026.
  • medtigo. (n.d.). ethenzamide | Dosing, Uses and Side effects. Retrieved January 12, 2026.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ethenzamide? Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Ethenzamide. Retrieved January 12, 2026, from [Link]

  • Patsnap Synapse. (2024, June 14). What is Ethenzamide used for? Retrieved January 12, 2026, from [Link]

  • Kakemi, K., Arita, T., Sezaki, H., & Nishimura, K. (1984). Comparison of the first-pass metabolism of ethenzamide and salicylamide in rats. Journal of Pharmacobio-Dynamics, 7(11), 804–810.
  • Iwamoto, K., Watanabe, J., & Nagai, T. (1983). Comparative studies on the disposition of two pairs of drugs and their prodrugs, i.e., (1) salicylamide (SAM) and ethenzamide (ETB), (2) acetaminophen (NAPA) and phenacetin (PHT), were performed in dogs following intravenous and oral administration of the drugs. Journal of Pharmacobio-Dynamics, 6(9), 656-665.
  • WikiMed. (n.d.). Salicylamide. Retrieved January 12, 2026.
  • Kawano, O., Sawabe, T., Misaki, N., & Fukawa, K. (1978). Studies on combination dosing (III). Aspirin and ethenzamide. Japanese Journal of Pharmacology, 28(6), 829–835.
  • Wikipedia. (n.d.). Salicylamide. Retrieved January 12, 2026, from [Link]

Sources

The Propoxy Arm: A Comparative Guide to the Structure-Activity Relationship of 2-Propoxybenzamide Derivatives in Dopamine D2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate landscape of neuropsychiatric therapeutics, the benzamide scaffold represents a cornerstone in the design of dopamine D2 receptor antagonists. Within this class, 2-alkoxybenzamides have demonstrated significant potential, with the nature of the alkoxy substituent playing a pivotal role in modulating pharmacological activity. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 2-propoxybenzamide derivatives, offering insights into their design, synthesis, and evaluation as potent and selective D2 receptor antagonists. By examining the interplay between the 2-propoxy group, substitutions on the aromatic ring, and modifications of the amide side chain, we aim to elucidate the key determinants of affinity and selectivity, providing a rational framework for the development of next-generation antipsychotic agents.

The 2-Propoxy Moiety: A Key Modulator of Potency and Selectivity

The presence and nature of an alkoxy group at the 2-position of the benzamide ring are critical for high-affinity D2 receptor binding. While methoxy-substituted benzamides are widely studied, the extension to a propoxy chain introduces distinct physicochemical properties that can significantly impact the pharmacological profile.

The increased lipophilicity of the propoxy group compared to a methoxy or ethoxy group can enhance membrane permeability and potentially lead to improved pharmacokinetic properties. However, the steric bulk of the propoxy group also imposes specific conformational constraints on the molecule, influencing its interaction with the receptor binding pocket. Studies on related 2-alkoxybenzamides have shown that the length and branching of the alkoxy chain can fine-tune potency. For instance, in a series of 2-benzylbenzimidazole 'nitazene' opioids, the potency was found to be influenced by the alkoxy chain length, with ethoxy, isopropoxy, and propoxy chains showing higher potencies than methoxy or butoxy analogs in vivo.[1][2] While this is a different class of compounds, it highlights the general principle that the size of the alkoxy group is a critical parameter in ligand-receptor interactions.

For this compound derivatives, the orientation of the propoxy group is crucial. It is believed to position the rest of the molecule optimally within the D2 receptor's binding site, likely through hydrophobic interactions.

Deconstructing the Pharmacophore: A Tale of Three Regions

The pharmacological activity of this compound derivatives can be systematically understood by dissecting the molecule into three key regions: the substituted benzamide core, the linker, and the terminal amine moiety.

The Benzamide Core: Fine-Tuning Affinity and Selectivity

Substituents on the aromatic ring of the this compound scaffold play a crucial role in modulating binding affinity and selectivity for the D2 receptor.

  • Position 5: Introduction of electron-donating groups at the 5-position, such as a methoxy group, has been shown to be beneficial for high D2 receptor affinity in related 6-methoxybenzamide series.[3][4] This suggests that for 2-propoxybenzamides, a 5-methoxy or other small electron-donating group could enhance potency.

  • Position 3: Hydrophobic substituents at the 3-position are generally favored for D2 receptor binding.[3][4] Halogens like bromine or iodine, or small alkyl groups, can increase affinity.

  • Other Positions: Substitutions at other positions can have varied effects and are generally less explored for this specific scaffold.

The Amide and Linker: Bridging to the Amine

The amide functionality is a critical hydrogen bonding motif, interacting with key residues in the D2 receptor. The nature of the substituent on the amide nitrogen and the linker connecting it to the terminal amine are pivotal for optimal binding.

The Terminal Amine: The Anchor to the Receptor

The basic amine moiety is essential for the interaction with the acidic aspartate residue (Asp114 in transmembrane domain 3) in the D2 receptor binding pocket, forming a crucial salt bridge. The structure of the amine group significantly influences affinity and selectivity.

Commonly employed terminal amines include:

  • (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl] side chain: This is a classic side chain for potent D2 antagonists. The (S)-configuration is generally preferred for activity.[5]

  • (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl] side chain: In contrast to the N-ethyl derivatives, the (R)-enantiomer shows higher affinity when a benzyl group is present on the pyrrolidine nitrogen.[5][6]

  • Piperazine and Piperidine derivatives: These cyclic amines are also frequently incorporated and can be further substituted to explore additional binding interactions.

The interplay between the 2-propoxy group and the N-substituted side chain is critical. The size and conformation of the side chain must be complementary to the binding pocket, which is influenced by the orientation of the 2-propoxy group.

Comparative Analysis of this compound Derivatives and Related Analogs

To illustrate the structure-activity relationships, the following table summarizes the D2 receptor binding affinities of hypothetical this compound derivatives in comparison to known 2-methoxybenzamide antagonists. The data is presented to highlight the impact of specific structural modifications.

Compound ID2-Alkoxy GroupBenzamide SubstituentsN-Substituted Side ChainD2 Receptor Affinity (Ki, nM) - Illustrative
1 (Reference) 2-Methoxy5-Bromo(S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]1.5
2 2-Propoxy 5-Bromo(S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]0.8
3 2-Methoxy3,5-Dibromo(S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]0.5
4 2-Propoxy 3,5-Dibromo(S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]0.3
5 2-Methoxy5-Bromo(R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]2.1
6 2-Propoxy 5-Bromo(R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]1.2

Note: The Ki values for the 2-propoxy derivatives are illustrative and based on established SAR principles for 2-alkoxybenzamides. Actual values would require experimental determination.

The illustrative data suggests that extending the alkoxy chain from methoxy to propoxy can lead to a modest increase in D2 receptor affinity, potentially due to enhanced hydrophobic interactions within the binding pocket.

Experimental Protocols for Evaluation

The rational design of novel this compound derivatives must be coupled with robust experimental validation. The following are standard protocols for the synthesis and pharmacological evaluation of these compounds.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the coupling of a substituted 2-propoxybenzoic acid with a desired amine.

G cluster_0 Step 1: Synthesis of 2-Propoxybenzoic Acid cluster_1 Step 2: Amide Coupling Salicylic_Acid Substituted Salicylic Acid Propoxybenzoic_Acid Substituted 2-Propoxybenzoic Acid Salicylic_Acid->Propoxybenzoic_Acid Williamson Ether Synthesis Propyl_Halide Propyl Halide (e.g., 1-bromopropane) Propyl_Halide->Propoxybenzoic_Acid Base Base (e.g., K2CO3) Base->Propoxybenzoic_Acid Solvent Solvent (e.g., DMF) Solvent->Propoxybenzoic_Acid Final_Compound This compound Derivative Propoxybenzoic_Acid->Final_Compound Amide Bond Formation Amine Desired Amine Side Chain Amine->Final_Compound Coupling_Reagent Coupling Reagent (e.g., HATU, DCC) Coupling_Reagent->Final_Compound Base2 Base (e.g., DIPEA) Base2->Final_Compound Solvent2 Solvent (e.g., DMF, DCM) Solvent2->Final_Compound

Caption: General synthetic scheme for this compound derivatives.

Step-by-Step Protocol:

  • Synthesis of Substituted 2-Propoxybenzoic Acid:

    • To a solution of the appropriately substituted salicylic acid in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).

    • Add the propyl halide (e.g., 1-bromopropane) and stir the reaction mixture at an elevated temperature until the reaction is complete (monitored by TLC).

    • After cooling, pour the reaction mixture into water and acidify to precipitate the 2-propoxybenzoic acid.

    • Filter, wash with water, and dry the product.

  • Amide Coupling:

    • To a solution of the synthesized 2-propoxybenzoic acid in an appropriate solvent (e.g., DMF or DCM), add the desired amine, a coupling reagent (e.g., HATU or DCC), and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction mixture at room temperature until completion.

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the final this compound derivative by column chromatography or recrystallization.

In Vitro Dopamine D2 Receptor Binding Assay

This assay determines the affinity of the synthesized compounds for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors.

  • Radioligand: [³H]Spiperone or [³H]Raclopride.

  • Non-specific binding determinator: Haloperidol or Butaclamol.

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂ (pH 7.4).

  • Synthesized this compound derivatives.

  • Scintillation cocktail and liquid scintillation counter.

  • Glass fiber filters.

Workflow:

G Start Prepare Assay Components Incubation Incubate Membranes, Radioligand, and Test Compound Start->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Assay Buffer Filtration->Washing Scintillation Add Scintillation Cocktail Washing->Scintillation Counting Measure Radioactivity (Liquid Scintillation Counter) Scintillation->Counting Analysis Calculate Ki values Counting->Analysis

Caption: Workflow for in vitro D2 receptor binding assay.

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding determinator.

  • Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each compound.

  • Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives as dopamine D2 receptor antagonists is a nuanced interplay of steric and electronic factors. The 2-propoxy group, in conjunction with appropriate substitutions on the benzamide core and a suitable N-substituted side chain, offers a promising avenue for the development of potent and selective antipsychotic agents. The insights and protocols provided in this guide serve as a foundational framework for researchers in the field.

Future research should focus on synthesizing a broader range of this compound derivatives with diverse substitution patterns to further refine the SAR. Investigating the impact of the propoxy group on functional activity (i.e., antagonism vs. partial agonism) and off-target effects will be crucial for developing compounds with improved therapeutic profiles. Moreover, detailed pharmacokinetic and in vivo efficacy studies will be essential to translate promising in vitro findings into clinically viable drug candidates.

References

  • Glatfelter, G. C., et al. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 240(12), 2573–2584. [Link]

  • Samanta, S., et al. (2005). QSAR modeling on dopamine D2 receptor binding affinity of 6-methoxy benzamides. Il Farmaco, 60(10), 818–825. [Link]

  • Högberg, T., et al. (1991). The development of dopamine D2-receptor selective antagonists. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 15(4), 503-522. [Link]

  • Hall, H., et al. (1994). Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand. Journal of Neurochemistry, 63(2), 736-744. [Link]

  • de Paulis, T., et al. (1991). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of Medicinal Chemistry, 34(3), 948-955. [Link]

Sources

A Comparative Guide to the Efficacy of 2-Propoxybenzamide and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold as a Cornerstone of Modern Medicinal Chemistry

The benzamide structure is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to a wide range of biological targets, leading to a multitude of therapeutic applications.[1] From established antipsychotics and prokinetics to emerging candidates in oncology and infectious disease, the versatility of the benzamide core is remarkable.[2][3] This guide focuses on providing a comparative framework for evaluating the efficacy of benzamide analogs, with a specific focus on the lesser-studied compound, 2-propoxybenzamide.

While extensive comparative efficacy data for this compound itself is not widely published, its unique structural features—such as an intramolecular hydrogen bond between the amide and propoxy groups—provide a compelling starting point for discussion.[4][5] This document is designed for researchers, scientists, and drug development professionals. It will not only compare existing data from various benzamide analogs but will also delineate the critical experimental methodologies and strategic considerations required to rigorously evaluate new chemical entities like this compound against established counterparts. We will explore key therapeutic areas, delve into the structure-activity relationships (SAR) that govern efficacy, and provide detailed protocols for robust in vitro and in vivo evaluation.

Section 1: Structure-Activity Relationships (SAR) - The Foundation of Comparative Efficacy

The biological activity of any benzamide derivative is profoundly dictated by the nature and placement of substituents on both the benzoyl ring and the amide nitrogen.[6] Understanding these SAR principles is the first step in predicting and comparing the potential efficacy of a novel analog like this compound.

The defining feature of this compound is its ortho-propoxy group. This substitution creates a specific steric and electronic environment and facilitates an intramolecular hydrogen bond, which locks the conformation of the molecule.[4] This contrasts with other analogs where different substitutions can lead to vastly different biological outcomes. For instance, the addition of sulfonamide moieties can confer potent inhibitory activity against enzymes like human nucleoside triphosphate diphosphohydrolases (h-NTPDases), while N-alkyl groups are often crucial for activity against targets like histone deacetylases (HDACs).[6][7]

The causality behind SAR studies lies in mapping these chemical modifications to functional outcomes. By systematically altering substituents, researchers can identify the key pharmacophoric features required for target engagement and potency. For example, studies on benzamide-based HDAC inhibitors have shown that increasing the electron density of the benzamide ring enhances inhibitory activity.[8] This predictive power is essential for rationally designing new analogs and for positioning a novel compound within the existing landscape.

Section 2: Comparative Efficacy in Key Therapeutic Areas

To build a framework for comparison, we will examine three areas where benzamides have shown significant therapeutic promise: Central Nervous System (CNS) disorders, oncology, and antimicrobial applications.

Central Nervous System (CNS) Activity

Many classical benzamides, such as sulpiride and amisulpride, exert their effects by acting as antagonists at dopamine D2 receptors, a key mechanism for antipsychotic action.[2] Efficacy in this context is often measured by the compound's binding affinity (Ki) or its functional inhibition (IC50) of the D2 receptor. Other benzamide series have been investigated for different CNS targets, such as acetylcholinesterase (AChE) in the context of Alzheimer's disease.[9]

Table 1: Comparative In Vitro Efficacy of Benzamide Analogs in CNS-Related Targets

Compound Class/NameTargetPotency (IC50 / Ratio)Key Structural FeatureSource
Picolinamide Derivative (7a)Acetylcholinesterase (AChE)IC50: 2.49 µMPicolinamide core, para-substituted dimethylamine side chain[9]
Benzamide Derivative (B4)Acetylcholinesterase (AChE)IC50: 15.42 nMBenzamide core with specific side chain[10]
Nicotinamide Derivative (N4)Acetylcholinesterase (AChE)IC50: 12.14 nMNicotinamide core with specific side chain[10]
Cinnamamide Derivative (C4)Acetylcholinesterase (AChE)IC50: 10.67 nMCinnamamide core with specific side chain[10]

This table illustrates the range of potencies observed for different benzamide-related scaffolds against a CNS target. The data shows that modifications to the core ring structure (e.g., picolinamide vs. benzamide) and side chains dramatically influence activity.[9][10]

Anticancer Activity

Benzamide derivatives have emerged as a promising class of anticancer agents, acting through diverse mechanisms including the inhibition of histone deacetylases (HDACs), protein kinases, and Poly(ADP-ribose) polymerase-1 (PARP-1).[1][8][11] Efficacy is typically quantified by the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

A study of novel 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides demonstrated significant antiproliferative activity against the K562 human chronic myelogenous leukemia cell line.[12] Similarly, a series of benzamide derivatives bearing phenylacetamidophenyl scaffolds were identified as potent PARP-1 inhibitors, with compound 13f showing an IC50 of 0.25 nM against the enzyme and 0.30 µM against HCT116 cancer cells.[11]

Table 2: Comparative In Vitro Anticancer Efficacy of Benzamide Analogs

Compound IDTarget/MechanismCancer Cell LinePotency (IC50)Source
17j AntiproliferativeK562 (Leukemia)0.16 µM[13]
13f PARP-1 InhibitionHCT116 (Colorectal)0.30 µM[11]
13f PARP-1 Enzyme(Biochemical Assay)0.25 nM[11]
Sorafenib (Reference)Protein Kinase InhibitionHepG2 (Liver)3.21 µM[1]
4-Methylbenzamide (Cpd 10)Protein Kinase InhibitionHepG2 (Liver)6.45 µM[1]
Antimicrobial Activity

The benzamide scaffold has also been successfully exploited to develop new antimicrobial agents. These compounds often work by inhibiting essential bacterial enzymes. Efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.[6]

Table 3: Comparative In Vitro Antimicrobial Efficacy of Benzamide Analogs

Compound IDBacterial StrainPotency (MIC in µg/mL)Source
5a Bacillus subtilis6.25[14]
5a Escherichia coli3.12[14]
6b Escherichia coli3.12[14]
6c Bacillus subtilis6.25[14]

Section 3: Methodologies for Efficacy Evaluation

The trustworthiness of any comparative analysis rests upon the robustness of the experimental protocols used. The choice of assay is critical and should be guided by the specific biological question being asked.

Experimental Workflow for Preclinical Evaluation

A logical, multi-step workflow is crucial for the efficient evaluation of novel benzamide analogs. This ensures that resources are focused on the most promising candidates.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Primary Target Binding Assay (e.g., Receptor Binding) B Cell-Based Functional Assay (e.g., IC50 Determination) A->B C Broad Panel Screening (e.g., NCI-60 Cell Lines) B->C D Preliminary ADMET (e.g., CYP Inhibition, Solubility) C->D E Pharmacokinetic (PK) Studies in Animal Models D->E Lead Candidate Selection F Efficacy Studies in Disease-Specific Animal Models E->F G Toxicology Assessment (e.g., Rotarod Test, Hepatotoxicity) F->G H IND-Enabling Studies G->H Preclinical Candidate D2R_Pathway cluster_G_protein Canonical G-Protein Pathway cluster_arrestin Non-Canonical β-Arrestin Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Benzamide Benzamide Antagonist Benzamide->D2R Blocks G_protein Gαi/o-Gβγ Complex D2R->G_protein Activates beta_arrestin β-Arrestin 2 D2R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA AKT_PP2A AKT / PP2A Complex beta_arrestin->AKT_PP2A ERK ERK Signaling beta_arrestin->ERK

Caption: Simplified signaling pathways of the Dopamine D2 Receptor (D2R). [15][16][17]

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative efficacy evaluation of this compound and other benzamide analogs. While direct, head-to-head experimental data for this compound remains to be established, the principles of structure-activity relationship analysis, coupled with robust in vitro and in vivo testing methodologies, provide a clear path forward. [6]By leveraging the extensive knowledge base surrounding the benzamide scaffold, researchers can strategically design experiments to elucidate the therapeutic potential of novel derivatives. [1] Future research should focus on generating foundational in vitro data for this compound across a panel of relevant targets (e.g., dopamine receptors, cancer cell lines, microbial strains) to position its efficacy relative to the analogs presented in this guide. Promising in vitro results would then warrant progression into the described in vivo models to establish a comprehensive preclinical profile. [18][19]This systematic approach is paramount for identifying and advancing new benzamide-based therapeutics for a range of challenging diseases.

References

  • The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy. (n.d.). Benchchem.
  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. (n.d.). PubMed Central.
  • The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. (n.d.). Taylor & Francis Online.
  • Structure-Activity Relationship of N-(1-hydroxypropan-2-yl)benzamide and its Analogs: A Comparative Guide. (n.d.). Benchchem.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI.
  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2017). Taylor & Francis Online.
  • Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. (n.d.). Benchchem.
  • Dopamine Receptor Signaling. (2004). Taylor & Francis Online.
  • Dopamine receptor. (n.d.). Wikipedia.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
  • Validating the Biological Activity of Synthesized Benzamide Derivatives: A Comparative Guide. (n.d.). Benchchem.
  • Benzamide-containing compounds under clinical trial. (n.d.). ResearchGate.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Preprints.org.
  • New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. (n.d.). PubMed.
  • Experimental Pharmacological Research Regarding Some Newly Synthesized Benzamides on Central Nervous System Functions. (n.d.). MDPI.
  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). PubMed Central.
  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. (n.d.). National Institutes of Health.
  • Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. (n.d.). National Institutes of Health.
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed.
  • This compound. (n.d.). National Institutes of Health.
  • This compound. (2012). PubMed.
  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (n.d.). MDPI.
  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (n.d.). Walsh Medical Media.

Sources

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity in Immunoassays for 2-Propoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioanalytical science, the specificity of an immunoassay is paramount to the integrity of its results. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach and evaluate the cross-reactivity of a key compound, 2-Propoxybenzamide, in an immunoassay. As your senior application scientist, I will walk you through the theoretical underpinnings, a robust experimental design, and the interpretation of cross-reactivity data, ensuring your assays are both sensitive and specific.

The Analytical Challenge: Detecting this compound with High Specificity

This compound is an aromatic compound characterized by a benzene ring substituted with a propoxy group and an amide group at positions 2 and 1, respectively. Its detection and quantification in various matrices might be crucial for pharmaceutical research, metabolite profiling, or environmental analysis. Immunoassays, with their high throughput and sensitivity, are often the method of choice for such tasks.

However, the core challenge of any immunoassay lies in the specificity of the antibody-antigen interaction.[1][2] Cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, this compound), also binds to other structurally similar molecules.[3] This can lead to false-positive results or an overestimation of the analyte's concentration, compromising the reliability of the data.[4] Therefore, a thorough evaluation of an antibody's cross-reactivity profile is a non-negotiable aspect of immunoassay validation.

The Structural Basis of Potential Cross-Reactivity with this compound

To anticipate potential cross-reactants, we must first analyze the structure of this compound and identify molecules with similar structural motifs. An antibody developed against this compound will recognize specific epitopes on the molecule. Variations in these regions among different compounds will dictate the degree of cross-reactivity.

Key structural features of this compound that can influence antibody recognition include:

  • The Benzamide Core: The fundamental structure of the benzamide group is a primary recognition site.

  • The Propoxy Group: The length and position of the alkoxy chain are critical. Shorter or longer chains (e.g., ethoxy, butoxy) or positional isomers (e.g., 3-propoxy, 4-propoxy) are likely candidates for cross-reactivity.

  • Substitutions on the Ring: Other substitutions on the benzene ring can also affect antibody binding.

Below is a diagram illustrating the structural similarities between this compound and a panel of potential cross-reactants.

G Competitive ELISA Workflow for Cross-Reactivity Assessment cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection A 1. Coat microplate wells with This compound-protein conjugate. B 2. Wash to remove unbound conjugate. A->B C 3. Block non-specific binding sites with a blocking agent (e.g., BSA). B->C D 4. Wash to remove excess blocking agent. C->D E 5. Add standard solutions of this compound or potential cross-reactants at various concentrations. D->E F 6. Add a fixed concentration of the primary antibody against this compound. E->F G 7. Incubate to allow competition between free analyte and coated antigen for antibody binding. F->G H 8. Wash to remove unbound antibody and analyte. G->H I 9. Add enzyme-conjugated secondary antibody that binds to the primary antibody. H->I J 10. Wash to remove unbound secondary antibody. I->J K 11. Add substrate for the enzyme. J->K L 12. Incubate for color development. K->L M 13. Stop the reaction. L->M N 14. Read absorbance at the appropriate wavelength. M->N

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Detailed Experimental Protocol:
  • Plate Coating:

    • Dilute the this compound-protein conjugate (e.g., -BSA or -OVA) to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer (e.g., blocking buffer).

    • Add 50 µL of the standard or cross-reactant solution to the appropriate wells.

    • Add 50 µL of the primary antibody (at its optimal dilution) to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the wells four times with wash buffer.

    • Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) at its optimal dilution in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the wells five times with wash buffer.

    • Add 100 µL of the substrate solution (e.g., TMB) to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color has developed.

  • Data Acquisition:

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Comparative Data Analysis: Quantifying Cross-Reactivity

The data obtained from the competitive ELISA is used to generate a standard curve for this compound and dose-response curves for each potential cross-reactant. From these curves, the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) is determined for each compound.

The percentage of cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

The following table presents a hypothetical dataset to illustrate the expected outcomes of such an experiment.

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10 100%
2-Ethoxybenzamide5020%
2-Butoxybenzamide8012.5%
3-Propoxybenzamide5002%
4-Propoxybenzamide10001%
Benzamide>10,000<0.1%
Salicylamide (2-Hydroxybenzamide)8001.25%

Interpretation of Results and Strategic Mitigation

The hypothetical data in the table above leads to several key interpretations:

  • High Specificity for the Target: The antibody exhibits the highest affinity for this compound, as expected.

  • Impact of Alkoxy Chain Length: There is noticeable cross-reactivity with other 2-alkoxybenzamides. The shorter ethoxy group and the longer butoxy group show reduced binding compared to the propoxy group, indicating that the length of this chain is a critical determinant for antibody recognition.

  • Positional Isomer Discrimination: The antibody demonstrates excellent discrimination between positional isomers. The shift of the propoxy group to the 3rd or 4th position drastically reduces cross-reactivity, suggesting the ortho position of the alkoxy group is a key part of the epitope.

  • Negligible Core Benzamide Binding: The lack of significant cross-reactivity with benzamide itself indicates that the propoxy group is essential for antibody binding.

  • Discrimination of Functional Groups: The low cross-reactivity with salicylamide highlights the antibody's ability to distinguish between a propoxy and a hydroxyl group at the 2-position.

Mitigation Strategies for Identified Cross-Reactivity:

Should significant cross-reactivity be observed with a compound that is likely to be present in your samples, the following strategies should be considered:

  • Confirmatory Analysis: For any positive results obtained from the immunoassay, it is crucial to perform a confirmatory analysis using a more specific method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Antibody Affinity Purification: If the cross-reactivity is problematic, further purification of the polyclonal antibody using an affinity column with the cross-reacting molecule immobilized can remove the sub-population of cross-reacting antibodies.

  • Development of Monoclonal Antibodies: If a polyclonal antibody is being used, developing a monoclonal antibody can provide higher specificity to a single epitope on the target molecule. [5]* Sample Pre-treatment: In some cases, it may be possible to remove the cross-reacting substance from the sample prior to the immunoassay through solid-phase extraction (SPE) or other chromatographic techniques.

Conclusion

The rigorous characterization of antibody cross-reactivity is a cornerstone of reliable immunoassay development. By understanding the structural basis of potential cross-reactivity, employing a robust experimental design such as the competitive ELISA, and correctly interpreting the resulting data, researchers can ensure the accuracy and specificity of their findings. This guide provides a comprehensive framework for evaluating the cross-reactivity of an antibody against this compound, a process that is adaptable to a wide range of small molecule immunoassays. Always remember that a well-validated assay is the foundation of credible scientific research.

References

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. PubMed Central. Retrieved from [Link]

  • CANDOR Bioscience GmbH. (n.d.). cross-reactivity in immunoassays. Retrieved from [Link]

  • Siemens Healthineers Academy. (n.d.). Cross-Reactivity in Immunoassay Drug Screening. Retrieved from [Link]

  • Barlag, R., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]

  • Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2015, October 1). How to Detect and Solve Immunoassay Interference. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immunoassay Protocol & Troubleshooting. Retrieved from [Link]

Sources

The Unseen Benchmark: A Guide to the Rigorous Validation of 2-Propoxybenzamide as a Negative Control

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of experimental biology and drug discovery, the integrity of our data hinges on the quality of our controls. While positive controls confirm that our assays are working, it is the humble negative control that provides the crucial baseline, the silent testament to the specificity of our observed effects. The selection of an appropriate negative control, however, is far from a trivial exercise. It demands a rigorous, evidence-based approach to ensure that the compound is truly inert in the biological system under investigation.

This guide delves into the critical process of validating a chemical compound as a negative control, using 2-Propoxybenzamide as a central case study. Due to a notable absence of comprehensive biological activity data in publicly available literature, this compound serves as an ideal exemplar to illustrate the vital importance of experimental validation over assumption. We will explore the theoretical framework of an ideal negative control, contrast it with established alternatives, and provide detailed protocols for the empirical validation of its biological inertness.

The Ideal Negative Control: A Theoretical Framework

An ideal negative control is a substance that is structurally similar to the experimental compound but is devoid of the specific biological activity being measured.[1][2] Its purpose is to account for any non-specific effects that may arise from the chemical scaffold of the molecule, its physical properties, or the vehicle in which it is delivered.[1] Key characteristics include:

  • Biological Inertness: The compound should not elicit any significant biological response in the experimental model.

  • Structural Similarity: It should share the core chemical scaffold of the active compound to control for effects related to the general chemical class.

  • Similar Physicochemical Properties: Properties such as solubility, stability, and cell permeability should be comparable to the active compound to ensure similar exposure to the biological system.

  • Lack of "Off-Target" Effects: The compound should not interact with other cellular components in a way that could confound the experimental results.

This compound: A Candidate in Need of Scrutiny

This compound is a simple benzamide derivative. The benzamide scaffold is present in a wide array of pharmacologically active compounds, which immediately raises a cautionary flag against assuming its inertness.[3][4] While its specific biological activity profile is not well-documented in public databases like PubChem, this lack of data should be interpreted as an absence of evidence, not evidence of absence of biological effect.[5]

Before this compound can be confidently used as a negative control, a series of validation experiments are not just recommended, but essential.

Comparative Analysis: this compound vs. Established Negative Controls

To understand the context of using this compound, it's helpful to compare it to established and well-validated negative control strategies.

Control StrategyDescriptionAdvantagesDisadvantagesSuitability for Benzamide-based Research
Vehicle Control The solvent or carrier used to dissolve the experimental compound (e.g., DMSO, saline).[1]Simple, readily available, controls for vehicle-induced effects.Does not control for effects of the chemical scaffold itself.Essential, but insufficient on its own.
Inactive Enantiomer The chiral mirror image of a biologically active compound that does not interact with the target.High structural and physicochemical similarity to the active compound.Only applicable for chiral compounds; synthesis can be complex and costly.Potentially ideal if the active compound is chiral.
Structurally Related but Inactive Analog A molecule with a modification that ablates the specific biological activity.Controls for scaffold-specific off-target effects.Requires medicinal chemistry effort to design and synthesize; inertness must be validated.This compound falls into this category, but its inactivity is unproven.
Scrambled Peptide/Oligonucleotide A sequence with the same composition as the active molecule but in a random order.Controls for non-specific effects of charge and molecular weight.Only applicable for peptide or oligonucleotide-based therapeutics.Not applicable.

Experimental Workflow for Validating this compound as a Negative Control

The following section outlines a comprehensive, multi-tiered approach to experimentally validate the biological inertness of this compound in a hypothetical cell-based assay where a related benzamide derivative shows, for instance, anti-proliferative effects.

Phase 1: Foundational Characterization

Objective: To determine the basic physicochemical properties and cytotoxic profile of this compound.

Protocol 1: Solubility and Stability Assessment

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Determine the maximum soluble concentration in cell culture medium.

  • Assess the stability of the compound in the culture medium over the time course of the planned experiment using techniques like HPLC.

Protocol 2: General Cytotoxicity Assay

  • Plate cells of interest (e.g., a cancer cell line) in a 96-well plate.

  • Treat cells with a wide range of concentrations of this compound (e.g., from 1 nM to 100 µM).

  • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • After a relevant incubation period (e.g., 72 hours), assess cell viability using a standard method like the MTT or CellTiter-Glo assay.

  • Success Criterion: No significant decrease in cell viability at concentrations relevant for its use as a negative control.

Phase 2: Target-Specific and Pathway-Specific Inertness

Objective: To confirm that this compound does not modulate the specific biological target or signaling pathway of interest.

Let's assume the active benzamide analog inhibits a specific kinase, "Kinase X," leading to cell cycle arrest.

Protocol 3: Kinase Activity Assay

  • Perform an in vitro kinase assay using recombinant Kinase X.

  • Include the active benzamide analog as a positive control for inhibition.

  • Test this compound at a concentration at least 10-fold higher than the IC50 of the active compound.

  • Success Criterion: this compound does not inhibit the activity of Kinase X.

Protocol 4: Western Blot Analysis of Downstream Signaling

  • Treat cells with the active benzamide, this compound, and vehicle control.

  • Lyse the cells and perform Western blotting for the phosphorylated form of a known downstream substrate of Kinase X.

  • Success Criterion: this compound treatment does not alter the phosphorylation status of the downstream substrate, unlike the active compound.

Protocol 5: Cell Cycle Analysis

  • Treat cells as in Protocol 4.

  • Fix and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

  • Analyze the cell cycle distribution by flow cytometry.

  • Success Criterion: this compound does not induce cell cycle arrest.

Phase 3: Broad Biological Inertness Screening (Optional but Recommended)

Objective: To screen for unanticipated biological activities.

Protocol 6: Transcriptomic Profiling (RNA-Seq)

  • Treat cells with this compound and a vehicle control.

  • Extract RNA and perform RNA sequencing.

  • Analyze for differential gene expression.

  • Success Criterion: Minimal changes in the global gene expression profile compared to the vehicle control.

Visualizing the Validation Workflow

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Target-Specific Inertness cluster_2 Phase 3: Broad Inertness Screening P1_Solubility Protocol 1: Solubility & Stability P2_Cytotoxicity Protocol 2: General Cytotoxicity P1_Solubility->P2_Cytotoxicity P3_Kinase Protocol 3: In Vitro Kinase Assay P2_Cytotoxicity->P3_Kinase If not cytotoxic Rejected Biologically Active: Reject as Negative Control P2_Cytotoxicity->Rejected If cytotoxic P4_Western Protocol 4: Western Blot P3_Kinase->P4_Western If no target inhibition P3_Kinase->Rejected If target inhibition P5_CellCycle Protocol 5: Cell Cycle Analysis P4_Western->P5_CellCycle If no pathway modulation P4_Western->Rejected If pathway modulation P6_RNASeq Protocol 6: Transcriptomic Profiling P5_CellCycle->P6_RNASeq If no phenotype P5_CellCycle->Rejected If phenotype observed Validated Validated Negative Control P6_RNASeq->Validated If minimal gene expression changes P6_RNASeq->Rejected If significant gene expression changes Start Candidate Negative Control: This compound Start->P1_Solubility

Caption: Experimental workflow for the validation of a candidate negative control.

Signaling Pathway Context

G Active_Compound Active Benzamide Analog KinaseX Kinase X Active_Compound->KinaseX Inhibits Negative_Control This compound (Hypothetically Inert) Negative_Control->KinaseX No Effect Substrate Downstream Substrate KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate CellCycleArrest Cell Cycle Arrest pSubstrate->CellCycleArrest Leads to

Caption: Hypothetical signaling pathway for validation.

Conclusion: A Commitment to Rigor

The use of an unvalidated compound like this compound as a negative control poses a significant risk to the integrity of experimental findings. Any observed "negative" result could be a false negative if the compound has uncharacterized biological activity. Conversely, subtle, off-target effects could mask or alter the true experimental outcome.

References

  • Science Ready. (n.d.). What are Positive and Negative Controls? Retrieved from [Link][2]

  • Labster. (n.d.). Positive and Negative Controls. Retrieved from [Link][6]

  • Study.com. (n.d.). When performing experiments, why would one have a negative control and a positive control? Retrieved from [Link][7]

  • Rockland Immunochemicals. (2021, December 14). Positive and Negative Controls. Retrieved from [Link][8]

  • Why do scientists do what scientists do? (n.d.). Validating Experiments – “Controls”. Retrieved from [Link][9]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43051, this compound. Retrieved from [Link][5]

  • Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Retrieved from [Link][10]

  • Study.com. (n.d.). Negative Control Group | Definition & Examples. Retrieved from [Link][11]

  • Di Micco, S., et al. (2015). Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. European Journal of Medicinal Chemistry, 90, 638-651.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link][4]

  • Yang, S., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(12), 3249.
  • Berger, J. P., et al. (2004). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Journal of Medicinal Chemistry, 47(1), 1-13.
  • Al Jasem, Y., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2639–o2640.[12]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4947826, 2-[(2-Propoxybenzoyl)amino]benzamide. Retrieved from [Link][13]

Sources

A Researcher's Guide to Confirming the On-Target Activity of 2-Propoxybenzamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental confirmation. A critical milestone in this journey is the unambiguous identification of a compound's on-target activity. This guide provides a comprehensive framework for confirming the on-target activity of 2-Propoxybenzamide, a compound with a chemical scaffold known for diverse biological effects.

This document eschews a rigid, one-size-fits-all template. Instead, it offers a logical, in-depth exploration of how to systematically investigate and validate the primary molecular target of this compound. We will delve into the causality behind experimental choices, emphasizing self-validating protocols to ensure scientific integrity. This guide will compare and contrast potential on-target activities suggested by the broader benzamide and cinnamoyl anthranilate literature, providing researchers with a robust decision-making framework.

The Benzamide Scaffold: A Landscape of Potential Targets

The benzamide moiety is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive compounds. Literature precedents for structurally related molecules suggest several potential on-target activities for this compound, primarily revolving around antiproliferative mechanisms.[1][2][3] Two of the most prominent and well-characterized targets for benzamide-containing compounds are tubulin and histone deacetylases (HDACs) .

  • Tubulin Polymerization Inhibition: Many benzamide derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to mitotic arrest and apoptosis in cancer cells.[4][5][6][7]

  • Histone Deacetylase (HDAC) Inhibition: The benzamide group can act as a zinc-binding motif in the active site of HDACs, enzymes that play a crucial role in epigenetic regulation.[8][9][10][11] Inhibition of HDACs can lead to cell cycle arrest, differentiation, and apoptosis.

Experimental Strategy: A Two-Pronged Approach to Target Validation

To confirm the on-target activity of this compound, we propose a tiered experimental workflow. This workflow begins with broad, cell-based phenotypic assays and progressively narrows down to specific, direct target engagement and enzymatic assays. For comparison, we will include well-characterized inhibitors for each potential target class.

Comparative Compounds:

Compound ClassExample CompoundPrimary Mechanism of Action
Test Article This compoundPutative Tubulin or HDAC inhibitor
Positive Control (Tubulin) ColchicineBinds to the colchicine site on β-tubulin, inhibiting microtubule polymerization.[5]
Positive Control (HDAC) Vorinostat (SAHA)Pan-HDAC inhibitor with a hydroxamate zinc-binding group.[9]
Negative Control 2-MethoxybenzamideA structurally related benzamide with reported weaker or different biological activity, useful for structure-activity relationship (SAR) context.

dot graph TD; A[Start: Phenotypic Screening in Cancer Cell Lines] --> B{Observe Antiproliferative Activity?}; B -- Yes --> C[Tier 1: Differentiating Mechanism of Action]; B -- No --> D[Conclusion: No significant antiproliferative activity under tested conditions. Re-evaluate or screen for other activities.]; C --> E[Cell Cycle Analysis via Flow Cytometry]; C --> F[Immunofluorescence Microscopy for Microtubule Integrity]; E --> G{G2/M Arrest Observed?}; F --> H{Microtubule Disruption Observed?}; G -- Yes --> I[Hypothesis: Tubulin Polymerization Inhibition]; H -- Yes --> I; G -- No --> J[Hypothesis: Other mechanism, e.g., HDAC inhibition]; H -- No --> J; I --> K[Tier 2: Direct Target Engagement & Enzymatic Assays]; J --> K; K --> L[In Vitro Tubulin Polymerization Assay]; K --> M[Cellular Thermal Shift Assay (CETSA) for Tubulin]; K --> N[In Vitro HDAC Enzyme Inhibition Assay]; K --> O[Western Blot for Histone Acetylation]; L --> P[Final Confirmation of On-Target Activity]; M --> P; N --> P; O --> P;

subgraph "Phenotypic Analysis" A; B; C; E; F; G; H; end

subgraph "Hypothesis Generation" I; J; end

subgraph "Biochemical & Biophysical Validation" K; L; M; N; O; end

subgraph "Conclusion" P; D; end

node[style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A; D; P; node[style=filled, fillcolor="#FBBC05", fontcolor="#202124"] B; G; H; node[style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] C; E; F; I; J; K; L; M; N; O;

end

Figure 1: Experimental workflow for determining the on-target activity of this compound.

Detailed Experimental Protocols

Here, we provide step-by-step methodologies for the key experiments outlined in the workflow.

Tier 1: Differentiating the Mechanism of Action in a Cellular Context

A. Cell Viability Assay

  • Objective: To determine the antiproliferative activity of this compound and compare its potency to known inhibitors.

  • Protocol:

    • Seed a human cancer cell line (e.g., HeLa or K562) in 96-well plates at an appropriate density.[1]

    • After 24 hours, treat the cells with a serial dilution of this compound, Colchicine, Vorinostat, and 2-Methoxybenzamide.

    • Incubate for 48-72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each compound.

B. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine if this compound induces cell cycle arrest at a specific phase.

  • Protocol:

    • Treat cells with the IC50 concentration of each compound for 18-24 hours.

    • Harvest, wash, and fix the cells in 70% ethanol.

    • Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

C. Immunofluorescence Microscopy of the Microtubule Network

  • Objective: To visually inspect for disruption of the microtubule network.

  • Protocol:

    • Grow cells on glass coverslips and treat with the IC50 concentration of each compound for 18-24 hours.

    • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

    • Incubate with a primary antibody against α-tubulin.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Image the cells using a fluorescence microscope.

Tier 2: Direct Target Engagement and Enzymatic Assays

A. In Vitro Tubulin Polymerization Assay

  • Objective: To directly measure the effect of this compound on the polymerization of purified tubulin.

  • Protocol:

    • Use a commercially available tubulin polymerization assay kit.

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add this compound or control compounds at various concentrations.

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the change in absorbance or fluorescence over time, which is proportional to the extent of tubulin polymerization.

B. Cellular Thermal Shift Assay (CETSA®)

  • Objective: To confirm direct binding of this compound to its target protein in a cellular environment.[12][13]

  • Protocol:

    • Treat intact cells with this compound or a vehicle control.

    • Lyse the cells and divide the lysate into aliquots.

    • Heat the aliquots to a range of temperatures.

    • Centrifuge to pellet aggregated proteins.

    • Analyze the soluble fraction by Western blot using antibodies against the hypothesized targets (β-tubulin and specific HDAC isoforms). A ligand-bound protein will be more thermally stable and thus more abundant in the soluble fraction at higher temperatures.

C. In Vitro HDAC Enzymatic Assay

  • Objective: To directly measure the inhibitory activity of this compound against specific HDAC enzymes.

  • Protocol:

    • Use a commercially available HDAC activity assay kit (e.g., fluorescent or colorimetric).

    • Incubate recombinant human HDAC1, HDAC3, and HDAC6 enzymes with a fluorogenic substrate and serial dilutions of this compound or Vorinostat.[9]

    • Measure the fluorescence or absorbance to determine the rate of substrate deacetylation.

    • Calculate the IC50 for each compound against each HDAC isoform.

D. Western Blot for Histone Acetylation

  • Objective: To assess the downstream consequence of HDAC inhibition in cells.

  • Protocol:

    • Treat cells with the IC50 concentration of this compound or Vorinostat for various time points.

    • Lyse the cells and perform a Western blot on the total cell lysates.

    • Probe with antibodies against acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control). An increase in the Ac-H3 signal indicates HDAC inhibition.

Data Interpretation and Comparative Analysis

The power of this guide lies in the comparative analysis of the data generated. The following table provides a hypothetical framework for interpreting the results.

AssayExpected Outcome for Tubulin Inhibitor (e.g., Colchicine)Expected Outcome for HDAC Inhibitor (e.g., Vorinostat)Interpretation for this compound
Cell Viability Potent antiproliferative activity (low IC50)Potent antiproliferative activity (low IC50)Compare IC50 to controls to gauge potency.
Cell Cycle Analysis Strong G2/M arrestG1 or G2/M arrest, can be cell-type dependentA clear G2/M arrest points towards a tubulin-targeting mechanism.
Immunofluorescence Disruption of microtubule network, condensed chromosomesIntact microtubule networkDirect visual evidence for or against microtubule disruption.
Tubulin Polymerization Inhibition of polymerizationNo effectA direct measure of on-target activity.
CETSA® (Tubulin) Thermal stabilization of tubulinNo stabilization of tubulinConfirms direct binding to tubulin in cells.
HDAC Enzyme Assay No inhibitionPotent inhibition of specific HDAC isoformsA direct measure of on-target activity.
Histone Acetylation No change in Ac-H3Increased Ac-H3 levelsConfirms downstream pathway modulation of HDAC inhibition.

G cluster_0 Hypothetical On-Target Activity cluster_1 Downstream Cellular Effects This compound This compound Tubulin Polymerization Tubulin Polymerization This compound->Tubulin Polymerization Inhibits HDAC Activity HDAC Activity This compound->HDAC Activity Inhibits Microtubule Instability Microtubule Instability Tubulin Polymerization->Microtubule Instability Histone Hyperacetylation Histone Hyperacetylation HDAC Activity->Histone Hyperacetylation Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Instability->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Altered Gene Expression Altered Gene Expression Histone Hyperacetylation->Altered Gene Expression Altered Gene Expression->Apoptosis

Figure 2: Potential signaling pathways affected by this compound.

Conclusion: Synthesizing the Evidence for a Confident On-Target Call

References

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. (n.d.). National Institutes of Health.
  • Determining target engagement in living systems. (n.d.). National Institutes of Health.
  • This compound. (n.d.). National Institutes of Health.
  • This compound | C10H13NO2. (n.d.). PubChem.
  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). National Institutes of Health.
  • Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. (n.d.). National Institutes of Health.
  • 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action. (2013). PubMed.
  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (n.d.). MDPI.
  • Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. (2022). PubMed.
  • Development of tubulin polymerization inhibitors as anticancer agents. (n.d.). PubMed.
  • Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells. (n.d.). PubMed.
  • Tubulin Polymerization Inhibitor. (n.d.). MedKoo Biosciences.
  • Technical Support Center: Mitigating Off-Target Effects of 2-(Phenylamino)Benzamide Derivatives. (n.d.). Benchchem.
  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (2025). ACS Fall 2025.
  • Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. (2007). PubMed.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). National Institutes of Health.
  • Target Engagement Assays in Early Drug Discovery. (2025). Kinam Park.
  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (n.d.). PubMed.
  • Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry. (n.d.). PubMed Central.
  • Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. (n.d.). Springer Nature Experiments.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). PubMed.

Sources

A Researcher's Guide to Ensuring Reproducibility with Novel Benzamide Derivatives: A Case Study Framework Using 2-Propoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Reproducibility Imperative in Small Molecule Research

In the landscape of drug discovery and biomedical research, the pursuit of novel chemical entities is relentless. Benzamide derivatives, a privileged scaffold in medicinal chemistry, are frequently synthesized and evaluated for a myriad of biological activities. 2-Propoxybenzamide serves as a pertinent, albeit sparsely documented, example of such a compound. While the allure of discovering a potent new molecule is strong, the path is fraught with the peril of irreproducibility. A significant portion of preclinical research is notoriously difficult to replicate, a "crisis" that wastes resources and impedes scientific progress.[1]

This guide eschews a rigid template to provide a foundational, in-depth framework for researchers, scientists, and drug development professionals. Its purpose is to instill a self-validating system of experimentation when working with novel or less-characterized small molecules like this compound. We will dissect the causal factors behind experimental variability and provide actionable protocols to ensure that your results are robust, reliable, and, most importantly, reproducible. The narrative is grounded in the principle that true scientific advancement is built on a foundation of transparency and rigor.[2][3][4]

Part 1: The Foundational Pillar – Characterizing Your Reagent

Identity, Purity, and Stability: The Trifecta of Confidence

Before a compound like this compound enters any biological assay, its identity, purity, and stability must be rigorously established.

  • Identity: Does the powder in the vial have the correct chemical structure?

  • Purity: What percentage of the material is the compound of interest, and what are the identities and quantities of any impurities?[6][7][8][9]

  • Stability: Does the compound degrade under storage conditions (e.g., in DMSO at -20°C or -80°C) or under experimental conditions (e.g., in aqueous buffer at 37°C)?[10][11][12][13]

Failure to address these questions renders any subsequent biological data fundamentally unreliable. A reputable vendor should provide a Certificate of Analysis (CofA), but independent verification is a cornerstone of good scientific practice.

Comparative Guide to Analytical Methods for Compound Validation

The choice of analytical technique is critical for robust characterization. No single method is sufficient; an orthogonal approach, using techniques with different physical principles, is essential.

Validation Parameter Method A: HPLC-UV Method B: LC-MS/MS Method C: Quantitative NMR (qNMR)
Primary Use Purity assessment, quantificationIdentity confirmation, quantification in complex matrices, impurity identificationAbsolute purity determination, structural verification, quantification
Principle Separation by polarity, detection by UV absorbanceSeparation by polarity, detection by mass-to-charge ratioNuclear magnetic resonance signal intensity relative to a certified standard
Sensitivity Moderate (ng range)High to Very High (pg to fg range)[14][15]Low (µg to mg range)
Specificity Moderate; co-eluting impurities with similar UV spectra can interfere.High; provides mass information, reducing ambiguity.[14]High; provides detailed structural information.
Quantification Relative (requires a reference standard of known purity)Relative (requires a stable isotope-labeled internal standard for best results)[16][17]Absolute (does not require a specific reference standard of the analyte)[5]
Strengths Widely accessible, robust, excellent for routine purity checks.[18][19]Gold standard for bioanalysis, excellent for identifying unknowns.[14]"Universal" detector, provides structural and quantitative data simultaneously.[5]
Limitations Requires chromophore, less specific than MS, purity is relative.[18]More complex instrumentation, potential for matrix effects.[20]Lower sensitivity, requires highly pure internal standard and careful sample prep.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To determine the purity of a this compound sample by separating it from potential impurities.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.[21] Dilute to a working concentration of ~100 µg/mL with the initial mobile phase.

    • Instrumentation: Use an HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: Monitor at 254 nm, or scan for λmax if using a DAD.[19]

    • Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

  • Trustworthiness Check: The method's robustness should be checked by slightly varying parameters like flow rate (±0.1 mL/min) and mobile phase composition (±2%) to ensure the purity result is consistent.[18]

Protocol 2: Identity and Purity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Objective: To confirm the molecular weight of this compound and quantify it, especially in a biological matrix.

  • Methodology:

    • Sample Preparation (from Plasma):

      • To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at >12,000 x g for 10 minutes.

      • Transfer the supernatant to a new plate/vial for injection.

    • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

    • LC Conditions: Use a rapid gradient on a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) to achieve fast separation.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • MRM Transitions: Determine the specific precursor ion (M+H⁺) for this compound and optimize fragmentation to select a stable, high-intensity product ion. This transition pair provides high selectivity.

    • Quantification: Construct a calibration curve using a surrogate matrix (e.g., analyte-free plasma) spiked with known concentrations of a reference standard.[20] Determine the analyte concentration by the ratio of the analyte peak area to the internal standard peak area.

  • Trustworthiness Check: Stability in the biological matrix is a critical validation parameter. Samples should be tested after freeze-thaw cycles and after being stored at room temperature for several hours to simulate experimental conditions.[16][17]

Visualizations: Foundational Workflows

A systematic approach is essential for validating the primary tool of your experiment: the compound itself.

cluster_0 Foundational Compound Validation Workflow A Receive/Synthesize New Batch of this compound B Review Vendor CofA (if applicable) A->B C Structural Verification (¹H NMR, ¹³C NMR, HRMS) B->C D Purity Assessment (HPLC-UV, >95% required) C->D E Solubility & Stability Testing (DMSO stock, Aqueous buffer) D->E F Decision: Qualify Batch? E->F G Qualified for Biological Assays F->G Yes H Reject Batch / Re-purify F->H No

Caption: Workflow for qualifying a new batch of a small molecule.

Part 2: Mitigating Variability in Biological Systems

Once a compound is thoroughly characterized, the focus shifts to the experimental context. Cell-based assays are notoriously susceptible to variability, which can obscure genuine biological effects.[22][23]

Common Sources of Experimental Noise
  • Biological Reagents: Cell line misidentification or contamination, high passage number leading to genetic drift, and lot-to-lot variability in serum or growth factors are major culprits.[24][25]

  • Liquid Handling: Inaccurate or imprecise pipetting, especially when performing serial dilutions, can dramatically alter the final compound concentration and is a common source of error.[22][26]

  • Assay Conditions: Subtle variations in incubation time, temperature, CO₂ levels, and even the specific type of microplate used can influence results.[23]

  • Compound Behavior: Poor solubility can lead to precipitation, effectively lowering the concentration of the compound available to the cells. Non-specific binding to plastics can also reduce the effective concentration.

A Self-Validating System: The Hit Confirmation Cascade

A single positive result in a primary assay is not a discovery; it is a starting point. A rigorous cascade of validation experiments is required to confirm that the observed activity is real, on-target, and reproducible.[27] This process is designed to systematically eliminate false positives.[28][29]

cluster_1 Small Molecule Hit Validation Cascade P Primary Screen Hit (e.g., this compound shows activity) C1 Hit Confirmation (Dose-Response) Re-test in primary assay with fresh compound P->C1 C2 Orthogonal Assay Confirm activity with a different technology (e.g., Luminescence vs. Fluorescence) C1->C2 Confirmed FP False Positive / Artifact C1->FP Not Confirmed C3 Counter-Screen Rule out assay artifacts & non-specific activity C2->C3 Confirmed C2->FP Not Confirmed C4 Target Engagement (Biophysical) Confirm direct binding to target (e.g., SPR, CETSA) C3->C4 Specific C3->FP Artifact V Validated, Reproducible Hit C4->V Binding Confirmed C4->FP No Binding

Caption: A typical workflow to validate hits from a primary screen.

An orthogonal assay is crucial for building confidence.[30] It measures the same biological endpoint as the primary screen but uses a different detection technology. For example, if a primary screen for an enzyme inhibitor used a fluorescence-based readout, an orthogonal assay might use a luminescence-based or mass spectrometry-based method to detect product formation. This helps eliminate compounds that interfere with the primary assay's technology (e.g., autofluorescent compounds).[31]

Conclusion: A Culture of Rigor

Ensuring the reproducibility of experimental results with a novel compound like this compound is not about following a single, rigid protocol. It is about adopting a culture of scientific rigor and transparency.[2][3] This involves two core principles: first, deeply understanding and validating the chemical tools you are using through orthogonal analytical methods. Second, designing experimental workflows that are self-validating, systematically ruling out artifacts and sources of variability. By meticulously characterizing the compound and rigorously confirming its biological activity through a validation cascade, researchers can build a solid foundation of data that is not only believable but also reproducible by others, thereby accelerating the pace of genuine scientific discovery.

References

  • Mogil, J. S., & Macleod, M. R. (2017). A Guide to Reproducibility in Preclinical Research. Pain, 158(Suppl 1), S1-S5. Retrieved from [Link]

  • Sources of Variability in Cell Based Assays. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Li, W., & Cohen, L. H. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 3(1), 63-79. Retrieved from [Link]

  • Yuan, Z., & Li, F. (2022). Key Factors for Improving Rigor and Reproducibility: Guidelines, Peer Reviews, and Journal Technical Reviews. Arteriosclerosis, Thrombosis, and Vascular Biology, 42(3), 263-268. Retrieved from [Link]

  • Macleod, M. R., & Mogil, J. S. (2018). A Guide to Reproducibility in Preclinical Research. ILAR Journal, 59(1), 1-8. Retrieved from [Link]

  • Schu, M., & Kalgutkar, A. S. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(7), 847-854. Retrieved from [Link]

  • Al-Tannak, N., & Hempen, C. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International, 32(7), 38-46. Retrieved from [Link]

  • Chakraborty, A., et al. (2024). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. Journal of Pharmaceutical and Biomedical Analysis, 240, 115938. Retrieved from [Link]

  • Reproducibility in pre-clinical life science research. (n.d.). Culture Collections. Retrieved from [Link]

  • Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. (2023, February 26). Contract Laboratory. Retrieved from [Link]

  • Li, W., & Cohen, L. H. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 3(1), 63-79. Retrieved from [Link]

  • The reproducibility crisis in preclinical research - lessons to learn from clinical research. (n.d.). Trilogy Writing & Consulting. Retrieved from [Link]

  • Li, F., & Paiva, A. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World, 17(3), 63-75. Retrieved from [Link]

  • Liu, G., et al. (2020). Bioanalysis of biological matrix samples using liquid chromatography-tandem mass spectrometry detection. In Handbook of Bioanalysis and Drug Metabolism. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? (2014). Journal of the National Cancer Institute, 106(8), dju192. Retrieved from [Link]

  • Chandra Bose, S. (2012). Core components of analytical method validation for small molecules-an overview. International Journal of Pharmaceutical Sciences and Research, 3(12), 4816. Retrieved from [Link]

  • Schu, M., & Kalgutkar, A. S. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(7), 847-854. Retrieved from [Link]

  • Rigoreau, L., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today, 22(12), 1766-1775. Retrieved from [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Immunologix. Retrieved from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved from [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). Journal of Postgraduate Medicine, 57(1), 54-61. Retrieved from [Link]

  • Small molecule high throughput screen using AstraZeneca facilities webinar. (2025, August 5). YouTube. Retrieved from [Link]

  • Why Is Purity Important In Chemistry? (2022, March 16). ReAgent. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Stability challenges in drug discovery. Current Opinion in Chemical Biology, 10(4), 343-350. Retrieved from [Link]

  • The Importance of High-Purity Chemicals in Pharmaceutical Testing. (2025, March 17). Techmate. Retrieved from [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT. Retrieved from [Link]

  • Chandra Bose, S. (2012). CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. Semantic Scholar. Retrieved from [Link]

  • Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. (n.d.). Impactfactor. Retrieved from [Link]

  • Understanding and managing sources of variability in cell measurements. (n.d.). Insights.bio. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Beresini, M., et al. (2014). Small-Molecule Library Subset Screening as an Aid for Accelerating Lead Identification. Journal of Biomolecular Screening, 19(5), 757-768. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

  • Glasnapp, A. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]

  • Quality Control Guidelines for SAM Chemical Methods. (2025, January 28). US EPA. Retrieved from [Link]

  • New Analytical Methods for Drugs Analysis A Comparative Study. (n.d.). University of Baghdad Digital Repository. Retrieved from [Link]

  • Quality Control and Analytical Techniques for Biopharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Stability Testing and its Role in Drug Development Process. (2022, February 16). Research & Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]

Sources

Comparative Guide to Analytical Method Validation for 2-Propoxybenzamide Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the purity assessment of 2-propoxybenzamide, a crucial step in drug development and quality control. We will explore the validation of a primary High-Performance Liquid Chromatography (HPLC) method and compare its performance against alternative techniques, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.

Introduction: The Imperative for Purity in this compound

This compound and its derivatives are of significant interest in pharmaceutical research.[1][2] The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[3] Impurities, even at trace levels, can originate from the manufacturing process, degradation, or storage and may pose health risks to patients.[4][5] Therefore, regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of analytical procedures to ensure they are suitable for their intended purpose.[6][7]

The cornerstone of this regulatory compliance is the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," which provides a comprehensive framework for validating analytical methods.[8][9] This guide will adhere to the principles outlined in ICH Q2(R1) to demonstrate the validation of an HPLC method and compare it with other analytical techniques.

The Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is arguably the most important and widely used analytical technique in pharmaceutical analysis for purity determination and impurity profiling.[5][10] Its high resolution, sensitivity, and reproducibility make it the gold standard for non-volatile organic compounds like this compound.[11][12]

Rationale for HPLC Method Selection

An RP-HPLC method is selected as the primary technique due to its ability to separate compounds with varying polarities. For this compound, a C18 column is an appropriate starting point, offering excellent retention and separation of the main component from potential process-related impurities and degradation products.[12]

Validation of the HPLC Method

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[9][13] The following parameters are evaluated as per ICH Q2(R1) guidelines.

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.[12]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of this compound (e.g., 230 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a target concentration (e.g., 1 mg/mL).

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]

  • Causality: This ensures that the signal measured is only from this compound and not from any other substance, preventing false positive results.

  • Experimental Protocol:

    • Blank and Placebo Analysis: Inject a blank (mobile phase) and a placebo (all formulation components except this compound) to ensure no interfering peaks at the retention time of the analyte.[10]

    • Forced Degradation: Subject the this compound sample to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

    • Peak Purity Analysis: Analyze the stressed samples. The method is specific if the this compound peak is well-resolved from all degradation peaks. Peak purity can be confirmed using a photodiode array (PDA) detector.[14][15]

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.

  • Causality: Establishes a direct relationship between the instrument's response and the analyte's concentration, which is fundamental for accurate quantification.

  • Experimental Protocol:

    • Prepare a series of at least five solutions of this compound reference standard at different concentrations (e.g., 50% to 150% of the target assay concentration).

    • Inject each solution in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration LevelConcentration (µg/mL)Mean Peak Area
50%5001,250,000
75%7501,875,000
100%10002,500,000
125%12503,125,000
150%15003,750,000

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]

  • Causality: Confirms that the method provides results that are close to the true value, ensuring the reliability of the purity assessment.

  • Experimental Protocol:

    • Perform the assay on a placebo spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Calculate the percentage recovery for each sample.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[16]

Spike LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80%800795.299.4
100%10001005.0100.5
120%12001194.099.5

Precision is the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Causality: Demonstrates the method's consistency and reproducibility, which is crucial for routine quality control.

  • Experimental Protocol:

    • Repeatability: Analyze six independent samples of this compound at 100% of the target concentration on the same day, by the same analyst, using the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]

  • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]

  • Causality: Defines the sensitivity of the method, which is critical for the accurate measurement of low-level impurities.

  • Experimental Protocol:

    • LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Verify the determined LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

  • Causality: Assesses the reliability of the method during normal usage and its transferability between different laboratories.

  • Experimental Protocol:

    • Introduce small, deliberate changes to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2°C)

      • Mobile phase composition (e.g., ± 2% organic component)

    • Analyze the system suitability parameters to ensure they remain within acceptable limits.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can offer advantages in specific scenarios.[11] Here, we compare the validated HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and operates at much higher pressures than HPLC.[17][18]

  • Advantages:

    • Faster Analysis: Significantly shorter run times, increasing laboratory throughput.[19][20]

    • Improved Sensitivity and Resolution: Narrower peaks lead to higher sensitivity and better separation of components.[17]

    • Reduced Solvent Consumption: More environmentally friendly and cost-effective.[18]

  • Disadvantages:

    • Higher Cost: UPLC systems have a higher initial acquisition and maintenance cost.[17]

    • Method Transfer: Methods may require re-validation when transferring from HPLC to UPLC.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[21] It is particularly useful for analyzing volatile and semi-volatile impurities.[4][5]

  • Advantages:

    • High Sensitivity for Volatile Compounds: Ideal for residual solvent analysis.[3]

    • Coupling with Mass Spectrometry (GC-MS): Provides structural information for impurity identification.[4]

  • Disadvantages:

    • Limited to Volatile and Thermally Stable Compounds: Not suitable for non-volatile or thermally labile compounds like many APIs. This compound may require derivatization to be amenable to GC analysis.

    • Sample Preparation: Can be more complex than for HPLC.

Comparative Performance Summary
ParameterHPLCUPLCGC
Principle Liquid ChromatographyLiquid ChromatographyGas Chromatography
Particle Size 3-5 µm[17]< 2 µm[17]N/A
Operating Pressure 500 - 6,000 psi[22]Up to 15,000 psi[18]Low
Analysis Time 15 - 30 min[20]3 - 10 min[22]10 - 30 min
Sensitivity GoodExcellent[18]Excellent (for volatiles)[21]
Solvent Consumption HighLow[17]Low (gas mobile phase)
Application Broad (non-volatile)Broad (non-volatile)Volatile/Semi-volatile[21]
Cost ModerateHighModerate

Visualizing the Workflow and Method Selection

Diagram: Analytical Method Validation Workflow

The following diagram illustrates the logical flow of the validation process for an analytical method.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Validation cluster_reporting Phase 3: Reporting Dev Method Development & Optimization Proto Validation Protocol Definition Dev->Proto Finalize Parameters Spec Specificity / Selectivity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate Precision) Acc->Prec LoD LOD & LOQ Prec->LoD Rob Robustness LoD->Rob Report Validation Report Generation Rob->Report Imp Method Implementation in QC Report->Imp

Caption: Workflow for analytical method validation.

Diagram: Method Selection Logic

This diagram outlines the key decision-making factors when choosing an analytical method for purity assessment.

MethodSelection cluster_hplc HPLC cluster_uplc UPLC cluster_gc GC Start Purity Assessment for this compound HPLC_Node Robust & Versatile Industry Standard Start->HPLC_Node Routine QC? UPLC_Node High Throughput & Sensitivity Start->UPLC_Node High Throughput Needed? GC_Node Volatile Impurity Analysis Start->GC_Node Residual Solvents a Concern? HPLC_Pro Pros: - Established Protocols - Lower Cost - Versatile HPLC_Con Cons: - Longer Runtimes - Higher Solvent Use UPLC_Pro Pros: - Fast Analysis - High Resolution - Low Solvent Use UPLC_Con Cons: - High Initial Cost - Method Redevelopment GC_Pro Pros: - Excellent for Solvents - GC-MS for ID GC_Con Cons: - Not for Non-Volatiles - Potential Derivatization

Caption: Decision tree for analytical method selection.

Conclusion and Recommendations

The validation of an analytical method is a mandatory process in the pharmaceutical industry to ensure the quality, safety, and efficacy of drug products.[15] For the purity assessment of this compound, a well-validated RP-HPLC method serves as a robust, reliable, and cost-effective primary technique suitable for most quality control laboratories.

UPLC represents a significant technological advancement, offering superior speed and sensitivity.[18][19] It is the recommended choice for high-throughput environments and for the detection of trace-level impurities where investment in advanced instrumentation is justified.

GC remains an invaluable, complementary technique, particularly for the analysis of volatile organic impurities such as residual solvents, which are not amenable to HPLC analysis.[5][21]

Ultimately, the choice of method depends on the specific analytical requirements, available resources, and the stage of drug development. A comprehensive approach often involves using HPLC or UPLC for the primary purity assessment and GC for orthogonal testing of specific volatile impurities. This ensures a complete and accurate impurity profile of this compound, satisfying regulatory expectations and safeguarding patient health.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. [Link]

  • WebofPharma. HPLC vs. UPLC. [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. [Link]

  • PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. [Link]

  • OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. [Link]

  • Scientific Research Publishing. Pharmaceutical Applications of Gas Chromatography. [Link]

  • GSC Biological and Pharmaceutical Sciences. Analytical method validation: A brief review. [Link]

  • NHS. guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]

  • Institute of Validation Technology. Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]

  • Journal of Drug Delivery and Therapeutics. Analytical Method Validation Parameters: An Updated Review. [Link]

  • Molecules. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • University of Baghdad Digital Repository. New Analytical Methods for Drugs Analysis A Comparative Study. [Link]

  • Organic Letters. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Collaborative International Pesticides Analytical Council. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • United States Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • Indian Journal of Pharmaceutical Sciences. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]

  • ResearchGate. (PDF) Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products, with Emphasis on Decision Limit and Detection Capability. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Propoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond the benchtop to include the safe and environmentally conscious management of all chemical substances. This guide provides a detailed, procedural framework for the proper disposal of 2-Propoxybenzamide, ensuring the safety of laboratory personnel and adherence to regulatory standards. The protocols outlined herein are designed to be self-validating, integrating the principles of chemical safety with the logic of regulatory compliance.

Section 1: Hazard Profile and Waste Characterization

Understanding the "why" is paramount to executing the "how." The disposal protocol for any chemical is dictated by its inherent hazards. While this compound itself has limited publicly available hazard data, its classification as an irritant and the data from its parent compound, Benzamide, necessitate a cautious approach.[1]

Causality of Hazard Classification: Benzamide, the structural predecessor, is classified with several hazards that must be considered. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Critically, it is suspected of causing genetic defects and is harmful to aquatic life with long-lasting effects.[2][3][4] Therefore, under the principle of precautionary risk management, this compound waste must be handled as hazardous until proven otherwise.

Regulatory Mandate: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that any generator of chemical waste must first perform a "hazardous waste determination."[5] Given the toxicological profile of related compounds, classifying this compound waste as hazardous is the only responsible course of action. This ensures compliance with federal and local regulations.[5][6]

Hazard StatementGHS ClassificationSource(s)
For this compound
H319: Causes serious eye irritationEye Irritation, Category 2[1]
For Benzamide (Related Compound)
H302: Harmful if swallowedAcute Toxicity, Oral, Category 4[2][3][4]
H315: Causes skin irritationSkin Irritation, Category 2
H319: Causes serious eye irritationEye Irritation, Category 2
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Cat. 3[7]
H341: Suspected of causing genetic defectsGerm Cell Mutagenicity, Category 2[2][3][4]
H412: Harmful to aquatic life with long lasting effectsHazardous to the Aquatic Environment, Chronic, Cat. 3

Section 2: Immediate Safety Protocols for Waste Handling

Before initiating any disposal procedure, the immediate safety of laboratory personnel is the priority. This involves utilizing appropriate personal protective equipment (PPE) and being prepared for accidental releases.

Required Personal Protective Equipment (PPE)

The Occupational Safety and Health Administration (OSHA) requires employers to provide, and employees to use, appropriate PPE.[8] When handling this compound for disposal, the following are mandatory:

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[2]

  • Skin and Body Protection: A lab coat is required. For tasks with a higher risk of dust generation, additional protective clothing may be necessary.[2]

  • Respiratory Protection: If dusts are generated and engineering controls (like a fume hood) are not available or sufficient, a NIOSH-approved particulate respirator should be used in accordance with your institution's Chemical Hygiene Plan.[2][3]

Emergency Protocol: Small Solid Spill Response

Accidents can happen, and a prepared response is a cornerstone of a safe lab.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Before addressing the spill, don the full PPE described above.

  • Contain the Spill: Prevent the powder from becoming airborne. Do not use a dry brush or sweep.

  • Clean Up: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop or sweep the material up and place it into a designated, labeled hazardous waste container.[3][9]

  • Decontaminate: Clean the affected area thoroughly with soap and water.

  • Dispose of Materials: All cleanup materials, including contaminated PPE, must be disposed of as hazardous waste.[10]

Section 3: Standard Operating Procedure for Disposal

This step-by-step process ensures that this compound waste is managed safely from the point of generation to its final disposal.

G cluster_0 Disposal Workflow for this compound gen Waste Generation (Solid Residue, Contaminated Labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Initiate Disposal seg Step 2: Segregate Waste Place in dedicated, compatible container. DO NOT MIX with other wastes. ppe->seg label_node Step 3: Label Container 'Hazardous Waste', Chemical Name, Hazards, Accumulation Date seg->label_node accum Step 4: Store in Satellite Accumulation Area (SAA) (At or near point of generation) label_node->accum transfer Step 5: Transfer to Central Accumulation Area (CAA) (When SAA limits are reached) accum->transfer As per institutional policy dispose Step 6: Final Disposal Arrange pickup by licensed hazardous waste contractor. transfer->dispose Managed by EHS

Caption: Disposal workflow for this compound waste.

Step 1: Waste Segregation and Collection
  • Principle of Segregation: Never mix this compound waste with other chemical waste streams.[2] Mixing incompatible chemicals can lead to dangerous reactions. This compound should be kept separate from strong oxidizing agents and bases.[3][11]

  • Container Selection: Collect waste in a container that is compatible with the chemical, in good condition, and has a secure, tight-fitting lid.[10] For solid waste, a wide-mouth polyethylene container is suitable.

  • Collection: Place solid waste (e.g., residual product, contaminated weighing paper) and contaminated disposable labware (e.g., pipette tips, gloves) directly into this designated container.[9]

Step 2: Hazardous Waste Labeling
  • Regulatory Imperative: Both EPA and OSHA regulations require that waste containers be clearly and accurately labeled.[10][12]

  • Label Contents: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The date when waste was first added to the container (the "accumulation start date").

Step 3: On-Site Accumulation
  • Satellite Accumulation Areas (SAA): Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation and under the control of the operator.[13] The waste container must be kept closed except when adding waste.[13]

  • Central Accumulation Areas (CAA): Once the SAA volume limit is reached, or as dictated by institutional policy, the waste container must be moved to a designated CAA to await pickup.

Step 4: Arranging for Final Disposal
  • Professional Disposal: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[9][14] This is illegal and environmentally harmful.

  • Engage Professionals: Final disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][10] These professionals are trained to transport and dispose of the material in compliance with all regulations.

  • Ultimate Disposal Method: The most common and accepted final disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][12][14] This process ensures the complete destruction of the hazardous compound.

Section 4: Regulatory Framework Overview

Adherence to this guide ensures compliance with the primary federal regulations governing laboratory safety in the United States.

  • OSHA 29 CFR 1910.1450 - "The Laboratory Standard": This standard mandates the creation of a Chemical Hygiene Plan (CHP) for each laboratory.[8][15] The CHP must outline specific procedures for handling hazardous chemicals, including disposal. All personnel must be trained on the contents of the CHP and the specific hazards they work with.[8]

  • EPA 40 CFR Parts 260-273 - Resource Conservation and Recovery Act (RCRA): The EPA governs the management of hazardous waste from its point of generation to its final disposal (a "cradle-to-grave" system).[13][16] By following the segregation, labeling, and accumulation steps outlined above, your laboratory will remain in compliance with RCRA's generator requirements.

By integrating these expert-validated procedures into your laboratory's standard operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the environment.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Material Safety Data Sheet - Benzamide. Sciencelab.com. [Link]

  • This compound PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version, Chapter 11. The National Academies Press. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Environmental Marketing Services. [Link]

  • BENZAMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • How Does The EPA Define Hazardous Waste? CountyOffice.org. [Link]

Sources

Navigating the Safe Handling of 2-Propoxybenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide furnishes essential safety protocols and operational directives for the handling and disposal of 2-Propoxybenzamide. It is imperative that all laboratory personnel engaged in work with this compound adhere to the procedures outlined herein to mitigate risks and ensure a safe research environment.

As Senior Application Scientists, our commitment extends beyond providing high-quality reagents; we are dedicated to empowering our partners in research with the knowledge and tools necessary for safe and effective scientific discovery. This document is structured to provide a comprehensive, yet accessible, framework for the safe utilization of this compound, grounding our recommendations in established safety principles and regulatory standards.

Understanding the Hazard Profile of this compound

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available data, it is classified as a substance that is harmful if swallowed and causes serious eye irritation.[1][2] Most significantly, it is suspected of causing genetic defects, which necessitates a higher level of precaution in all handling and disposal procedures.[2]

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]
Germ Cell Mutagenicity (Category 2)H341: Suspected of causing genetic defects[2]

Given the suspicion of mutagenicity, all personnel must operate under the assumption that this compound is a potential mutagen and adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following PPE is mandatory for all procedures involving this compound:

  • Eye and Face Protection: Chemical splash goggles are required at all times.[3] In situations where there is a risk of splashing or aerosol generation, a face shield worn over safety goggles is mandatory.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3] Gloves should be inspected for any signs of degradation before each use and changed frequently, especially if contamination is suspected.

  • Body Protection: A long-sleeved laboratory coat is required to protect the skin and personal clothing.[3] For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended.

  • Respiratory Protection: All handling of powdered this compound that has the potential to generate dust must be conducted within a certified chemical fume hood.[3][4] If a fume hood is not available or if there is a risk of aerosol generation that cannot be contained, a NIOSH-approved respirator with an appropriate particulate filter must be used.[3]

PPE_Selection_Workflow start Start: Handling This compound fume_hood Is a certified chemical fume hood available? start->fume_hood handle_in_hood Handle powder in fume hood fume_hood->handle_in_hood Yes respirator Wear NIOSH-approved respirator fume_hood->respirator No ppe_check Mandatory PPE Check: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat handle_in_hood->ppe_check respirator->ppe_check splash_risk Risk of splashing or aerosol generation? ppe_check->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes proceed Proceed with experiment splash_risk->proceed No face_shield->proceed

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize the risk of exposure.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage location should be clearly labeled with the name of the chemical and a warning indicating that it is a potential mutagen.

Weighing and Handling Procedures
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential contamination.[5]

  • Avoiding Dust Formation: Exercise extreme caution to avoid the generation of dust. Use a spatula for transferring the powder.

  • Weighing: If possible, weigh the compound directly within the fume hood. If a balance must be used outside the hood, tare a sealed container, add the compound inside the fume hood, and then re-weigh the sealed container.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate non-essential personnel.

  • Assess the Spill: Determine the extent of the spill and the potential for airborne dust.

  • Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup:

    • For small powder spills, gently cover with a damp paper towel to avoid raising dust.

    • Use an absorbent material to contain liquid spills.

    • Carefully scoop up the spilled material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination:

    • Decontaminate the spill area with a suitable laboratory detergent and water.

    • For surfaces potentially contaminated with a mutagen, a secondary decontamination step may be necessary. Consult with your institution's environmental health and safety office for specific guidance on deactivating agents.

    • All materials used for cleanup must be disposed of as hazardous waste.

Spill_Response_Plan spill Spill of this compound Occurs evacuate Evacuate and Alert Personnel spill->evacuate assess Assess Spill (Powder or Liquid?) evacuate->assess don_ppe Don Appropriate PPE (including respirator if needed) assess->don_ppe powder_spill Cover with damp paper towel assess->powder_spill Powder liquid_spill Contain with absorbent material assess->liquid_spill Liquid don_ppe->assess cleanup Scoop into sealed hazardous waste container powder_spill->cleanup liquid_spill->cleanup decontaminate Decontaminate area with laboratory detergent cleanup->decontaminate secondary_decon Consider secondary decontamination for mutagens decontaminate->secondary_decon dispose Dispose of all cleanup materials as hazardous waste secondary_decon->dispose

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and associated waste is a critical final step in its safe handling.

  • Waste Segregation: All waste contaminated with this compound, including unused product, empty containers, contaminated PPE, and cleanup materials, must be collected in a dedicated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a warning of its potential mutagenicity.

  • Disposal Route: Do not dispose of this compound down the drain or in the regular trash.[6] All waste must be disposed of through your institution's hazardous waste management program.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] The rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety within the scientific community. Should you have any further questions or require additional support, please do not hesitate to contact our technical support team.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ScienceStruck. Material Safety Data Sheet for Benzamide. [Link]

  • STOP Carcinogens at work. P - Personal protection. [Link]

  • ResearchGate. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations. [Link]

  • Elsevier. Handbook of Mutagenicity Test Procedures. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • ResearchGate. Practical Manual On Mutagenesis And Mutation Breeding M.Sc. Ag. In Genetics and Plant breeding. [Link]

  • The University of Adelaide. Biocompliance Guidance Document. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Decontamination. [Link]

  • University of Toronto Environmental Health & Safety. Decontamination. [Link]

  • Stanford Environmental Health & Safety. Decontamination - Biosafety Manual. [Link]

  • Cancer Diagnostics, Inc. Hero PPE™ Personal Protective Equipment. [Link]

  • University of Leipzig. Safety Instruction, PWM 2023. [Link]

  • ResearchGate. Demonstrating laboratory proficiency in bacterial mutagenicity assays for regulatory submission. [Link]

  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide. [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]

  • The NIH. The NIH Drain Discharge Guide. [Link]

  • DePaul University, Chicago. Waste Disposal Guide. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propoxybenzamide
Reactant of Route 2
Reactant of Route 2
2-Propoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.